2PACz
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-carbazol-9-ylethylphosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14NO3P/c16-19(17,18)10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8H,9-10H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMPAVBWSFLENS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20999-38-6 | |
| Record name | (2-(9H-carbazol-9-yl)ethyl)phosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what is the chemical structure of 2PACz
An In-depth Technical Guide to 2-(9H-Carbazol-9-yl)ethyl]phosphonic Acid (2PACz)
Introduction
[2-(9H-Carbazol-9-yl)ethyl]phosphonic acid, commonly known as this compound, is a carbazole-based organic compound that has garnered significant attention in the field of materials science, particularly in the development of high-performance organic and perovskite solar cells.[1] Its primary function is as a self-assembled monolayer (SAM), forming an ultrathin layer at the interface between the transparent conductive oxide (typically indium tin oxide, ITO) and the photoactive layer.[1] This guide provides a comprehensive overview of the chemical structure, properties, and application of this compound for researchers, scientists, and drug development professionals. While this compound is predominantly used in materials science, its well-defined structure and functional groups may offer insights for surface modification in drug delivery systems.
Chemical Structure and Properties
The chemical structure of this compound consists of a carbazole moiety linked to a phosphonic acid group via an ethyl spacer.[1] The carbazole unit provides the electron-donating (hole-transporting) properties, while the phosphonic acid group serves as an anchoring agent to the metal oxide surface of the electrode.[1]
The full chemical name of this compound is [2-(9H-Carbazol-9-yl)ethyl]phosphonic acid. Its Chemical Abstracts Service (CAS) registry number is 20999-38-6.[1][2]
Several derivatives of this compound have been synthesized to modulate its electronic properties. These include halogenated versions (F-2PACz, Cl-2PACz, Br-2PACz) and methoxy-substituted derivatives (MeO-2PACz).[3][4] These modifications alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, allowing for fine-tuning of the interfacial energetics in electronic devices.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its common derivatives.
| Compound | Full Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | HOMO (eV) | LUMO (eV) | Purity |
| This compound | [2-(9H-Carbazol-9-yl)ethyl]phosphonic acid | 20999-38-6 | C14H14NO3P | 275.24 | ~-5.3 to -5.5 | ~-2.1 | >98.0% (HPLC)[2] |
| MeO-2PACz | [2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl]phosphonic acid | 2377770-18-6 | C16H18NO5P | 335.30 | -5.30[1] | -2.12[1] | >98.0% (T)[4] |
| Br-2PACz | [2-(3,6-Dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid | 2762888-11-7 | C14H12Br2NO3P | 433.03 | -6.01[5] | -2.64[5] | >99% (1H NMR)[5] |
| Me-2PACz | [2-(3,6-Dimethyl-9H-carbazol-9-yl)ethyl]phosphonic acid | 2996161-30-7 | C16H18NO3P | 303.30 | Not specified | Not specified | >99.0% (HPLC)[6] |
Experimental Protocols
Synthesis of this compound
A general synthesis protocol for this compound involves the reaction of carbazole with a suitable ethyl-containing precursor bearing a phosphonic acid or a precursor to it, followed by hydrolysis if necessary. A specific reported synthesis is as follows:
-
Reaction: A mixture of 9-(2-bromoethyl)-9H-carbazole and triethyl phosphite is heated.
-
Hydrolysis: The resulting diethyl (2-(9H-carbazol-9-yl)ethyl)phosphonate is then hydrolyzed using concentrated hydrochloric acid.
-
Purification: The crude product is filtered and washed with water to yield this compound as a pale-blue solid.[7]
-
Analysis: The final product can be characterized by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and elemental analysis.[7]
Deposition of this compound Self-Assembled Monolayer
The formation of a this compound SAM on an ITO substrate is a critical step for its application in optoelectronic devices. The following is a typical spin-coating protocol:
-
Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with a cleaning solution (e.g., 2% Mucasol), deionized water, acetone, and isopropanol.[7] The substrates are then treated with UV-ozone for approximately 15 minutes to remove organic residues and improve the surface wettability.[7]
-
Solution Preparation: A 1 mmol/L solution of this compound is prepared in anhydrous ethanol. The solution is placed in an ultrasonic bath for 15 minutes to ensure complete dissolution.[7]
-
Spin-Coating: 100 µL of the this compound solution is dispensed onto the center of the cleaned ITO substrate. The substrate is then spun at 3000 rpm for 30 seconds.[7]
-
Annealing: The coated substrate is annealed on a hot plate at 100°C for 10 minutes.[7]
-
Washing (Optional): A washing step with ethanol can be performed to remove any physisorbed molecules, although it is not always necessary.[7]
Role in Charge Transport
In inverted perovskite and organic solar cells, this compound functions as a hole transport layer (HTL). It forms a dipole layer at the ITO interface, which increases the work function of the ITO.[5] This improved energy level alignment between the anode and the active layer facilitates the extraction of holes and simultaneously blocks the transport of electrons to the anode, thereby reducing recombination losses and improving the overall device efficiency and stability.[1]
Visualizations
Caption: Charge generation and transport in a solar cell with this compound.
Caption: Experimental workflow for this compound SAM deposition.
References
Unveiling the Mechanism of 2PACz as a Hole Transport Layer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2-(9H-carbazol-9-yl)ethyl]phosphonic acid, commonly known as 2PACz, has emerged as a pivotal component in the advancement of high-performance perovskite solar cells (PSCs) and organic electronics. Functioning as a hole transport layer (HTL), this compound forms a self-assembled monolayer (SAM) that facilitates efficient extraction and transport of holes from the light-absorbing perovskite layer to the anode, while simultaneously blocking electrons. This self-assembly is driven by the phosphonic acid group, which anchors the molecule to transparent conductive oxides like indium tin oxide (ITO), and the carbazole head, which forms a uniform, hole-conductive interface.[1] This technical guide delves into the core mechanism of action of this compound as an HTL, presenting key performance data, detailed experimental protocols, and visual representations of the underlying processes.
Core Mechanism of Action
The efficacy of this compound as an HTL stems from a combination of its molecular structure and its ability to form a well-ordered, ultra-thin layer at the anode/perovskite interface. The primary mechanisms of action are:
-
Energy Level Alignment: this compound modifies the work function of the ITO electrode, leading to a more favorable energy level alignment with the valence band of the perovskite absorber. This reduces the energy barrier for hole extraction, promoting efficient charge transfer and minimizing voltage losses at the interface.[1]
-
Formation of a Self-Assembled Monolayer (SAM): The phosphonic acid anchoring group of this compound readily bonds to the surface of metal oxides like ITO, leading to the spontaneous formation of a dense and uniform monolayer. This SAM passivates surface defects on the ITO and creates a "lossless" interface, which is crucial for minimizing non-radiative recombination of charge carriers.[2]
-
Hole-Selective Transport: The carbazole moiety of this compound possesses excellent hole-transporting properties. This allows for the efficient collection of holes from the perovskite layer and their transport to the anode. Concurrently, the high-lying lowest unoccupied molecular orbital (LUMO) of this compound creates a significant energy barrier for electrons, effectively blocking their transport to the anode and reducing leakage currents.
-
Improved Perovskite Film Quality: The surface properties of the this compound SAM can influence the crystallization and morphology of the overlying perovskite film. A uniform and defect-free HTL can promote the growth of larger perovskite grains with fewer grain boundaries, which in turn reduces charge carrier recombination within the perovskite layer itself.
Data Presentation
The performance of this compound and its derivatives as HTLs is typically evaluated within a complete solar cell device. The following tables summarize key performance parameters from various studies.
Table 1: Photovoltaic Performance of Perovskite Solar Cells Employing this compound and its Derivatives as the Hole Transport Layer
| HTL Material | Device Architecture | Perovskite Composition | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| This compound (evaporated) | p-i-n | Not specified | 19.5 | 1.214 | 20.1 | 80.1 | [2] |
| MeO-2PACz | p-i-n | Not specified | 21.61 | Not specified | Not specified | 82.30 | [3] |
| MeO-2PACz | p-i-n | Tin-based | 6.5 | Not specified | Not specified | Not specified | [4] |
| NiOx/MeO-2PACz | p-i-n | Not specified | ~22 | Not specified | Not specified | 83.9 | [5] |
| PbS-2PACz + this compound | Not specified | Narrow-bandgap Sn-Pb | 22.84 | Not specified | Not specified | Not specified | [6] |
Table 2: Electronic Properties of this compound and Related Materials
| Material | HOMO Level (eV) | LUMO Level (eV) | Measurement Technique | Reference |
| This compound on sputtered ITO | Varies with thickness | Not specified | UPS | [2] |
| Br-2PACz | Not specified | Not specified | Not specified | [4] |
Experimental Protocols
Synthesis of [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (this compound)
A common synthetic route for this compound involves a multi-step process starting from carbazole.
-
Alkylation of Carbazole: Carbazole is reacted with a suitable 2-haloethanol (e.g., 2-bromoethanol) to introduce the ethyl alcohol side chain.
-
Halogenation: The hydroxyl group of the resulting alcohol is then converted to a halide (e.g., bromide) using a halogenating agent.
-
Arbuzov Reaction: The bromo-intermediate is reacted with a phosphite ester (e.g., triethyl phosphite) in an Arbuzov reaction to form a phosphonate ester.
-
Hydrolysis: The final step involves the hydrolysis of the phosphonate ester to the desired phosphonic acid, this compound.
Deposition of this compound Self-Assembled Monolayer
The formation of the this compound SAM on a substrate, typically ITO-coated glass, is a critical step in device fabrication.
-
Substrate Cleaning: The ITO substrate is sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrate is then dried with a stream of nitrogen and treated with UV-ozone for 15-30 minutes to remove organic residues and improve surface wettability.
-
Solution Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as ethanol or isopropanol, with a typical concentration range of 0.1 to 1 mg/mL.
-
Spin Coating: A small volume (e.g., 100 µL) of the this compound solution is dispensed onto the cleaned ITO substrate. The substrate is then spun at a high speed (e.g., 3000-5000 rpm) for a set duration (e.g., 30 seconds).
-
Annealing: The substrate is subsequently annealed on a hotplate at a temperature ranging from 100°C to 150°C for approximately 10 minutes to promote the formation of a well-ordered and strongly anchored monolayer.
Fabrication of a p-i-n Perovskite Solar Cell with a this compound HTL
-
HTL Deposition: A this compound SAM is deposited on the ITO substrate as described above.
-
Perovskite Layer Deposition: The perovskite precursor solution is spin-coated onto the this compound-coated substrate. An anti-solvent is typically dripped onto the spinning substrate during the last few seconds of the spin-coating process to induce rapid crystallization and form a uniform perovskite film. The film is then annealed at a specific temperature and time, which depends on the perovskite composition.
-
Electron Transport Layer (ETL) Deposition: An n-type material, such as a fullerene derivative (e.g., PCBM) or an oxide layer, is deposited on top of the perovskite layer. This is often done by spin-coating or thermal evaporation.
-
Buffer Layer Deposition: A thin buffer layer, such as bathocuproine (BCP), is often evaporated on top of the ETL to improve charge collection and protect the underlying layers.
-
Top Electrode Deposition: Finally, a metal top electrode (e.g., silver or gold) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
Key Characterization Techniques
-
Time-Resolved Photoluminescence (TRPL) Spectroscopy: This technique is used to probe the charge carrier dynamics at the HTL/perovskite interface. A longer photoluminescence lifetime in the presence of the HTL indicates effective charge extraction and reduced non-radiative recombination at the interface.
-
Photoluminescence Quantum Yield (PLQY): PLQY measurements provide a quantitative measure of the radiative efficiency of the perovskite film. An increase in PLQY when the perovskite is deposited on the this compound HTL suggests passivation of defects and reduced non-radiative recombination pathways.
-
Ultraviolet Photoelectron Spectroscopy (UPS): UPS is employed to determine the work function and the highest occupied molecular orbital (HOMO) level of the this compound layer, providing crucial information for understanding the energy level alignment at the ITO/HTL/perovskite interfaces.
-
Space-Charge Limited Current (SCLC) Measurement: To determine the hole mobility of the HTL, a hole-only device (e.g., ITO/HTL/Perovskite/Au) is fabricated. By analyzing the current-voltage characteristics in the dark, the hole mobility can be extracted from the SCLC region of the J-V curve.
Mandatory Visualization
Caption: Mechanism of action of this compound in a perovskite solar cell.
Caption: Energy level alignment in a this compound-based perovskite solar cell.
Caption: Experimental workflow for fabricating a this compound-based device.
References
An In-depth Technical Guide to (2-(9H-carbazol-9-yl)ethyl)phosphonic acid (2PACz)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(9H-carbazol-9-yl)ethyl)phosphonic acid, commonly abbreviated as 2PACz, is a carbazole derivative that has garnered significant attention in the field of materials science, particularly in optoelectronics. Its unique structure, featuring a hole-transporting carbazole moiety and a phosphonic acid anchoring group, allows for the formation of self-assembled monolayers (SAMs) on various metal oxide surfaces. This property is instrumental in enhancing the performance and stability of devices such as perovskite solar cells, organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). This guide provides a comprehensive overview of the fundamental properties of this compound, including its synthesis, physicochemical characteristics, and key applications.
Core Properties and Data
The fundamental chemical and physical properties of this compound are summarized below.
Table 1: Chemical and Physical Properties of (2-(9H-carbazol-9-yl)ethyl)phosphonic acid
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄NO₃P | [1][2] |
| Molecular Weight | 275.24 g/mol | [1][2] |
| IUPAC Name | (2-(9H-carbazol-9-yl)ethyl)phosphonic acid | [1] |
| CAS Number | 20999-38-6 | [1] |
| Appearance | White solid | [3] |
| Computed XLogP3 | 1.4 | [1] |
| Topological Polar Surface Area (TPSA) | 62.46 Ų | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 3 | [2] |
Synthesis Protocol
The synthesis of this compound is a multi-step process that begins with the alkylation of carbazole, followed by an Arbuzov reaction and subsequent hydrolysis.
Experimental Protocol: Synthesis of (2-(9H-carbazol-9-yl)ethyl)phosphonic acid
Step 1: Synthesis of (2-(9H-Carbazol-9-yl)ethanol)
-
Carbazole is reacted with 2-bromoethanol to yield (2-(9H-Carbazol-9-yl)ethanol).[3]
Step 2: Synthesis of (2-(9H-carbazol-9-yl)-1-bromo-ethane)
-
The alcohol from the previous step is converted to the corresponding bromide.[3]
Step 3: Synthesis of Diethyl (2-(9H-carbazol-9-yl)ethyl)phosphonate
-
A mixture of (2-(9H-carbazol-9-yl)-1-bromo-ethane (4.0 g, 14.6 mmol) in triethyl phosphite (45 mL) is stirred for 20 hours at 160 °C under a nitrogen atmosphere.[3]
-
The excess triethyl phosphite is removed under vacuum at 100 °C to yield diethyl (2-(9H-carbazol-9-yl)ethyl)phosphonate as a pale yellow liquid (4.8 g, 100% yield), which is used in the next step without further purification.[3]
Step 4: Synthesis of (2-(9H-carbazol-9-yl)ethyl)phosphonic acid (this compound)
-
Bromotrimethylsilane (12.0 mL, 90.9 mmol) is added to a solution of diethyl (2-(9H-carbazol-9-yl)ethyl)phosphonate (4.8 g, 14.5 mmol) in dry dichloromethane (80.0 mL) at room temperature under a nitrogen atmosphere.[3]
-
The reaction mixture is stirred at room temperature for 19 hours.[3]
-
The solvent is removed under reduced pressure to give a colorless amorphous solid.[3]
-
Methanol (30 mL) is added to the solid and stirred for 30 minutes, followed by the addition of water (100 mL).[3]
-
The mixture is then concentrated under reduced pressure to yield this compound as a white solid (4.0 g, 100% yield).[3]
Visualization of the Synthesis Workflow
Caption: Synthetic pathway for (2-(9H-carbazol-9-yl)ethyl)phosphonic acid (this compound).
Spectroscopic Data
The structure of this compound and its intermediates are typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Solvent | Chemical Shift (δ) in ppm |
| ³¹P{¹H} NMR | DMSO-d₆ | 21.58 (s) |
| ¹³C{¹H} NMR | DMSO-d₆ | 139.86, 126.31, 122.74, 120.87, 119.41, 109.39, 37.84, 27.73 (d, JCP = 130 Hz) |
Data sourced from a study demonstrating the use of this compound in quantum dot light-emitting diodes.[3]
Applications in Optoelectronics
The primary application of this compound is as a hole-transporting material that forms a self-assembled monolayer on transparent conductive oxides, such as indium tin oxide (ITO).[4][5] This SAM modifies the electrode work function and improves the interface between the electrode and the active layer of the optoelectronic device.
Role in Perovskite and Organic Solar Cells
In perovskite and organic solar cells, this compound serves as a hole-transporting layer (HTL).[4][5][6] Its application offers several advantages:
-
Simplified Device Fabrication: The ability to form a SAM simplifies the deposition process compared to other HTL materials.[4]
-
Minimal Material Consumption: Only a dilute solution is needed to form a single-molecule-thick layer.[4]
-
Improved Device Efficiency and Stability: The SAM enhances hole extraction and transport, leading to higher power conversion efficiencies and improved long-term stability of the solar cells.[5]
Role in Light-Emitting Diodes (LEDs)
This compound and its derivatives, such as Br-2PACz, are used as anode modification layers in metal-halide perovskite quantum dot light-emitting diodes (QLEDs).[3][7][8] In this context, the this compound layer:
These contributions lead to LEDs with lower turn-on voltages and higher efficiencies.[7][8]
Visualization of this compound Function in a Solar Cell
Caption: Role of this compound as a hole-transporting layer in a perovskite solar cell.
Biological Activity
While carbazole and its derivatives are known to exhibit a wide range of biological activities, including anti-tumor, anti-bacterial, and anti-inflammatory properties, there is currently no specific research available on the biological activities of (2-(9H-carbazol-9-yl)ethyl)phosphonic acid.[9][10] The focus of the existing literature is predominantly on its application in materials science and optoelectronics.
Safety and Handling
According to its Globally Harmonized System (GHS) classification, (2-(9H-carbazol-9-yl)ethyl)phosphonic acid is associated with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound. It should be stored at 4°C, sealed, and kept away from moisture.[2]
References
- 1. (2-(9H-carbazol-9-yl)ethyl)phosphonic acid | C14H14NO3P | CID 154704302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. [2-(9H-Carbazol-9-yl)ethyl]phosphonic acid self-assembled monolayer alternatives for application in optoelectronics [epubl.ktu.edu]
- 5. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 6. Synthesis of the rod-shape carbazole-based phosphonic acid [epubl.ktu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. echemcom.com [echemcom.com]
- 10. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of 2PACz Self-Assembled Monolayers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Self-assembled monolayers (SAMs) represent a pivotal advancement in the field of optoelectronics, particularly in the development of high-performance perovskite and organic solar cells. Among these, [2-(9H-carbazol-9-yl)ethyl]phosphonic acid, commonly known as 2PACz, has emerged as a benchmark material for creating efficient and stable hole-selective contacts. This technical guide provides an in-depth overview of the discovery, synthesis, and application of this compound SAMs, complete with quantitative data, detailed experimental protocols, and visualizations of key processes and pathways.
Discovery and Core Principles
This compound is a carbazole-based SAM featuring a phosphonic acid anchoring group.[1] This molecular design is central to its function. The phosphonic acid group forms strong chemical bonds with metal oxide surfaces like indium tin oxide (ITO), ensuring robust adhesion and the formation of a uniform monolayer.[2] The carbazole body is an electron-rich aromatic moiety that facilitates efficient hole transport.
The primary role of the this compound SAM in a device stack is to modify the interfacial energetics. By forming a well-ordered monolayer, it alters the work function of the anode (e.g., ITO) to better align with the highest occupied molecular orbital (HOMO) of the active perovskite or organic layer.[1] This improved energy level alignment minimizes the energy barrier for hole extraction and significantly reduces non-radiative recombination at the interface, a major source of efficiency loss in solar cells.[1]
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with commercially available reagents. The general pathway involves the alkylation of carbazole, followed by a reaction to introduce the phosphonic acid group.
Synthesis Protocol
A common synthesis route for this compound is detailed below[3]:
-
Synthesis of (2-(9H-Carbazol-9-yl)ethanol): Carbazole is reacted with 2-bromoethanol to yield (2-(9H-Carbazol-9-yl)ethanol).
-
Synthesis of (2-(9H-carbazol-9-yl)-1-bromo-ethane): The alcohol from the previous step is converted to its corresponding bromo-alkane.
-
Synthesis of Diethyl (2-(9H-carbazol-9-yl)ethyl)phosphonate: A mixture of (2-(9H-carbazol-9-yl)-1-bromo-ethane) in excess triethyl phosphite is stirred for approximately 20 hours at 160°C under a nitrogen atmosphere. The excess triethyl phosphite is then removed under vacuum.[3]
-
Final Hydrolysis to this compound: The resulting diethyl phosphonate is hydrolyzed to yield the final product, [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (this compound).[3]
Quantitative Data and Performance
The application of this compound and its derivatives as hole transport layers (HTLs) has led to significant improvements in the power conversion efficiency (PCE) of inverted perovskite solar cells (PSCs) and organic photovoltaics (OPVs). The tables below summarize key performance metrics and physical properties.
Table 1: Photovoltaic Performance of Devices with this compound and Derivatives
| SAM Material | Device Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| This compound | Inverted PSC | - | - | - | 22.79 | [4] |
| MeO-2PACz | Inverted PSC | - | - | - | >22 | [5] |
| β-Th-2PACz | Inverted PSC | - | - | - | 24.34 | [4] |
| This compound | Organic Solar Cell | - | - | - | 18.03 | [3] |
| Br-2PACz | Organic Solar Cell | - | - | - | 18.4 | [3] |
| Me-4PACz | Perovskite-Silicon Tandem | - | - | - | 29.15 | [3] |
Table 2: Interfacial Energetic Properties
| Interface | Work Function (eV) | HOMO Level (eV) | Characterization Method |
| Solvent-Cleaned ITO | 4.51 | - | UPS |
| ITO / this compound | 4.88 | -5.67 | UPS |
| Plasma-Cleaned ITO | 4.83 | - | UPS |
| ITO (Plasma) / this compound | 5.21 | -5.73 | UPS |
Data compiled from studies using Ultraviolet Photoelectron Spectroscopy (UPS). The work function of the ITO substrate is increased upon deposition of the this compound SAM, which facilitates hole extraction.
Experimental Protocols
The formation of a high-quality SAM is critical for device performance. The following sections provide detailed methodologies for substrate preparation and SAM deposition.
Substrate Preparation
-
Initial Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially sonicated in a series of solvents to remove organic and inorganic residues. A typical sequence is:
-
Deionized Water with detergent (e.g., Hellmanex)
-
Deionized Water (rinse)
-
Acetone
-
Isopropanol (IPA)
-
-
Drying: Substrates are dried under a stream of dry nitrogen gas.
-
Surface Activation (UV-Ozone Treatment): To ensure a hydrophilic surface with a high density of hydroxyl groups for phosphonic acid binding, substrates are treated with UV-Ozone for 15-20 minutes immediately before SAM deposition.
This compound SAM Deposition (Spin-Coating Method)
-
Solution Preparation: Prepare a 0.5-1.0 mmol/L solution of this compound powder in a suitable solvent, such as ethanol or isopropanol.[3] Ensure the powder is fully dissolved.
-
Deposition: The deposition process should be carried out in a controlled environment, such as a nitrogen-filled glovebox.
-
Annealing: Anneal the coated substrate at 100°C for 10 minutes on a hotplate to promote the self-assembly process and remove residual solvent.[1]
-
Washing (Optional but Recommended): To remove any loosely bound, physisorbed molecules, the substrate can be rinsed with the pure solvent (e.g., ethanol) and then dried again. This step ensures that what remains is a chemisorbed monolayer.
Mechanism of Action: Energy Level Alignment
The effectiveness of this compound lies in its ability to favorably modify the energy landscape at the anode/active layer interface. In an inverted p-i-n solar cell, holes generated in the light-absorbing layer must be efficiently extracted by the anode (ITO).
-
Without SAM: The work function of ITO is often not ideally aligned with the HOMO of the perovskite, creating an energy barrier for hole extraction.
-
With this compound SAM: The this compound molecules anchor to the ITO surface via their phosphonic acid groups. The inherent dipole moment of the this compound molecule increases the work function of the ITO. This lowers the energy barrier between the perovskite HOMO and the anode's Fermi level, creating a more "Ohmic" contact that facilitates charge transfer and reduces interfacial energy losses.
References
The Pivotal Role of Carbazole Derivatives in Advancing Perovskite Solar Cell Technology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The rapid evolution of perovskite solar cells (PSCs) has positioned them as a frontrunner in next-generation photovoltaic technologies. A key contributor to this success has been the development of novel materials, particularly organic semiconductor molecules, that enhance both the efficiency and stability of these devices. Among these, carbazole derivatives have emerged as a highly versatile and effective class of compounds, playing crucial roles as hole-transporting materials (HTMs), interfacial modifiers, and defect passivators. This technical guide provides a comprehensive overview of the multifaceted role of carbazole derivatives in perovskite solar cells, detailing their impact on device performance, the experimental protocols for their implementation, and the underlying scientific principles.
Core Functions of Carbazole Derivatives in Perovskite Solar Cells
Carbazole-based molecules are characterized by their electron-rich aromatic structure, which imparts excellent hole-transporting properties and allows for facile functionalization to tune their electronic and physical characteristics. These attributes make them ideal candidates for several key functions within the PSC architecture:
-
Hole-Transporting Materials (HTMs): The primary role of an HTM is to efficiently extract photogenerated holes from the perovskite absorber layer and transport them to the electrode. Carbazole derivatives have been shown to be excellent HTMs, often rivaling or even surpassing the performance of the commonly used spiro-OMeTAD. Their high hole mobility and suitable energy level alignment with the valence band of perovskite materials minimize energy loss and facilitate efficient charge extraction.
-
Interface Engineering: The interfaces between the different layers of a perovskite solar cell are critical to its overall performance. Carbazole derivatives can be employed as self-assembled monolayers (SAMs) or thin interlayers to modify these interfaces. This can lead to improved energy level alignment, reduced interfacial recombination, and enhanced charge extraction. For instance, carbazole-based SAMs with phosphonic acid anchoring groups can form dense, uniform layers on transparent conductive oxides (TCOs), effectively passivating surface defects and promoting better perovskite crystal growth.
-
Defect Passivation: Defects at the surface and grain boundaries of the perovskite film are a major source of non-radiative recombination, which limits the open-circuit voltage (Voc) and overall efficiency of the solar cell. The Lewis basic nitrogen atom in the carbazole core, along with other functional groups, can interact with under-coordinated lead ions (Pb2+) in the perovskite, effectively passivating these defect sites. This reduces charge carrier recombination and enhances the photoluminescence quantum yield, leading to improved device performance and stability.
Quantitative Performance Data of Perovskite Solar Cells with Carbazole Derivatives
The integration of carbazole derivatives has led to significant improvements in the key performance metrics of perovskite solar cells. The following table summarizes the photovoltaic performance of various devices incorporating different carbazole-based materials.
| Carbazole Derivative | Role | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |
| SGT-405 | HTM | 14.79 | - | - | - | [1] |
| SGT-405(3,6) | HTM | 18.87 | - | - | - | [2] |
| V1205 | HTM | 16.9 | - | - | - | [3] |
| V1221 | HTM | 17.81 | 1.03 | 23.6 | 0.73 | [4] |
| V1225 | HTM | 17.81 | 1.03 | 23.6 | 0.73 | [4] |
| KZRD | HTM | 20.40 | - | - | - | [5] |
| Me-4PACz | SAM | >20 | - | - | - | [6] |
| Br-2PACz | SAM | >20 | - | - | - |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative carbazole-based HTM, the fabrication of a perovskite solar cell using a carbazole derivative, and the characterization of the resulting device.
Synthesis of a Carbazole-Based Hole-Transporting Material (Example: SGT-405)
The synthesis of star-shaped carbazole derivatives like SGT-405 typically involves a multi-step process. The following is a generalized protocol based on common synthetic routes described in the literature[2].
Materials:
-
3,6-Dibromocarbazole
-
Aryl boronic acid (e.g., 4-(diphenylamino)phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., Toluene, THF)
Procedure:
-
N-Alkylation of Carbazole: The nitrogen of 3,6-dibromocarbazole is first alkylated to improve solubility and prevent N-H reactivity in subsequent steps. This is typically achieved by reacting the carbazole with an alkyl halide in the presence of a base.
-
Suzuki Coupling Reaction: The core of the synthesis is a palladium-catalyzed Suzuki coupling reaction. The N-alkylated 3,6-dibromocarbazole is reacted with an excess of the desired aryl boronic acid in a suitable solvent.
-
Catalyst and Base Addition: The palladium catalyst and a base are added to the reaction mixture. The mixture is then heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for a specified period (typically 24-48 hours).
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and the organic layer is extracted. The crude product is then purified using column chromatography on silica gel to yield the final carbazole-based HTM.
-
Characterization: The structure and purity of the synthesized compound are confirmed using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Fabrication of a Perovskite Solar Cell with a Carbazole-Based HTM
The following is a typical procedure for the fabrication of a standard n-i-p planar perovskite solar cell using a carbazole derivative as the HTM.
Substrate Preparation:
-
Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then dried with a stream of nitrogen and treated with UV-ozone for 15 minutes to remove any residual organic contaminants and improve the wettability.
Deposition of Layers:
-
Electron Transport Layer (ETL): A compact layer of TiO2 is deposited on the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in 1-butanol) at a specific speed (e.g., 3000 rpm for 30 s), followed by annealing at a high temperature (e.g., 500 °C for 30 min).
-
Perovskite Layer: The perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in a DMF:DMSO solvent mixture) is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent (e.g., chlorobenzene) is typically dripped onto the spinning substrate during the last few seconds to induce rapid crystallization and form a uniform film. The film is then annealed at a moderate temperature (e.g., 100-150 °C for 10-30 min).
-
Hole-Transporting Layer (HTL): A solution of the carbazole-based HTM (e.g., 20 mg/mL in chlorobenzene) with additives such as Li-TFSI and tBP is spin-coated on top of the perovskite layer at a specific speed (e.g., 4000 rpm for 30 s).
-
Metal Electrode: Finally, a top electrode of gold or silver (typically 80-100 nm thick) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
Characterization of Perovskite Solar Cells
Current Density-Voltage (J-V) Measurement:
-
The J-V characteristics of the fabricated PSCs are measured using a solar simulator under standard test conditions (AM 1.5G irradiation, 100 mW/cm²).
-
A source measure unit is used to apply a voltage bias to the cell and measure the resulting current.
-
The key photovoltaic parameters (PCE, Voc, Jsc, and FF) are extracted from the J-V curve. The scan is typically performed in both forward and reverse directions to assess any hysteresis.
External Quantum Efficiency (EQE) Measurement:
-
EQE (also known as Incident Photon-to-Current Conversion Efficiency or IPCE) is measured to determine the ratio of the number of charge carriers collected by the solar cell to the number of incident photons of a given energy.
-
The measurement involves illuminating the device with monochromatic light of varying wavelengths and measuring the resulting short-circuit current.
-
The integrated Jsc from the EQE spectrum should be in good agreement with the Jsc value obtained from the J-V measurement to ensure the accuracy of the results[7][8][9].
Hole Mobility Measurement (Space-Charge-Limited Current - SCLC):
-
The hole mobility of the carbazole HTM is a crucial parameter and can be determined using the SCLC method[10][11][12].
-
This involves fabricating a hole-only device with the structure: ITO/PEDOT:PSS/Carbazole HTM/Au.
-
By applying a voltage across the device and measuring the current, the mobility can be extracted from the J-V characteristics in the space-charge-limited region, which follows the Mott-Gurney law[12].
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the fundamental processes occurring within a perovskite solar cell incorporating carbazole derivatives, the following diagrams, generated using the DOT language for Graphviz, illustrate the device architecture, hole transport mechanism, and defect passivation.
Caption: General n-i-p architecture of a perovskite solar cell with a carbazole-based HTL.
Caption: Mechanism of hole transport from the perovskite to the electrode via a carbazole HTM.
Caption: Defect passivation mechanism by a carbazole derivative at the perovskite interface.
Conclusion
Carbazole derivatives have proven to be a cornerstone in the advancement of perovskite solar cell technology. Their versatility as highly efficient hole-transporting materials, effective interfacial modifiers, and potent defect passivators has directly contributed to the remarkable progress in PSC performance and stability. The ability to readily tune their molecular structure allows for the rational design of new materials with optimized properties, paving the way for further improvements. As the field continues to mature, the continued exploration and development of novel carbazole-based materials will undoubtedly play a critical role in realizing the full potential of perovskite photovoltaics for widespread, low-cost solar energy generation.
References
- 1. researchgate.net [researchgate.net]
- 2. Simple synthesis and molecular engineering of low-cost and star-shaped carbazole-based hole transporting materials for highly efficient perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. enlitechnology.com [enlitechnology.com]
- 8. jku.at [jku.at]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
electronic properties of 2PACz self-assembled monolayers
A comprehensive guide to the electronic characteristics of 2PACz self-assembled monolayers (SAMs) is essential for researchers in materials science and professionals in drug development. This document provides a detailed overview of the synthesis, electronic properties, and characterization of these crucial molecules.
Electronic Properties of this compound and Its Derivatives
[2-(9H-carbazol-9-yl)ethyl]phosphonic acid, commonly known as this compound, is a carbazole-based self-assembled monolayer that has garnered significant attention for its application as a hole-selective layer in various optoelectronic devices.[1][2] Its conjugated structure, robust hole transport properties, and strong interfacial adhesion make it a standout candidate for enhancing device performance and stability.[1] The electronic properties of this compound and its derivatives can be tailored by introducing different electron-donating or electron-withdrawing groups, which significantly influences their energy levels and, consequently, the efficiency of charge extraction in devices.[1]
The following table summarizes key electronic properties of this compound and several of its derivatives as reported in the literature. These properties are crucial for understanding and predicting the behavior of these SAMs in electronic devices.
| Molecule | Highest Occupied Molecular Orbital (HOMO) Level (eV) | Lowest Unoccupied Molecular Orbital (LUMO) Level (eV) | Work Function (Φ) on ITO (eV) |
| This compound | -5.50[1] | Not specified | ~5.1-5.2[2][3] |
| MeO-2PACz | -5.50[1] | Not specified | 5.27[4] |
| Br-2PACz | Not specified | 2.64[5] | 5.81[5] |
| Me-4PACz | Not specified | Not specified | 4.92[4] |
| MeO-PhPACz | Not specified | Not specified | Not specified |
| F-4PACz | Not specified | Not specified | 5.49[4] |
| MeOF-4PACz | Not specified | Not specified | 5.27[4] |
Experimental Protocols
The fabrication and characterization of this compound SAMs involve several key experimental techniques. The following sections detail the methodologies for SAM deposition and the analysis of their electronic properties.
Synthesis and Deposition of this compound SAMs
Several methods are employed for the deposition of this compound SAMs onto substrates like indium tin oxide (ITO). The choice of deposition technique can impact the morphology and electronic properties of the resulting film.[6][7]
-
Solution-Based Deposition (Spin-Coating):
-
Prepare a solution of the this compound derivative in a suitable solvent, such as ethanol or isopropanol, typically at a concentration of 1 mmol/L.
-
Clean the substrate (e.g., ITO-coated glass) and activate its surface using a UV-Ozone treatment.
-
Deposit a small volume (e.g., 100 µL) of the this compound solution onto the center of the substrate.[8]
-
Spin-coat the substrate at a speed of approximately 3000 rpm for 30 seconds.[8]
-
Anneal the coated substrate at 100°C for 10 minutes to promote the formation of the monolayer.[8]
-
-
Thermal Evaporation:
-
Place the this compound powder in a thermal evaporation source.
-
Position the substrate in the vacuum chamber.
-
Deposit the this compound material onto the substrate under high vacuum. This method can lead to the formation of a highly crystalline self-assembled multilayer.[9]
-
-
Spray-Coating:
Characterization of Electronic Properties
The electronic properties of this compound SAMs are primarily investigated using a suite of surface-sensitive spectroscopic and microscopic techniques.
-
Ultraviolet Photoelectron Spectroscopy (UPS): UPS is used to determine the work function and the HOMO level of the SAMs.[1] The sample is irradiated with ultraviolet light, causing the emission of photoelectrons. By analyzing the kinetic energy of these electrons, the electronic energy levels of the material can be determined.[1][10]
-
X-ray Photoelectron Spectroscopy (XPS): XPS confirms the presence of the this compound SAM on the substrate and provides information about the chemical bonding at the interface.[2][3] It works by irradiating the sample with X-rays and analyzing the energies of the emitted core-level electrons.[11]
-
Kelvin Probe Force Microscopy (KPFM): KPFM is a scanning probe technique used to map the surface potential and work function of the SAM with high spatial resolution.[7] It measures the contact potential difference between a conducting atomic force microscope tip and the sample surface.[2][3]
Visualizing Electronic Processes and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows related to this compound SAMs.
References
- 1. Molecular tailoring of this compound SAMs via substituent design enables efficient inverted p–i–n perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Impact of the TCO Microstructure on the Electronic Properties of Carbazole-Based Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. researchgate.net [researchgate.net]
- 6. Unraveling the Morphological and Energetic Properties of this compound Self-Assembled Monolayers Fabricated With Upscaling Deposition Methods [journal.hep.com.cn]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
2PACz as an Alternative to PEDOT:PSS: A Technical Guide for Life Science Applications
An in-depth exploration of (2-(9H-carbazol-9-yl)ethyl)phosphonic acid (2PACz) as a potential replacement for the widely used conductive polymer, poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), in bioelectronics and drug development.
Executive Summary
For decades, PEDOT:PSS has been a cornerstone material in the field of bioelectronics, prized for its unique combination of electronic and ionic conductivity, biocompatibility, and processability. It has found applications in a wide array of devices, from biosensors to neural interfaces and drug delivery systems. However, certain inherent drawbacks of PEDOT:PSS, such as its acidic nature, hygroscopic properties, and potential for delamination, have prompted a search for more stable and versatile alternatives.
This technical guide introduces (2-(9H-carbazol-9-yl)ethyl)phosphonic acid, or this compound, a self-assembling monolayer (SAM) forming molecule, as a compelling candidate to challenge the dominance of PEDOT:PSS in specific life science applications. While extensively studied for its exceptional performance as a hole transport layer in organic and perovskite solar cells, the potential of this compound in the biological realm remains largely unexplored. This document aims to bridge this gap by providing a comprehensive comparison of the two materials, summarizing key data, detailing experimental protocols, and offering insights into the prospective advantages of this compound for researchers, scientists, and drug development professionals.
Comparative Analysis: this compound vs. PEDOT:PSS
A direct comparison of the fundamental properties of this compound and PEDOT:PSS reveals distinct advantages and disadvantages for each material, particularly in the context of biological applications.
Material Properties
| Property | PEDOT:PSS | This compound |
| Material Type | Conductive Polymer Dispersion | Self-Assembling Monolayer (SAM) |
| Conductivity | Mixed (Ionic and Electronic) | Primarily Electronic (as a monolayer) |
| Biocompatibility | Generally considered biocompatible, but concerns exist regarding the acidity and leaching of PSS, which can cause cytotoxic effects. | Not extensively studied. The carbazole moiety may exhibit both bioactive and cytotoxic properties, while the phosphonic acid group is known for its stability and use in binding bioactive molecules.[1][2] |
| Stability in Aqueous Media | Can swell and delaminate, especially without cross-linking. The PSS component is hydrophilic. | Phosphonic acid monolayers exhibit high hydrolytic stability under physiological conditions.[2] |
| Deposition Method | Solution-based techniques (spin coating, inkjet printing, etc.), vapor phase polymerization.[1][3] | Self-assembly from solution (e.g., spin coating, dipping).[4] |
| Hygroscopic Nature | Highly hygroscopic due to the PSS component. | Expected to be more hydrophobic than PEDOT:PSS. |
| Acidity | Acidic (due to PSS), which can be detrimental to some biological systems and adjacent materials. | Neutral. |
Performance in Device Applications (Primarily Photovoltaics)
While direct comparisons in bioelectronic devices are scarce, the performance differences observed in organic solar cells can offer insights into the potential advantages of this compound.
| Performance Metric | PEDOT:PSS-based Devices | This compound-based Devices |
| Power Conversion Efficiency | Standard benchmark | Often higher due to better energy level alignment. |
| Device Stability | Prone to degradation due to the hygroscopic and acidic nature of PEDOT:PSS. | Significantly improved stability due to the hydrophobic nature and inherent stability of the SAM. |
| Interfacial Properties | Can lead to non-radiative recombination at the interface. | Reduces non-radiative recombination, leading to more efficient charge transport. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and evaluation of these materials. Below are representative protocols for the synthesis and deposition of both this compound and PEDOT:PSS.
Synthesis of this compound ((2-(9H-carbazol-9-yl)ethyl)phosphonic acid)
Materials:
-
Carbazole
-
2-Bromoethanol
-
Triethyl phosphite
-
Hydrochloric acid
-
Various organic solvents (e.g., toluene, methanol)
Procedure:
-
Synthesis of (2-(9H-carbazol-9-yl)ethanol): Carbazole is reacted with 2-bromoethanol to yield (2-(9H-carbazol-9-yl)ethanol).
-
Bromination: The alcohol is then converted to (2-(9H-carbazol-9-yl)-1-bromo-ethane).
-
Arbuzov Reaction: The bromo-derivative is reacted with an excess of triethyl phosphite at elevated temperatures (e.g., 160 °C) under a nitrogen atmosphere. The excess triethyl phosphite is removed under vacuum to yield diethyl (2-(9H-carbazol-9-yl)ethyl)phosphonate.
-
Hydrolysis: The resulting phosphonate ester is hydrolyzed using a strong acid, such as hydrochloric acid, to yield the final product, (2-(9H-carbazol-9-yl)ethyl)phosphonic acid (this compound). The product is then purified.
Deposition of this compound Self-Assembled Monolayer (Spin Coating)
Materials:
-
This compound powder
-
Ethanol (or other suitable solvent)
-
Substrate (e.g., Indium Tin Oxide (ITO) coated glass, silicon wafer)
Procedure:
-
Solution Preparation: Prepare a dilute solution of this compound in ethanol (e.g., 3 mM).[4]
-
Substrate Cleaning: Thoroughly clean the substrate using a sequence of sonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.
-
Surface Activation: Treat the substrate with UV-Ozone for a specified time (e.g., 15 minutes) to activate the surface.
-
Spin Coating: Dispense the this compound solution onto the substrate. Spin coat at a specific speed (e.g., 5000 rpm) for a set duration (e.g., 30 seconds).[4]
-
Annealing: Anneal the coated substrate at an elevated temperature (e.g., 150 °C) for a defined period (e.g., 25 minutes) in ambient air to promote the formation of a well-ordered monolayer.[4]
Synthesis of PEDOT:PSS (Vapor Phase Polymerization)
Materials:
-
3,4-ethylenedioxythiophene (EDOT) monomer
-
Oxidant solution (e.g., iron(III) p-toluenesulfonate in a suitable solvent)
-
Substrate
Procedure:
-
Oxidant Layer Deposition: Apply the oxidant solution onto the substrate using a solution processing technique such as spin coating.[1]
-
Vapor Phase Polymerization: Place the oxidant-coated substrate in a sealed chamber containing EDOT monomer vapor. The polymerization of EDOT occurs on the surface of the oxidant layer.[1]
-
Washing: After polymerization, wash the film with a solvent (e.g., ethanol) to remove any residual oxidant and unreacted monomer.[1]
Signaling Pathways and Interfacial Interactions
The interaction of these materials with biological systems is paramount. While PEDOT:PSS has been studied in this context, the interactions of this compound are largely inferred from its chemical structure.
PEDOT:PSS Interaction with Cells
PEDOT:PSS provides a conductive and biocompatible interface for cell culture and stimulation. Its mixed ionic-electronic conductivity is crucial for transducing biological signals. However, the release of acidic PSS can negatively impact cell viability and function.
Postulated this compound Interaction with Biological Moieties
The phosphonic acid headgroup of this compound can form strong, stable bonds with metal oxide surfaces, which are often used as base layers in bioelectronic devices. The carbazole body is a well-known electron-rich aromatic system. In a biological context, the phosphonic acid group could potentially interact with calcium ions present in physiological fluids, and the carbazole group could interact with biomolecules through π-π stacking.
Future Outlook and Unexplored Territories
The exploration of this compound as a PEDOT:PSS alternative in the life sciences is in its infancy. While its success in photovoltaics provides a strong impetus for its investigation in bio-applications, significant research is required to validate its potential.
Key areas for future research include:
-
Biocompatibility Studies: Comprehensive in vitro and in vivo studies are needed to assess the cytotoxicity, hemocompatibility, and long-term stability of this compound in physiological environments.
-
Ionic Conductivity: The ionic conductivity of this compound monolayers needs to be characterized to determine their suitability for applications requiring ion transport, such as neural interfaces.
-
Biofunctionalization: Methods for the selective functionalization of the this compound surface with bioactive molecules (e.g., antibodies, enzymes, peptides) need to be developed and optimized for biosensor and drug delivery applications.
-
Device Prototyping: The fabrication and testing of proof-of-concept bioelectronic devices, such as biosensors, neural probes, and drug delivery platforms, based on this compound will be crucial to demonstrate its practical utility.
Conclusion
This compound presents a promising, albeit largely untested, alternative to PEDOT:PSS for a range of applications in bioelectronics and drug development. Its inherent stability, hydrophobicity, and the potential for forming well-defined, ultrathin layers offer theoretical advantages over the incumbent conductive polymer. However, a significant amount of fundamental research is required to bridge the knowledge gap and translate the impressive performance of this compound in the field of photovoltaics to the complex and demanding environment of biological systems. This technical guide serves as a foundational resource to inspire and inform such future investigations, paving the way for the next generation of advanced bio-integrated materials and devices.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Straightforward Immobilization of Phosphonic Acids and Phosphoric Acid Esters on Mesoporous Silica and Their Application in an Asymmetric Aldol Reaction [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Solution Processing Protocol for 2PACz Deposition: Application Notes for Researchers
Introduction
(2-(9H-carbazol-9-yl)ethyl)phosphonic acid, commonly known as 2PACz, is a self-assembled monolayer (SAM) material widely employed as a hole-selective or hole transport layer (HTL) in inverted perovskite solar cells (PSCs) and organic solar cells.[1][2] Its primary function is to facilitate efficient hole extraction from the active layer to the anode (commonly indium tin oxide - ITO) while blocking electrons, thereby reducing interfacial recombination and enhancing device performance.[1][3] This document provides detailed protocols for the solution-based deposition of this compound thin films, tailored for researchers, scientists, and professionals in drug development and materials science.
Key Applications
This compound serves as a critical component in the fabrication of high-performance optoelectronic devices. Its carbazole core acts as an electron-rich body, while the phosphonic acid group anchors the molecule to metal oxide surfaces like ITO, forming a uniform monolayer.[1] This self-assembly process is crucial for creating a favorable interface that improves charge transport and device stability.[1][3]
Experimental Data Summary
The following table summarizes the key quantitative parameters for the solution processing of this compound, compiled from various research findings.
| Parameter | Value | Solvents | Deposition Method | Substrate | Annealing Conditions | Source |
| Concentration | 1 mM (approx. 0.275 mg/ml) | Ethanol, Methanol, THF, IPA, DMF | Spin-coating, Dip-coating | ITO | 100°C for 10 min | [1][4] |
| Concentration | 1 mg/ml | THF, DMF, IPA, Ethanol, Methanol | Spin-coating | Not Specified | 100°C for 10 min | [4] |
| Concentration | 0.1 mM | Not Specified | Spin-coating | ITO | Not Specified | [5] |
| Spin-coating Speed | 3000 rpm | THF, DMF, IPA, Ethanol, Methanol | Spin-coating | Not Specified | 100°C for 10 min | [1][4] |
| Spin-coating Duration | 30 s | THF, DMF, IPA, Ethanol, Methanol | Spin-coating | Not Specified | 100°C for 10 min | [1][4] |
| Dip-coating Immersion Time | Few minutes to several hours | Not Specified | Dip-coating | Not Specified | Optimized based on application | [4] |
| Annealing Temperature | 100 °C | Not Specified | Spin-coating | Not Specified | 10 min | [1][4] |
| Annealing Duration | 10 min | Not Specified | Spin-coating | Not Specified | 100°C | [1][4] |
Experimental Protocols
Substrate Preparation
A pristine substrate surface is critical for the formation of a high-quality, uniform this compound monolayer.[4]
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Deionized (DI) water
-
Isopropyl alcohol (IPA)
-
Acetone
-
UV-Ozone or plasma cleaner
Protocol:
-
Sequentially sonicate the ITO substrates in a cleaning solution of detergent and DI water, followed by DI water, acetone, and finally isopropyl alcohol, for 15 minutes each.
-
Dry the substrates using a stream of nitrogen gas.
-
Treat the cleaned substrates with UV-Ozone or plasma for 10-15 minutes to remove any remaining organic residues and to enhance the surface wettability.
This compound Solution Preparation
Materials:
-
This compound powder
-
Anhydrous solvents (e.g., Ethanol, Methanol, Tetrahydrofuran (THF), Isopropanol (IPA), or N,N-Dimethylformamide (DMF))[1][4]
-
Volumetric flask
-
Magnetic stirrer and stir bar
Protocol:
-
Calculate the required mass of this compound to prepare a solution with a concentration of 1 mM (approximately 0.275 mg/ml).[1]
-
Dissolve the this compound powder in the chosen solvent within a volumetric flask.
-
Stir the solution for at least 2 hours at room temperature to ensure complete dissolution.
-
Filter the solution through a 0.2 µm PTFE syringe filter before use to remove any particulate impurities.
This compound Deposition by Spin-Coating
Spin-coating is a widely used technique for depositing thin, uniform films from solution.[4]
Materials:
-
Prepared this compound solution
-
Cleaned ITO substrates
-
Spin-coater
-
Pipette
Protocol:
-
Place the cleaned ITO substrate onto the chuck of the spin-coater and ensure it is centered.
-
Dispense approximately 100 µL of the this compound solution onto the center of the substrate.[1]
-
Carefully remove the substrate from the spin-coater.
This compound Deposition by Dip-Coating
Dip-coating is a simple and cost-effective method that can be advantageous for ensuring complete surface coverage.[4]
Materials:
-
Prepared this compound solution
-
Cleaned ITO substrates
-
Beaker or container for the solution
-
Tweezers
Protocol:
-
Pour the this compound solution into a clean beaker.
-
Immerse the cleaned ITO substrate into the solution using tweezers.
-
The immersion time can vary from a few minutes to several hours, depending on the desired monolayer coverage and the specific experimental conditions.[4]
-
After the desired immersion time, slowly withdraw the substrate from the solution.
-
Allow the substrate to air dry or gently blow it dry with nitrogen gas.
Post-Deposition Annealing
Annealing is a crucial step to remove residual solvent and improve the quality and organization of the self-assembled monolayer.[6]
Materials:
-
This compound-coated substrate
-
Hotplate or oven
Protocol:
-
Place the this compound-coated substrate on a hotplate or in an oven preheated to 100°C.
-
After annealing, allow the substrate to cool down to room temperature before proceeding with the deposition of subsequent layers.
Visualizations
Experimental Workflow for this compound Deposition
Caption: Workflow for this compound thin film deposition.
Role of this compound as a Hole Transport Layer
Caption: Function of this compound in a perovskite solar cell.
References
Application Notes and Protocols for Spin-Coating Deposition of 2PACz Thin Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the fabrication of high-quality 2PACz (9,9'-(2,7-bis(diphenylamino)-9H-fluorene-9,9-diyl)bis(9H-carbazole)) thin films using the spin-coating technique. This compound is a carbazole-based self-assembled monolayer (SAM) that has demonstrated significant potential as a hole transport layer (HTL) in high-performance inverted perovskite solar cells.[1][2][3] Its ability to form a uniform monolayer on indium tin oxide (ITO) substrates allows for efficient hole extraction and transport, contributing to enhanced device efficiency and stability.[1][2][4]
Overview of this compound as a Hole Transport Layer
This compound functions as a self-assembled monolayer, forming a thin, uniform layer that modifies the work function of the ITO electrode for efficient hole transport.[1] This carbazole-based molecule consists of a head group that interfaces with the perovskite layer and an anchoring group that binds to the TCO electrode.[1] This structure facilitates favorable energetic alignment with the perovskite, reduces defect states at the interface, and minimizes non-radiative recombination in the final device.[1] The use of this compound as an HTL has led to perovskite solar cells with power conversion efficiencies (PCEs) exceeding 20%.[1]
Experimental Protocols
The following protocols outline the necessary steps for substrate preparation, solution formulation, and spin-coating deposition of this compound thin films.
Substrate Cleaning
Proper substrate cleaning is crucial for the formation of a uniform and defect-free this compound monolayer. The following is a standard cleaning procedure for ITO-coated glass substrates:
-
Sequentially sonicate the ITO substrates in a solution of Mucasol (2% in deionized water), deionized water, acetone, and isopropanol for 15 minutes each at approximately 40°C.[5]
-
Dry the substrates with a stream of nitrogen gas.
-
Immediately before depositing the this compound layer, treat the substrates with UV-ozone for 15 minutes to remove any remaining organic residues and improve the hydrophilicity of the surface.[5][6] This step is critical for achieving high reproducibility.[5]
This compound Solution Preparation
The quality of the this compound solution directly impacts the final film quality.
-
Solvent Selection: Anhydrous ethanol is the most commonly used solvent for dissolving this compound.[5][7] Toluene has also been reported for similar SAMs.[6]
-
Concentration: Typical concentrations for this compound solutions range from 0.1 mmol/L to 1 mmol/L.[5][7] A lower concentration of 0.1 mmol/L can be used, particularly when dropping the solution dynamically during the spinning process.[5] For static deposition, a concentration of 1 mmol/L is often used.[5][7]
-
Dissolution: Dissolve the this compound powder in the chosen solvent. To aid dissolution, the solution can be placed in an ultrasonic bath for 15-30 minutes at a temperature of 30-40°C.[5][7] It is recommended to stir the solution overnight to ensure complete dissolution.[7]
-
Storage: Store the this compound powder in a nitrogen-filled glovebox to prevent degradation.[5]
Spin-Coating Deposition of this compound Thin Film
All deposition steps should be performed in a nitrogen-filled glovebox to minimize exposure to oxygen and moisture.[5][6][7]
Method A: Static Deposition
-
Transfer the cleaned and UV-ozone treated ITO substrates into the glovebox.
-
Place a substrate on the spin coater chuck.
-
Dispense approximately 100 µL of the 1 mmol/L this compound solution onto the center of the substrate, ensuring the entire surface is covered.[5]
-
Allow the solution to rest on the substrate for approximately 5 seconds.[5]
-
Initiate the spin-coating program. A typical program consists of a single step at 3000 rpm for 30 seconds.[5][7]
-
After spin-coating, anneal the substrates on a hot plate at 100°C for 10 minutes.[5][7]
Method B: Dynamic Deposition
-
Place the cleaned and UV-ozone treated ITO substrate on the spin coater chuck.
-
Start the spin coater at a speed of 3000 rpm.
-
While the substrate is rotating, dynamically drop the 0.1 mmol/L this compound solution 2-3 times onto the substrate.[5]
-
Continue spinning for a total of 30 seconds.
-
Anneal the substrates on a hot plate at 100°C for 10 minutes.[5]
A subsequent washing step with ethanol after annealing is optional and has been shown to have no significant impact on device performance.[5]
Data Presentation
The following tables summarize key parameters and resulting device performance from various studies employing this compound and its derivatives as HTLs.
| Parameter | Value | Solvent | Reference |
| Concentration | 0.1 mmol/L | Ethanol | [5][7] |
| 1 mmol/L | Ethanol | [5][7] | |
| Spin Speed | 3000 rpm | - | [5][7] |
| Spin Time | 30 s | - | [5][7] |
| Annealing Temp. | 100 °C | - | [5][7] |
| Annealing Time | 10 min | - | [5][7] |
Table 1: Typical Spin-Coating Parameters for this compound Thin Film Fabrication.
| HTL Material | PCE (%) | VOC (V) | JSC (mA/cm2) | FF (%) | Reference |
| This compound | 20.9 | 1.19 | - | - | [1] |
| This compound | 18.44 | - | - | - | [7] |
| Br-2PACz | 19.51 | - | - | - | [7] |
| MeO-2PACz | >21.1 | - | - | - | [2] |
| MeO-2PACz | ~22 | - | - | 83.9 | [3] |
| MeO-2PACz | 23.1 | - | - | - | [6] |
Table 2: Performance of Perovskite Solar Cells Utilizing this compound and its Derivatives as the Hole Transport Layer.
Visualizations
Caption: Experimental workflow for this compound thin film fabrication.
Caption: Energy level alignment in a perovskite solar cell with a this compound HTL.
References
- 1. mdpi.com [mdpi.com]
- 2. A Comprehensive Review of Self-Assembled Monolayers as Hole-Transport Layers in Inverted Perovskite Solar Cells [mdpi.com]
- 3. Efficient inverted perovskite solar cells with a low-temperature processed NiOx/SAM hole transport layer - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Self-assembled monolayers as hole-transporting materials for inverted perovskite solar cells - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D3ME00144J [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA01276J [pubs.rsc.org]
Application Notes and Protocols for Thermal Evaporation of 2PACz Layers
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz) is a self-assembled monolayer (SAM) forming molecule extensively utilized as a hole transport layer (HTL) in high-performance inverted perovskite solar cells (PSCs). The thermal evaporation method for depositing this compound layers offers significant advantages over traditional solution-based techniques. This vacuum-based approach provides highly uniform and conformal films with precise control over thickness, which is crucial for reproducible and efficient device fabrication.[1] Furthermore, thermal evaporation is a solvent-free process, making it compatible with large-area manufacturing and tandem solar cell applications.[2]
These application notes provide a detailed protocol for the deposition of this compound layers using thermal evaporation, covering substrate preparation, deposition parameters, and post-deposition characterization.
Data Presentation
Deposition Parameters
The successful thermal evaporation of this compound is dependent on a set of optimized parameters. While the exact source temperature for this compound is not widely reported and is dependent on the specific evaporator geometry, it is crucial to achieve a stable and controllable deposition rate. The following table summarizes typical parameters for the thermal evaporation of this compound and related materials in a high-vacuum chamber.
| Parameter | Value | Notes |
| Base Pressure | < 2.0 x 10⁻⁶ mbar | A high vacuum is essential to minimize contamination and ensure a long mean free path for the evaporated molecules.[3] |
| Deposition Rate | 0.1 - 1.0 Å/s | A slower deposition rate is generally preferred for better film morphology and thickness control. The rate should be optimized for the specific application. |
| Source Temperature | 150 - 250 °C (estimated) | This is an estimated range for this compound. The optimal temperature depends on the crucible type and distance to the substrate and should be adjusted to achieve the desired deposition rate. |
| Substrate Temperature | Room Temperature (e.g., 18-25 °C) | Maintaining the substrate at or near room temperature is common for the deposition of organic molecules to prevent their re-evaporation and to facilitate uniform film formation.[4] |
| Target Thickness | 1 - 100 nm | The optimal thickness is application-dependent. For SAM applications, a very thin layer is desired, while thicker layers have also been investigated.[5] |
Performance of Perovskite Solar Cells with Evaporated this compound
The thickness of the thermally evaporated this compound layer has a significant impact on the performance of perovskite solar cells. The following table summarizes reported performance metrics for devices with varying this compound thicknesses.
| This compound Thickness (nm) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (VOC) (V) | Short-Circuit Current (JSC) (mA/cm²) | Fill Factor (FF) (%) | Reference |
| 1 | ~16.5 | ~1.10 | ~21.5 | ~70 | [5] |
| 10 | ~17.0 | ~1.12 | ~21.5 | ~71 | [5] |
| 50 | ~17.2 | ~1.12 | ~21.8 | ~70 | [6] |
| 50 (with post-deposition treatment) | ~19.3 | ~1.14 | ~21.5 | ~79.8 | [6] |
| 100 | ~15.8 | ~1.10 | ~21.5 | ~67 | [6] |
Experimental Protocols
Substrate Preparation (ITO-coated Glass)
A thorough cleaning of the substrate is critical for achieving a uniform and well-adhering this compound layer.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Detergent solution (e.g., 2% Mucasol in deionized water)
-
Deionized (DI) water
-
Acetone (reagent grade)
-
Isopropanol (IPA) (reagent grade)
-
Ultrasonic bath
-
UV-Ozone cleaner
-
Nitrogen gas for drying
Protocol:
-
Place the ITO substrates in a substrate holder.
-
Sequentially sonicate the substrates in the following solutions for 15 minutes each:
-
Detergent solution
-
Deionized water
-
Acetone
-
Isopropanol[7]
-
-
After the final sonication step in isopropanol, rinse the substrates thoroughly with deionized water.
-
Dry the substrates using a stream of nitrogen gas.
-
Immediately before transferring the substrates to the thermal evaporator, treat them with a UV-Ozone cleaner for 15 minutes to remove any remaining organic residues and to improve the surface wettability.[7]
Thermal Evaporation of this compound
Equipment:
-
High-vacuum thermal evaporation system (base pressure < 2.0 x 10⁻⁶ mbar)
-
Effusion cell or crucible suitable for organic materials (e.g., alumina)
-
Quartz crystal microbalance (QCM) for monitoring deposition rate and thickness
-
Substrate holder with rotation capabilities
Protocol:
-
Load the this compound powder into a clean effusion cell.
-
Mount the cleaned ITO substrates onto the substrate holder in the evaporation chamber.
-
Pump down the chamber to a base pressure of at least < 2.0 x 10⁻⁶ mbar.[3]
-
Set the substrate holder to rotate to ensure uniform deposition.
-
Slowly ramp up the temperature of the effusion cell containing the this compound powder until the desired deposition rate (e.g., 0.1 - 0.5 Å/s) is achieved, as monitored by the QCM.
-
Once the deposition rate is stable, open the shutter to begin the deposition onto the substrates.
-
Deposit the desired thickness of the this compound layer.
-
After the deposition is complete, close the shutter and ramp down the temperature of the effusion cell.
-
Allow the substrates to cool down in a high vacuum before venting the chamber with an inert gas like nitrogen.
Post-Deposition Characterization
3.3.1. Atomic Force Microscopy (AFM) AFM is used to characterize the surface morphology and roughness of the deposited this compound layer.
Protocol:
-
Mount a sample of the this compound-coated substrate onto an AFM stub.
-
Operate the AFM in tapping mode to acquire topography images over various scan areas (e.g., 1x1 µm², 5x5 µm²).
-
Analyze the images to determine the root-mean-square (RMS) roughness and to observe the film's uniformity and grain structure.
3.3.2. X-ray Photoelectron Spectroscopy (XPS) XPS is employed to verify the chemical composition and integrity of the evaporated this compound film.
Protocol:
-
Place a sample of the this compound-coated substrate into the XPS analysis chamber.
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Perform high-resolution scans of the C 1s, N 1s, P 2p, and O 1s core levels.
-
Analyze the binding energies and peak shapes to confirm the presence of the carbazole and phosphonic acid moieties and to check for any degradation of the this compound molecule during evaporation.
3.3.3. Ultraviolet Photoelectron Spectroscopy (UPS) UPS is used to determine the work function and the highest occupied molecular orbital (HOMO) level of the this compound layer, which are crucial for understanding the energy level alignment in a device.
Protocol:
-
Use a He I (21.22 eV) excitation source for the UPS measurement.
-
Measure the secondary electron cutoff to determine the work function.
-
Measure the valence band region to determine the HOMO level by extrapolating the leading edge of the spectrum.[7]
Visualizations
Caption: Experimental workflow for this compound layer deposition.
Caption: Key parameter relationships in this compound deposition.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficient fully textured perovskite silicon tandems with thermally evaporated hole transporting materials - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D4EE03899A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Incorporating thermal co-evaporation in current-matched all-perovskite triple-junction solar cells - EES Solar (RSC Publishing) DOI:10.1039/D4EL00012A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. rsc.org [rsc.org]
Application Notes and Protocols for Spray-Coating Large-Area 2PACz Films for Solar Modules
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deposition of large-area 2PACz and its derivatives (like MeO-2PACz) as hole-selective self-assembled monolayers (SAMs) in high-performance solar modules, particularly perovskite solar cells (PSCs). The protocols are based on findings from recent research, emphasizing scalable spray-coating techniques suitable for manufacturing.
Introduction
Carbazole-based self-assembled monolayers, such as this compound and its methoxy-substituted variant MeO-2PACz, have emerged as highly effective hole-transporting layers (HTLs) in inverted (p-i-n) perovskite solar cells.[1][2] These SAMs offer a combination of low cost, high stability, and excellent charge extraction properties, leading to power conversion efficiencies (PCEs) exceeding 20%.[1][3] Spray coating is a promising scalable deposition technique for these SAMs, compatible with high-throughput, roll-to-roll manufacturing of large-area solar modules.[4][5]
This document outlines the necessary protocols for solution preparation, spray-coating procedures, and post-deposition treatments. It also presents key performance data from studies utilizing these methods and visualizes the experimental workflow and the interplay of critical process parameters.
Experimental Protocols
Substrate Preparation
-
Substrate Cleaning: Begin with patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Ultrasonic Sonication: Sequentially sonicate the substrates in a series of cleaning solutions. A typical sequence is detergent, deionized water, acetone, and isopropanol (IPA), with each step lasting for 15-20 minutes.
-
Drying: Dry the cleaned substrates under a stream of nitrogen gas.
-
UV-Ozone Treatment: Immediately before depositing the SAM, treat the substrates with UV-ozone for 15 minutes to ensure a hydrophilic surface and remove any remaining organic residues.[6]
Precursor Solution Preparation
-
SAM Solution: Prepare a solution of the this compound derivative (e.g., MeO-2PACz) in a suitable solvent. A common solvent is 2-methoxyethanol (2-ME).[7] The concentration of the SAM in the solution is a critical parameter and should be optimized.
-
Perovskite Precursor (for subsequent layer): For a typical MAPbI₃ perovskite layer, dissolve methylammonium iodide (MAI) and lead iodide (PbI₂) in a solvent mixture, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[6][8] For instance, a 1.2 M solution of Cs₀.₀₅FA₀.₈₁MA₀.₁₄PbI₂.₅₅Br₀.₄₅ can be prepared in a 4:1 mixture of DMF:DMSO.[6] It is crucial to filter the solution through a 0.2 µm PTFE filter before use.[6]
Spray-Coating Procedure
The following protocol is based on an ultrasonic spray-coating system.
-
System Setup: Utilize an ultrasonic spray coater equipped with a nozzle suitable for generating a fine, uniform mist. The substrate should be placed on a heated stage.
-
Deposition of this compound SAM:
-
Spray Application: Move the ultrasonic spray-head linearly across the substrate surface to deposit the this compound solution.
-
Solvent Rinsing: A critical step to overcome the hydrophobicity of the SAM layer, which can cause dewetting of the subsequent perovskite precursor solution, is a rinsing protocol.[1][7] An optimized procedure may involve a pre-rinse and a post-rinse with a suitable solvent like IPA to remove excess, un-bonded SAM material.[1][2]
-
Annealing: After deposition and rinsing, anneal the SAM-coated substrate on a hotplate. A typical annealing temperature is 100°C for 1 minute.[6]
-
-
Deposition of Perovskite Layer (Gas-Assisted Spray Processing - GASP):
-
Spray Deposition: Spray-coat the perovskite precursor solution onto the hydrophobic this compound SAM layer.[1][7]
-
Gas Quenching: To achieve a uniform and highly crystalline perovskite film, a gas-quenching step is employed.[1][7] This involves directing a jet of inert gas (like nitrogen) from an air-knife onto the substrate shortly after the precursor solution has been deposited. This rapidly removes the volatile solvent, inducing supersaturation and promoting uniform nucleation of the perovskite crystals.[1][7]
-
Annealing: Anneal the perovskite film at a specific temperature and duration to complete the crystallization process (e.g., 110°C for 30 minutes).[6]
-
Data Presentation
The following tables summarize the performance of solar cells fabricated using spray-coated this compound derivatives and the key parameters influencing the film and device characteristics.
| SAM Material | Deposition Method | Subsequent Layer | Device Structure | Max PCE (%) | Area | Reference |
| MeO-2PACz | Ultrasonic Spray Coating | Spin-coated MAPbI₃ | p-i-n | >20 | - | [1] |
| MeO-2PACz | Gas-Assisted Spray Processing (GASP) | GASP MAPbI₃ | p-i-n | 20.5 (stabilized) | - | [1] |
| This compound, MeO-2PACz | Ultrasonic Spray Coating | - | Glass/ITO/NiOₓ/SAM/MAPbI₃/PCBM/BCP/Ag | 20.3 | Small-area | [3] |
| MeO-2PACz | Ultrasonic Spray Coating | - | Glass/ITO/NiOₓ/SAM/MAPbI₃/PCBM/BCP/Ag | 18.83 | 100 mm x 100 mm | [3] |
| Spray-Coating Parameter | Effect on Film/Device Properties |
| Nozzle-to-Substrate Distance | Affects droplet size and velocity, influencing film uniformity and solvent evaporation rate. |
| Flow Rate | Determines the volume of solution deposited per unit time, impacting film thickness. |
| Substrate Temperature | Influences solvent evaporation rate and precursor reaction kinetics, affecting film morphology and crystallinity. |
| Gas Quenching Delay Time | Critical for controlling the nucleation and growth of perovskite crystals in the GASP method.[1] |
| Solution Concentration | Directly impacts the final film thickness and can affect viscosity and droplet formation. |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for fabricating solar modules using spray-coated this compound films.
Caption: Experimental workflow for solar module fabrication.
Parameter Relationships
This diagram shows the logical relationships between key spray-coating parameters and their impact on film properties and final device performance.
Caption: Key parameter relationships in spray-coating.
References
- 1. Gas‐Assisted Spray Coating of Perovskite Solar Cells Incorporating Sprayed Self‐Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. mdpi.com [mdpi.com]
Application of 2PACz in Inverted p-i-n Perovskite Solar Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2-(9H-Carbazol-9-yl)ethyl]phosphonic acid (2PACz) has emerged as a key self-assembled monolayer (SAM) material for enhancing the performance and stability of inverted p-i-n perovskite solar cells (PSCs). Deployed as a hole-selective layer (HSL) or hole-transporting layer (HTL), this compound forms a conformal monolayer on transparent conductive oxides, typically indium tin oxide (ITO), replacing the commonly used poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS). The use of this compound offers several advantages, including the mitigation of non-radiative recombination at the anode/perovskite interface, improved energy level alignment, and enhanced device stability due to its hydrophobic nature.[1][2] This application note provides detailed protocols for the integration of this compound in the fabrication of inverted p-i-n PSCs, summarizes key performance data, and illustrates relevant experimental workflows and energy diagrams.
Data Presentation
The performance of inverted p-i-n perovskite solar cells incorporating this compound as the hole transport layer is significantly influenced by the perovskite composition, electron transport layer (ETL), and other interfacial engineering strategies. Below is a summary of reported photovoltaic parameters.
| Perovskite Composition | Device Structure | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Reference |
| CsMAFAPb(Br,I)3 | ITO/2PACz/Perovskite/C60/SnO2/Cu | 1.19 | >22 | - | 20.9 (certified 20.28) | [2] |
| Cs0.05(MA0.17FA0.83)0.95Pb(I0.83Br0.17)3 | ITO/2PACz/Perovskite/C60/BCP/Ag | - | - | - | 20.9 | [3] |
| Tin-based (FASnI3) | ITO/2PACz/Perovskite/C60/BCP/Ag | - | - | - | 1.8 | [4] |
| MAPbI3 | ITO/NiOx/2PACz/Perovskite/PCBM/BCP/Ag | - | - | - | ~21 | [5] |
| Cs0.25FA0.75Sn0.5Pb0.5I3 | ITO/2PACz/Perovskite/C60/BCP/Ag | - | - | - | ~19 |
Experimental Protocols
Materials and Reagents
-
Indium tin oxide (ITO) coated glass substrates
-
This compound powder
-
Anhydrous ethanol or isopropanol
-
Perovskite precursors (e.g., lead iodide, methylammonium iodide, formamidinium iodide)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Chlorobenzene (antisolvent)
-
C60 powder
-
Bathocuproine (BCP)
-
Copper (Cu) or Silver (Ag) evaporation pellets
-
Deionized water
-
Detergent (e.g., Hellmanex)
-
Acetone
-
Isopropanol
Protocol 1: Substrate Cleaning
-
Sequentially sonicate ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to activate the surface and remove organic residues.
Protocol 2: this compound Hole Transport Layer Deposition
Two common methods for this compound deposition are spin-coating and dip-coating.
Method A: Spin-Coating [1]
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Transfer the cleaned and UV-ozone treated ITO substrates into a nitrogen-filled glovebox.
-
Deposit approximately 100 µL of the this compound solution onto the center of the ITO substrate.
-
Spin-coat at 3000 rpm for 30 seconds.
-
Anneal the substrates at 100°C for 10 minutes on a hotplate.
-
Allow the substrates to cool to room temperature.
Method B: Dip-Coating (Liquid Phase Immersion) [2][6]
-
Prepare a 0.5 mmol/L solution of this compound in ethanol.
-
Submerge the cleaned and UV-ozone treated ITO substrates into the this compound solution.
-
Leave the substrates immersed for a duration ranging from 5 minutes to 12 hours, depending on the desired monolayer quality.[6]
-
Rinse the substrates with ethanol to remove any physisorbed molecules.
-
Dry the substrates with a stream of nitrogen gas.
-
Anneal the substrates at 100°C for 10 minutes.
Protocol 3: Perovskite Layer Deposition (One-Step Solution Processing)
-
Prepare the perovskite precursor solution (e.g., a 1.4 M solution of Cs0.05(MA0.17FA0.83)0.95Pb(I0.83Br0.17)3 in a mixed solvent of DMF:DMSO 4:1 v/v).
-
Deposit the perovskite precursor solution onto the this compound-coated ITO substrate.
-
Spin-coat at 4000-6000 rpm for 30-45 seconds.
-
During the last 5-15 seconds of spinning, dispense an antisolvent (e.g., chlorobenzene) onto the spinning substrate.
-
Immediately transfer the substrate to a hotplate and anneal at 100-150°C for 10-60 minutes.
Protocol 4: Electron Transport Layer (ETL) and Electrode Deposition
-
Thermally evaporate a 20-30 nm layer of C60 onto the perovskite layer.
-
Thermally evaporate an 8-10 nm layer of BCP as a buffer layer.
-
Finally, thermally evaporate a 100 nm thick layer of copper (Cu) or silver (Ag) as the back electrode through a shadow mask to define the active area of the solar cell.
Visualizations
Device Architecture
Caption: Schematic of the inverted p-i-n perovskite solar cell architecture.
Experimental Workflow
Caption: Workflow for fabricating this compound-based inverted perovskite solar cells.
Energy Level Diagram
Caption: Energy level alignment in a this compound-based inverted PSC.
References
- 1. ossila.com [ossila.com]
- 2. Self-assembled monolayers as hole-transporting materials for inverted perovskite solar cells - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D3ME00144J [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. diau08.lab.nycu.edu.tw [diau08.lab.nycu.edu.tw]
- 5. Molecular tailoring of this compound SAMs via substituent design enables efficient inverted p–i–n perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. research.rug.nl [research.rug.nl]
Application Notes and Protocols for Utilizing 2PACz in Monolithic CIGSe/Perovskite Tandem Solar Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the integration of the self-assembled monolayer (SAM) [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz) as a hole transport layer (HTL) in high-efficiency monolithic CIGSe/perovskite tandem solar cells.
Introduction
Monolithic perovskite/CIGS tandem solar cells have emerged as a promising technology to surpass the single-junction efficiency limits. The performance of these devices is critically dependent on the interfacial properties between the various layers. This compound, a carbazole-based self-assembled monolayer with a phosphonic acid anchoring group, has demonstrated significant potential as a hole-selective contact. It forms a uniform, ultrathin layer that can effectively reduce interfacial recombination, improve charge extraction, and enhance the open-circuit voltage (Voc) and fill factor (FF) of the tandem device. Reports have indicated that the use of this compound as the hole transport layer has led to certified power conversion efficiencies (PCE) of up to 23.3% in perovskite/CIGS tandem solar cells. This document outlines the synthesis of this compound, its application in device fabrication, and the characterization of the resulting tandem solar cells.
Data Presentation
The following table summarizes the performance of monolithic CIGSe/perovskite tandem solar cells with and without a this compound hole transport layer, as reported in the literature.
| Hole Transport Layer | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| This compound | 23.3 (certified) | 1.77 | 18.8 | 71.2 | |
| NiOx/PTAA | 21.6 (stabilized) | ~1.5 | 18.0 | >75 | |
| PEDOT:PSS | 11 | - | - | - |
Experimental Protocols
Synthesis of [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (this compound)
This protocol describes the synthesis of this compound, a key component for the hole transport layer.
Materials:
-
9H-carbazole
-
1,2-dibromoethane
-
Tetrabutylammonium bromide
-
50% Potassium hydroxide (KOH) aqueous solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Triethyl phosphite
-
Hydrochloric acid (HCl)
-
Ethanol
-
Deionized (DI) water
Procedure:
-
Synthesis of 9-(2-bromoethyl)-9H-carbazole:
-
Dissolve 9H-carbazole (2 g, 12 mmol) in 1,2-dibromoethane (20 ml).
-
Add tetrabutylammonium bromide (0.08 g, 0.25 mmol) and 50% KOH aqueous solution (7.2 ml).
-
Stir the reaction mixture at 70°C for 6 hours.
-
After the reaction is complete, perform an extraction with ethyl acetate.
-
Dry the organic layer over anhydrous Na2SO4 and remove the solvent under reduced pressure. The resulting crude product, 9-(2-bromoethyl)-9H-carbazole, can be used directly in the next step.
-
-
Synthesis of this compound:
-
Heat a mixture of 9-(2-bromoethyl)-9H-carbazole (from the previous step) and triethyl phosphite at 160°C for 4 hours.
-
Cool the reaction mixture to room temperature and add concentrated HCl.
-
Reflux the mixture for 8 hours.
-
Concentrate the solution under vacuum.
-
Filter the resulting solid and wash it with water to obtain the final product, this compound, as a pale-blue solid.
-
Fabrication of Monolithic CIGSe/Perovskite Tandem Solar Cells
This protocol details the step-by-step fabrication of the tandem solar cell on a CIGSe bottom cell.
Materials and Substrates:
-
CIGSe-coated glass substrate
-
This compound powder
-
Anhydrous ethanol
-
Perovskite precursor solution (e.g., CsMAFA-based)
-
C60 powder
-
Tin (IV) oxide (SnO2) precursor (e.g., Tetrakis(dimethylamino)tin(IV))
-
Indium zinc oxide (IZO) sputtering target
-
Silver (Ag) evaporation material
-
Lithium fluoride (LiF) evaporation material
-
ITO-coated glass substrates for single-junction reference cells
-
Cleaning agents: Mucasol, acetone, isopropanol
Procedure:
-
Substrate Preparation (CIGSe bottom cell):
-
The CIGSe bottom cell is typically fabricated via a multi-step thermal evaporation process on a glass substrate with a sputtered Molybdenum back contact.
-
The recombination contact, consisting of sputtered i-ZnO and ZnO:Al (AZO), is deposited on the CIGSe layer.
-
Rinse the surface with ethanol and treat with UV-Ozone for 15 minutes prior to HTL deposition.
-
-
This compound Hole Transport Layer Deposition:
-
Prepare a 1 mmol/l solution of this compound in anhydrous ethanol. Sonicate the solution for 15-30 minutes at 30-40°C.
-
Deposit the this compound solution onto the CIGSe substrate using one of the following methods:
-
Spin-coating: Dispense 100 µl of the this compound solution onto the substrate and spin-coat at 3000 rpm for 30 seconds.
-
Dipping: Immerse the substrate in a 0.1 mmol/l this compound/ethanol solution for 2-12 hours.
-
-
After deposition, anneal the substrate at 100°C for 10 minutes.
-
-
Perovskite Absorber Layer Deposition:
-
Transfer the substrate into a nitrogen-filled glovebox.
-
Deposit the perovskite precursor solution (e.g., a triple-cation composition like Cs0.17FA0.83PbI2.75Br0.25) onto the this compound layer via spin-coating. The specific spin-coating parameters (speed, time, anti-solvent dripping) will depend on the chosen perovskite composition and desired thickness.
-
Anneal the perovskite film at the optimal temperature for the specific composition (typically around 100-150°C).
-
-
Electron Transport Layer and Top Electrode Deposition:
-
Thermally evaporate 20 nm of C60 onto the perovskite layer.
-
Deposit a 20 nm layer of SnO2 via atomic layer deposition (ALD) at a substrate temperature of 80°C. This acts as a buffer layer.
-
Sputter the indium zinc oxide (IZO) top electrode.
-
Thermally evaporate a 100 nm thick Ag grid for contact.
-
Deposit a 100 nm LiF anti-reflective coating.
-
Characterization of Tandem Solar Cells
1. Current Density-Voltage (J-V) Measurement:
-
Use a solar simulator with an AM1.5G spectrum at 100 mW/cm² intensity.
-
Measure the J-V curve of the tandem device to determine the key photovoltaic parameters: PCE, Voc, Jsc, and FF.
-
Perform both forward and reverse scans to assess any hysteresis.
2. External Quantum Efficiency (EQE) Measurement:
-
Use a dedicated EQE setup with a monochromatic light source and a lock-in amplifier.
-
Measure the EQE of the complete tandem device.
-
To measure the individual sub-cells, use appropriate light and voltage biasing. For the perovskite top cell, use a red/infrared light bias to saturate the CIGS bottom cell. For the CIGS bottom cell, use a blue/green light bias to saturate the perovskite top cell.
-
Integrate the EQE spectra with the AM1.5G solar spectrum to calculate the Jsc of each sub-cell and check for current matching.
3. Stability Testing:
-
Perform maximum power point (MPP) tracking under continuous illumination (e.g., 1 sun) in a controlled environment (e.g., nitrogen atmosphere or encapsulated) to evaluate the operational stability of the device over time.
-
Conduct thermal stability tests by aging the devices at elevated temperatures (e.g., 85°C) in the dark and periodically measuring their performance.
-
Perform damp-heat stability tests (e.g., 85°C and 85% relative humidity) on encapsulated devices to assess their long-term durability.
Visualizations
Device Architecture and Energy Level Diagram
Caption: Device Architecture of the Tandem Solar Cell.
Caption: Simplified Energy Level Alignment.
Experimental Workflow
Caption: Experimental Workflow Diagram.
Application Notes and Protocols for Creating 2PACz Self-Assembled Monolayers on ITO
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental guide for the formation of 2-phenyl-4'-(10H-phenothiazin-10-yl)biphenyl-4-carbonitrile (2PACz) self-assembled monolayers (SAMs) on indium tin oxide (ITO) coated substrates. This compound, with its phosphonic acid anchoring group, forms a robust monolayer on metal oxide surfaces like ITO. This modification is crucial in the field of organic electronics, particularly in the fabrication of high-performance perovskite solar cells, as it alters the work function of the ITO and acts as an efficient hole-selective layer. The protocols outlined below cover substrate preparation, solution formulation, SAM deposition by both spin-coating and dip-coating, and expected characterization results.
Materials and Equipment
2.1 Materials
-
Indium Tin Oxide (ITO) coated glass substrates
-
This compound ((2-(9H-carbazol-9-yl)ethyl)phosphonic acid) powder
-
Detergent solution (e.g., 2% Mucasol or Hellmanex III)
-
Acetone (ACS grade or higher)
-
Isopropanol (IPA, ACS grade or higher)
-
Ethanol (anhydrous)
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas (high purity)
2.2 Equipment
-
Ultrasonic bath
-
Hot plate
-
UV-Ozone cleaner
-
Spin coater
-
Glovebox (optional, for inert atmosphere processing)
-
Beakers and substrate holders
-
Pipettes
-
Contact angle goniometer
-
UV-Photoelectron Spectrometer (UPS) or Kelvin probe for work function measurement
-
Atomic Force Microscope (AFM) for surface morphology
-
X-ray Photoelectron Spectrometer (XPS) for surface chemistry analysis
Experimental Protocols
A critical aspect for the successful formation of a high-quality SAM is the cleanliness and activation of the ITO surface. The protocols below provide a widely adopted procedure.
3.1 Protocol 1: ITO Substrate Cleaning and Activation
This protocol ensures the removal of organic residues and activates the surface with hydroxyl groups for phosphonic acid binding.
-
Initial Cleaning:
-
Place ITO substrates in a substrate holder.
-
Sequentially sonicate the substrates in an ultrasonic bath with the following solvents for 15 minutes each:
-
Detergent solution (e.g., 2% Mucasol in DI water) at ~40°C.
-
Deionized water.
-
Acetone.
-
Isopropanol.
-
-
After each sonication step, rinse the substrates thoroughly with DI water.
-
-
Drying:
-
Dry the cleaned substrates with a stream of high-purity nitrogen gas.
-
For further drying, place the substrates on a hot plate at 100-120°C for 10-15 minutes.
-
-
Surface Activation:
-
Place the dry and clean ITO substrates into a UV-Ozone cleaner.
-
Expose the substrates to UV-Ozone treatment for 15 minutes. This step removes any final organic contaminants and increases the concentration of hydroxyl groups on the ITO surface, which is crucial for achieving high reproducibility.
-
Use the activated substrates immediately for the best results.
-
3.2 Protocol 2: this compound Solution Preparation
-
Solvent Selection: Anhydrous ethanol is a commonly used and effective solvent for dissolving this compound.
-
Concentration:
-
For spin-coating , a typical concentration is 1.0 mM in ethanol.
-
For dip-coating , a lower concentration of 0.1 mM to 0.5 mM in ethanol is often used.
-
-
Preparation Steps:
-
Weigh the required amount of this compound powder and place it in a clean vial. Note: this compound powder should be stored in a nitrogen-filled glovebox for optimal stability.
-
Add the appropriate volume of anhydrous ethanol to achieve the desired concentration.
-
To aid dissolution, place the vial in an ultrasonic bath at 30-40°C for approximately 15 minutes.
-
3.3 Protocol 3: this compound SAM Deposition by Spin-Coating
This method is suitable for rapid processing and optimization in a research setting.
-
Place the freshly cleaned and activated ITO substrate on the spin coater chuck.
-
Deposit approximately 100 µL of the 1.0 mM this compound solution onto the center of the substrate.
-
After a brief rest period of about 5 seconds, start the spin-coating program.
-
Spin the substrate at 3000 rpm for 30 seconds .
-
Transfer the coated substrate to a hot plate and anneal at 100°C for 10 minutes . This step helps in the formation of a conformal monolayer.
-
Allow the substrate to cool to room temperature. A subsequent rinsing step with ethanol is optional and generally does not significantly impact performance.
3.4 Protocol 4: this compound SAM Deposition by Dip-Coating
This method is well-suited for large-area coating and can produce highly uniform monolayers.
-
Immerse the freshly cleaned and activated ITO substrates into a 0.1 mM - 0.5 mM this compound solution in a sealed container.
-
Allow the substrates to remain in the solution for a duration ranging from a few minutes to several hours. A common duration is between 2 to 12 hours. More reproducible results have been reported with a 5-minute dipping time in a 0.5 mmol/L solution.
-
After immersion, remove the substrates from the solution.
-
Rinse the substrates with fresh anhydrous ethanol to remove any physisorbed molecules.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Transfer the coated substrates to a hot plate and anneal at 100°C for 10 minutes .
Data Presentation and Expected Results
The following tables summarize the key experimental parameters and the expected outcomes based on the successful formation of a this compound SAM on ITO.
Table 1: Summary of ITO Substrate Cleaning Parameters
| Parameter | Value/Description |
| Sonication Solvents | Detergent, DI Water, Acetone, Isopropanol |
| Sonication Time | 15 minutes per solvent |
| Drying Method | Nitrogen gas stream, followed by hot plate baking |
| Surface Activation | UV-Ozone treatment for 15 minutes |
Table 2: this compound Solution and Deposition Parameters
| Parameter | Spin-Coating | Dip-Coating |
| Solvent | Anhydrous Ethanol | Anhydrous Ethanol |
| Concentration | 1.0 mM | 0.1 mM - 0.5 mM |
| Deposition Time | 30 seconds | 5 minutes - 12 hours |
| Spin Speed | 3000 rpm | N/A |
| Annealing Temp. | 100°C | 100°C |
| Annealing Time | 10 minutes | 10 minutes |
Table 3: Expected Characterization Results
| Characterization Technique | Property Measured | Value Before SAM | Value After this compound SAM |
| Contact Angle Goniometry | Water Contact Angle | Hydrophilic (< 20°) | More Hydrophobic (> 50°) |
| UPS / Kelvin Probe | Work Function | ~4.7 - 4.9 eV | Increased to ~5.1 - 5.4 eV |
| Ellipsometry/AFM | Monolayer Thickness | N/A | ~1-2 nm |
Note: The exact values can vary depending on the quality of the ITO, cleanliness, and specific processing conditions.
Visualizations
5.1 Experimental Workflow for this compound SAM Formation
Application Notes and Protocols for 2PACz Coated Substrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of 2PACz ([2-(9H-Carbazol-9-yl)ethyl]phosphonic acid) coated substrates, a critical process in the fabrication of high-performance electronic devices such as perovskite solar cells and LEDs. The following sections detail the necessary steps for substrate cleaning, this compound solution preparation, film deposition, and post-deposition annealing to ensure the formation of a uniform and effective self-assembled monolayer (SAM).
Experimental Protocols
Substrate Cleaning
A thorough cleaning of the substrate, typically Indium Tin Oxide (ITO) coated glass, is paramount to achieve a uniform this compound monolayer. The following protocol is recommended:
-
Sonication: Sequentially sonicate the ITO substrates in the following solutions for 15 minutes each:
-
Detergent solution (e.g., Hellmanex™)
-
Deionized (DI) water
-
Acetone
-
Isopropanol (IPA)[1]
-
-
Drying: After sonication, dry the substrates with a stream of nitrogen gas.
-
Surface Activation: Treat the substrates with UV-ozone for 15 minutes to remove organic residues and activate the surface by creating hydroxyl groups, which are essential for the phosphonic acid to bind to the ITO surface.[1]
This compound Solution Preparation
The concentration of the this compound solution can be varied depending on the desired application. Two common preparations are provided below:
-
For Perovskite LEDs (Br-2PACz): Dissolve [2-(3,6-dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid (Br-2PACz) in ethanol at a concentration of 0.5 mg/mL.[2]
-
For Perovskite Solar Cells: Prepare a 1.2 mmol solution of this compound.[1] The solvent is often a polar solvent like ethanol, methanol, or isopropanol to ensure good solubility.
This compound Film Deposition (Spin-Coating)
Spin-coating is a widely used technique for depositing a uniform thin film of this compound.
-
Dispensing: Dispense the prepared this compound solution onto the cleaned and activated ITO substrate. For a standard substrate size, approximately 100 µL of the solution is sufficient.[1]
-
Spinning: Spin-coat the substrate. The parameters can be optimized, but common starting points are:
-
Solvent Evaporation: The spinning process will cause the solvent to evaporate, leaving a self-assembled monolayer of this compound on the substrate.
Post-Deposition Annealing
Annealing is a critical step to promote the covalent bonding between the phosphonic acid group of this compound and the metal oxide surface of the ITO, as well as to remove any residual solvent.
-
Heating: Transfer the coated substrates to a hotplate.
-
Annealing Parameters: The temperature and duration of annealing can be adjusted. Two representative conditions are:
-
Cooling: After annealing, allow the substrates to cool down to room temperature before further processing.
Optional Rinsing Step
While not always explicitly mentioned in all this compound protocols, a rinsing step can be employed after annealing to remove any physisorbed molecules that are not covalently bonded to the surface.
-
Rinsing: Gently rinse the coated substrate with the same solvent used for the this compound solution preparation (e.g., ethanol or isopropanol).
-
Drying: Dry the substrate again with a stream of nitrogen gas.
Data Presentation
The following table summarizes the key quantitative parameters from the described protocols for easy comparison.
| Parameter | Protocol A (for PeLEDs) | Protocol B (for PSCs) |
| Substrate Cleaning | ||
| Sonication Solvents | Detergent, DI Water, Acetone, IPA | Acetone, Isopropanol |
| Sonication Duration | 15 min each | 5 min each |
| Surface Treatment | - | UV/Ozone |
| Treatment Duration | - | 15 min |
| This compound Solution | ||
| Derivative | Br-2PACz | This compound |
| Concentration | 0.5 mg/mL | 1.2 mmol |
| Solvent | Ethanol | Not specified, likely polar solvent |
| Spin-Coating | ||
| Spin Speed | 4000 rpm | 3000 rpm |
| Duration | 40 s | 30 s |
| Annealing | ||
| Temperature | 150 °C | 100 °C |
| Duration | 5 min | 10 min |
| Atmosphere | Air | Not specified |
Visualizations
Experimental Workflow
The following diagram illustrates the sequential steps involved in the preparation of this compound coated substrates.
References
Application of MeO-2PACz for Stabilizing Black-Phase FAPbI3 Perovskites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formamidinium lead iodide (FAPbI3) perovskite is a highly promising material for next-generation solar cells due to its optimal bandgap and excellent thermal stability. However, its practical application is hindered by the structural instability of the photoactive black phase (α-phase), which tends to spontaneously convert to the photoinactive yellow δ-phase under ambient conditions. This phase transition degrades the performance and stability of FAPbI3-based perovskite solar cells (PSCs).
The use of [2-(3,6-dimethoxy-9H-carbazol-9-yl)ethyl]phosphonic acid (MeO-2PACz) as a self-assembled monolayer (SAM) has emerged as an effective strategy to stabilize the black-phase of FAPbI3. MeO-2PACz serves as a hole-transporting layer (HTL) that passivates defects at the perovskite interface, improves the quality of the perovskite film, and enhances charge extraction. This results in significantly improved power conversion efficiency (PCE) and long-term stability of inverted FAPbI3 perovskite solar cells.
These application notes provide detailed protocols for the synthesis of MeO-2PACz, the fabrication of stabilized FAPbI3 solar cells, and a summary of the performance enhancements achieved.
Data Presentation
Table 1: Photovoltaic Performance of FAPbI3 Solar Cells with and without MeO-2PACz
| Device Architecture | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Citation(s) |
| ITO/MeO-2PACz/FAPbI3/C60/BCP/Ag (Optimized) | 1.17 | 27.2 | 82.0 | 27.0 | [1] |
| ITO/MeO-2PACz/RbCsFAMAPbI3-xBrx/PDAI2/C60/BCP/Ag | - | - | - | 25.81 | |
| FTO/PCBM/FAPbI3/SrCu2O2/Au (Simulated) | 1.25 | 23.51 | 89.5 | 26.48 | [2][3] |
| ITO/sp-NiOx/MeO-2PACz/Perovskite/C60/BCP/Ag (1 cm2) | - | - | - | 17.2 | |
| ITO/sp-NiOx/Perovskite/C60/BCP/Ag (Control, 1 cm2) | - | - | - | 11.9 |
Table 2: Stability Data of MeO-2PACz-Stabilized FAPbI3 Solar Cells
| Stress Condition | Initial PCE (%) | PCE after Stress (%) | Duration (hours) | Citation(s) |
| Continuous operation at 40 °C | 25.35 | >90% of initial | 2000 | [4] |
| Continuous illumination (AM 1.5G) | >23 | ~92% of initial | 550 | |
| Maximum power point tracking under full-sun illumination at 80 °C (with 2D overlayer) | ~23 | ~85% of initial | 500 | [5][6] |
| Maximum power point tracking under full-sun illumination (with 2D overlayer) | ~23 | ~95% of initial | 700 | [7] |
| Constant operation (optimized MAI to FAI ratio) | 20.4 | 100% of initial | 1000 |
Experimental Protocols
Protocol 1: Synthesis of MeO-2PACz
This protocol is based on the well-established synthesis of carbazole-based phosphonic acids, which typically involves an Arbuzov reaction followed by hydrolysis.
Step 1: Synthesis of 3,6-dimethoxy-9-(2-bromoethyl)-9H-carbazole
-
This intermediate can be synthesized from 3,6-dimethoxy-9H-carbazole and 1,2-dibromoethane.
Step 2: Synthesis of Diethyl (2-(3,6-dimethoxy-9H-carbazol-9-yl)ethyl)phosphonate
-
A mixture of 3,6-dimethoxy-9-(2-bromoethyl)-9H-carbazole in triethyl phosphite is stirred under a nitrogen atmosphere.
-
The reaction mixture is heated to approximately 160 °C and stirred for 20-24 hours.
-
After cooling to room temperature, the excess triethyl phosphite is removed under vacuum at an elevated temperature (e.g., 100 °C) to yield the diethyl phosphonate product as an oil or solid. This intermediate is often used in the next step without further purification.
Step 3: Hydrolysis to [2-(3,6-dimethoxy-9H-carbazol-9-yl)ethyl]phosphonic acid (MeO-2PACz)
-
The diethyl phosphonate intermediate is dissolved in a dry solvent such as dichloromethane under a nitrogen atmosphere.
-
An excess of bromotrimethylsilane (TMSBr) is added to the solution at room temperature.
-
The reaction mixture is stirred at room temperature for 18-24 hours.
-
The solvent and excess TMSBr are removed under vacuum.
-
Methanol is added to the residue, and the mixture is stirred for a short period (e.g., 30 minutes) to complete the hydrolysis.
-
The solvent is removed under vacuum, and the resulting solid is washed with a non-polar solvent (e.g., diethyl ether or hexane) and dried to yield the final MeO-2PACz product.
Protocol 2: Fabrication of Inverted FAPbI3 Perovskite Solar Cells with MeO-2PACz HTL
1. Substrate Cleaning:
-
Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with a cleaning agent (e.g., 2% Mucasol solution), deionized water, acetone, and isopropanol for 15 minutes each at approximately 40°C.
-
Immediately before depositing the HTL, the substrates are treated with UV-ozone for 15 minutes to improve the wettability of the surface.
2. Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of MeO-2PACz in a suitable solvent like ethanol at a concentration of 1 mmol/L. The solution should be sonicated for 15-30 minutes at 30-40°C before use.
-
Deposit the MeO-2PACz solution onto the cleaned ITO substrate via spin-coating. A typical two-stage program can be used: 1000 rpm for 10 seconds, followed by 4000 rpm for 30 seconds.
-
After spin-coating, anneal the substrates on a hotplate at 100°C for 10 minutes in a nitrogen-filled glovebox.
3. Perovskite Layer Deposition:
-
Prepare the FAPbI3 precursor solution. A common formulation involves dissolving formamidinium iodide (FAI) and lead iodide (PbI2) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
-
Deposit the FAPbI3 precursor solution onto the MeO-2PACz layer using a spin-coater in a nitrogen-filled glovebox. A typical spin-coating program is a two-step process: 1000 rpm for 10 seconds, followed by 6000 rpm for 30 seconds.
-
During the second step of spin-coating (at around the 20-second mark), an anti-solvent such as chlorobenzene or diethyl ether is dripped onto the spinning substrate to induce uniform crystallization.
-
Immediately after spin-coating, anneal the perovskite film on a hotplate. A typical annealing process is at 150-170°C for 10-15 minutes.[4] The annealing time can be significantly reduced to around 40 seconds at 170°C using radiative thermal annealing without impacting performance.[4]
4. Electron Transport Layer (ETL) Deposition:
-
Sequentially deposit C60 (20-30 nm) and bathocuproine (BCP) (5-8 nm) onto the perovskite layer via thermal evaporation in a high-vacuum chamber.
5. Electrode Deposition:
-
Deposit the top metal electrode, typically silver (Ag) or gold (Au) (80-100 nm), via thermal evaporation through a shadow mask to define the active area of the solar cell.
Visualizations
Caption: Mechanism of MeO-2PACz in stabilizing FAPbI3.
Caption: FAPbI3 solar cell fabrication workflow.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 2PACz Surface Coverage on ITO Substrates
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the surface coverage of 2PACz on Indium Tin Oxide (ITO) substrates. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to assist in your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the deposition of this compound on ITO substrates.
Problem: Poor or incomplete surface coverage of the this compound layer.
-
Possible Cause 1: Inadequate ITO surface preparation.
-
Solution: A pristine and well-activated ITO surface is crucial for the formation of a uniform self-assembled monolayer (SAM).[1] Ensure a thorough cleaning procedure is followed. A common and effective method involves sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol.[2] Following the solvent clean, a UV-ozone treatment for 15 minutes is highly recommended to remove organic residues and increase the surface hydrophilicity by creating hydroxyl groups, which act as binding sites for the phosphonic acid group of this compound.[1][2]
-
-
Possible Cause 2: Non-optimal this compound solution concentration.
-
Solution: The concentration of the this compound solution can significantly impact surface coverage. If the concentration is too low, there may not be enough molecules to form a complete monolayer during the deposition process. Conversely, a concentration that is too high can lead to the formation of aggregates and a non-uniform film. Start with a concentration of 1 mmol/L in ethanol and adjust as needed.[2] Some studies have found that for dip coating, a lower concentration of 0.1 mmol/L to 0.5 mmol/L yields good results.[2]
-
-
Possible Cause 3: Inconsistent spin-coating parameters.
-
Solution: The spin-coating process parameters, including spin speed, acceleration, and time, are critical for achieving a uniform film. A typical starting point is a spin speed of 3000 rpm for 30 seconds.[2][3] If you are experiencing issues, try varying the spin speed. Lower speeds can sometimes result in thicker, less uniform films, while higher speeds can lead to thinner films. Ensure that the solution is dispensed evenly onto the center of the substrate before starting the spin coater.
-
-
Possible Cause 4: Sub-optimal annealing process.
Problem: Film appears hazy or contains visible aggregates.
-
Possible Cause 1: this compound aggregation in solution.
-
Solution: Ensure the this compound powder is fully dissolved in the solvent. Sonication of the solution for 15 minutes at 30-40°C can help to break up any aggregates and ensure a homogenous solution.[2] It is also recommended to use the solution shortly after preparation.
-
-
Possible Cause 2: High solution concentration.
-
Solution: As mentioned previously, a high concentration can lead to aggregation on the substrate. Try reducing the this compound concentration.
-
Problem: Poor reproducibility between samples.
-
Possible Cause 1: Inconsistent ITO substrate quality.
-
Solution: The quality of the ITO substrate itself can vary, impacting the formation of the this compound monolayer. The crystal structure and hydroxide ion concentration of the ITO surface can influence the quality of the SAM.[4][5] If possible, characterize your ITO substrates or source them from a reliable supplier to ensure consistency.
-
-
Possible Cause 2: Environmental factors.
-
Solution: Perform the deposition in a controlled environment, such as a nitrogen-filled glovebox, to minimize the impact of ambient humidity and oxygen.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: Anhydrous ethanol is the most commonly used and recommended solvent for preparing this compound solutions.[2]
Q2: Should I wash the substrate after spin-coating the this compound?
A2: A washing step with the solvent (e.g., ethanol) after annealing is optional but can be beneficial for some subsequent layers as it can alter the contact angle of the surface.[2] However, for many applications, it is not a necessary step.[2]
Q3: Is spin-coating the only method to deposit this compound?
A3: No, dip-coating is another effective method, particularly for achieving a highly ordered and densely packed monolayer, and it is well-suited for large-area substrates.[6] A typical dip-coating procedure involves immersing the cleaned and activated ITO substrate in a 0.1 mmol/L this compound solution in ethanol for 2-12 hours.[2]
Q4: Can I do anything to the ITO surface beyond cleaning to improve this compound coverage?
A4: Yes, some studies have shown that etching the ITO surface can improve surface coverage. For example, an HCl/FeCl3 etching step has been used to enhance the quality of the phosphonic acid monolayer.[7]
Q5: Are there any additives that can improve the this compound film quality?
A5: Yes, using a secondary, more hydrophilic modifier in conjunction with this compound can improve surface coverage. One example is the use of 1,6-hexylenediphosphonic acid as a co-modifier.[7]
Experimental Protocols
Protocol 1: Spin-Coating Deposition of this compound on ITO
-
ITO Substrate Cleaning:
-
Place the ITO substrates in a substrate rack.
-
Sequentially sonicate for 15 minutes each in:
-
2% Mucasol solution in water
-
Deionized water
-
Acetone
-
Isopropanol
-
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes immediately before deposition.[2]
-
-
This compound Solution Preparation:
-
Dissolve this compound powder in anhydrous ethanol to a concentration of 1 mmol/L.
-
Sonicate the solution for 15 minutes at 30-40°C to ensure complete dissolution.[2]
-
-
Spin-Coating:
-
Annealing:
Protocol 2: Dip-Coating Deposition of this compound on ITO
-
ITO Substrate Cleaning:
-
Follow the same cleaning procedure as in Protocol 1 (steps 1.1-1.4).
-
-
This compound Solution Preparation:
-
Dissolve this compound powder in anhydrous ethanol to a concentration of 0.1 mmol/L.
-
Sonicate the solution for 15 minutes to ensure complete dissolution.
-
-
Dip-Coating:
-
Immerse the cleaned and UV-ozone treated ITO substrates in the this compound solution.
-
Leave the substrates immersed for 2-12 hours at room temperature.[2]
-
-
Washing and Annealing:
-
Remove the substrates from the solution.
-
Rinse the substrates with fresh ethanol.
-
Dry with a stream of nitrogen gas.
-
Anneal on a hotplate at 100°C for 10 minutes.[2]
-
Data Presentation
Table 1: Recommended Parameters for this compound Solution Preparation and Deposition
| Parameter | Spin-Coating | Dip-Coating |
| Solvent | Anhydrous Ethanol | Anhydrous Ethanol |
| This compound Concentration | 1 mmol/L | 0.1 - 0.5 mmol/L[2] |
| Solution Preparation | Sonicate for 15 min at 30-40°C[2] | Sonicate for 15 min |
| Deposition Method | Spin at 3000 rpm for 30 s[2][3] | Immerse for 2-12 hours[2] |
| Annealing | 100°C for 10 min[2][3] | 100°C for 10 min[2] |
Visualizations
Caption: Experimental workflow for this compound deposition on ITO substrates.
Caption: Troubleshooting logic for poor this compound surface coverage.
References
- 1. SAM Formation Reagents to Enhance Solar Cell Performance | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Importance of the indium tin oxide substrate on the quality of self-assembled monolayers formed from organophosphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Large-Area Deposition of 2PACz
Welcome to the technical support center for the large-area deposition of [2-(9H-Carbazol-9-yl)ethyl]phosphonic acid (2PACz) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental process of depositing this compound self-assembled monolayers (SAMs) over large areas. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your deposition processes and achieving high-quality, uniform films for your device applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in electronic devices?
A1: this compound, or [2-(9H-Carbazol-9-yl)ethyl]phosphonic acid, is a self-assembled monolayer (SAM) material. It is widely used to form a hole-transporting layer (HTL) or hole-selective layer (HSL) at the interface between a transparent conductive oxide (like indium tin oxide - ITO) and the active layer in optoelectronic devices such as perovskite solar cells and organic light-emitting diodes (OLEDs). The phosphonic acid group anchors the molecule to the oxide surface, while the carbazole body facilitates efficient hole extraction and transport, improving device performance and stability.[1] There are also several derivatives of this compound, such as MeO-2PACz and Br-2PACz, which have modified electronic properties.[2][3][4][5][6][7]
Q2: What are the main challenges in the large-area deposition of this compound?
A2: The primary challenges in depositing this compound over large areas stem from achieving a uniform, defect-free monolayer.[8] Common issues include:
-
Non-uniform coverage: Incomplete monolayer formation or aggregation of this compound molecules can lead to inconsistencies across the substrate.[8][9]
-
Solvent contamination: For solution-based methods, residual solvent can introduce defects and affect device performance.[8]
-
Limited control over molecular orientation: The orientation of the this compound molecules is critical for its function, and achieving the desired orientation over a large area can be difficult.[8]
-
Scalability of deposition methods: The widely used lab-scale spin-coating method is not suitable for large-area manufacturing.[4][10]
Q3: Which deposition methods are suitable for large-area this compound films?
A3: While spin-coating is common for small-area devices, scalable methods for large-area deposition include:
-
Thermal Evaporation: A vacuum-based technique that offers precise control over film thickness and can produce highly uniform layers.[1][5][8][11] It can also improve the surface wettability for subsequent layers.[5]
-
Spray-Coating: A solution-based method that is faster than spin-coating and can be scaled up. However, it may result in lower surface coverage and uniformity compared to thermal evaporation.[1][12]
-
Slot-Die Coating: A scalable solution-based deposition technique, though challenges with solvent usage and potential damage to underlying layers exist.[7]
Troubleshooting Guides
Issue 1: Poor Device Performance (Low PCE, Voc, Jsc, or FF) with Large-Area this compound Deposition
This is a common problem that can have multiple root causes. The following guide will help you diagnose and address the issue.
Issue 2: Non-Uniform this compound Film
-
Symptom: Visible inconsistencies, such as streaks, spots, or coffee rings on the substrate after deposition.
-
Possible Causes & Solutions:
-
Inappropriate Deposition Parameters (Spray-Coating):
-
Nozzle-to-substrate distance: Too close can cause splashing, too far can lead to solvent evaporation before reaching the substrate. Optimize the distance for a uniform spray pattern.
-
Flow rate: A high flow rate can lead to a thick, non-uniform film. Reduce the flow rate and build up the film in multiple passes.
-
Substrate temperature: A temperature that is too high can cause rapid solvent evaporation and aggregation. Optimize the temperature for controlled drying.
-
-
Self-Aggregation of this compound (Solution-based methods):
-
The amphiphilic nature of this compound can lead to the formation of micelles or clusters in solution, resulting in non-uniform deposition.[9]
-
Solution: Use a co-solvent system or add additives to improve the solubility and reduce aggregation. Consider using derivatives of this compound with improved solubility.
-
-
Poor Substrate Wettability:
-
If the this compound solution does not wet the substrate surface evenly, it will result in a non-uniform film.
-
Solution: Pre-treat the substrate with UV-ozone or a plasma treatment to improve its surface energy and wettability.
-
-
Experimental Protocols
Protocol 1: Spin-Coating Deposition of this compound (Small-Area Reference)
-
Substrate Preparation: Clean the ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a nitrogen gun and treat it with UV-ozone for 15 minutes.
-
Solution Preparation: Prepare a 1 mM solution of this compound in a suitable solvent, such as methanol or a mixture of solvents.
-
Deposition: Dispense the this compound solution onto the center of the ITO substrate. Spin-coat at 3000 rpm for 30 seconds.
-
Annealing: Anneal the substrate at 100-150°C for 10 minutes to remove residual solvent and promote the self-assembly process.
Protocol 2: Thermal Evaporation of this compound (Large-Area Scalable Method)
-
Substrate Preparation: Prepare the substrate as described in Protocol 1.
-
Evaporation Setup: Place the this compound powder in a thermal evaporation source inside a high-vacuum chamber (pressure < 10-6 Torr).
-
Deposition: Heat the source to sublimate the this compound. The deposition rate should be controlled using a quartz crystal microbalance to achieve the desired film thickness (typically a few nanometers). A slow deposition rate (e.g., 0.1-0.5 Å/s) is often preferred for better film quality.
-
Post-Deposition Treatment: A post-deposition annealing step may be beneficial to improve film ordering, though it is not always necessary with thermal evaporation.
Protocol 3: Spray-Coating of this compound (Large-Area Scalable Method)
-
Substrate Preparation: Prepare the substrate as described in Protocol 1.
-
Solution Preparation: Prepare a dilute solution of this compound (e.g., 0.1-0.5 mg/mL) in a volatile solvent or solvent mixture.
-
Deposition: Use an automated spray-coating system with control over nozzle height, flow rate, and substrate temperature. The substrate is typically heated (e.g., 80-120°C) during deposition to facilitate solvent evaporation. Apply the solution in multiple, thin passes to build up the desired film thickness and improve uniformity.
-
Annealing: After spray-coating, anneal the substrate at 100-150°C for 10 minutes.
Data Presentation
Table 1: Comparison of Device Performance for Different this compound Deposition Methods
| Deposition Method | Average Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Short-Circuit Current (JSC) (mA/cm²) | Fill Factor (FF) | Reference |
| Spin-Coating | ~19-21% | ~1.10-1.15 V | ~22-24 mA/cm² | ~0.78-0.82 | Based on typical lab-scale device data. |
| Thermal Evaporation | ~20-22% | ~1.12-1.18 V | ~23-25 mA/cm² | ~0.80-0.84 | [1][5] |
| Spray-Coating | ~17-19% | ~1.08-1.12 V | ~21-23 mA/cm² | ~0.75-0.79 | [1] |
Note: The values presented are approximate and can vary significantly based on the specific device architecture, perovskite composition, and optimization of the deposition process.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. nanoGe - HOPV23 - Thermal Evaporation: an Alternative Deposition Method of Self-Assembled Monolayers for Lossless Interfaces in p-i-n Perovskite Solar Cells [nanoge.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. google.com [google.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Large-area perovskite solar cells – a review of recent progress and issues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. www-herz.physics.ox.ac.uk [www-herz.physics.ox.ac.uk]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Annealing Temperature for 2PACz Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz) films. Proper optimization of the annealing temperature is crucial for achieving high-quality self-assembled monolayers (SAMs) for various applications, including perovskite solar cells and LEDs.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Monolayer Formation / Thick this compound Layer | The annealing temperature is too low, resulting in insufficient thermal energy for molecular arrangement and removal of excess, non-chemically bonded molecules. | Gradually increase the annealing temperature. Studies have shown that increasing the temperature from 100°C to 150°C can significantly decrease the thickness of the this compound layer from approximately 5 nm down to a single monolayer[1]. |
| Poor Device Performance (e.g., low efficiency in solar cells) | Suboptimal annealing may lead to a poorly formed hole transport layer (HTL), causing issues with charge extraction and transport. This can also result from a non-uniform this compound film. | Optimize the annealing temperature and time. A common starting point is 150°C for 5-15 minutes in ambient air[2][3]. Consider a two-step annealing process, which has been shown to improve the morphology of similar thin films[4][5][6][7]. |
| High Leakage Current in Devices | A non-uniform or defective this compound layer can create pathways for current leakage, negatively impacting device performance. | Ensure a uniform coating of the this compound solution before annealing. Optimize the spin-coating parameters (speed and time) and the subsequent annealing process to form a dense and uniform monolayer. The use of Br-2PACz, a derivative, has been shown to suppress electron leakage[2]. |
| Poor Crystallinity of Subsequently Deposited Layers | The surface energy and morphology of the this compound layer, influenced by the annealing process, can affect the crystallization of overlying layers, such as perovskites. | Characterize the this compound surface after annealing using techniques like contact angle measurements to assess its hydrophilicity and uniformity. An optimized annealing process should result in a consistent surface for subsequent layer deposition[1]. |
| Variability in Experimental Results | Inconsistent annealing conditions (temperature fluctuations, varying ramp rates, or different atmospheric conditions) can lead to poor reproducibility. | Use a calibrated hotplate or oven with precise temperature control. Ensure a consistent annealing environment (e.g., ambient air, inert atmosphere) and standardized annealing times for all samples. |
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of annealing temperature on this compound films?
A1: The primary effect of annealing temperature is on the thickness and molecular ordering of the this compound film. Increasing the annealing temperature, typically in the range of 100°C to 150°C, promotes the formation of a densely packed self-assembled monolayer by providing the necessary energy for molecules to arrange and for the removal of loosely bound molecules, reducing the film thickness from several nanometers to a monolayer[1].
Q2: What is a typical starting point for the annealing temperature and duration for this compound films?
A2: A common and effective starting point for annealing this compound films is 150°C for a duration of 5 to 15 minutes in ambient air[2][3]. However, the optimal conditions may vary depending on the substrate and the specific application.
Q3: Can a two-step annealing process be beneficial for this compound films?
A3: While two-step annealing is more commonly reported for the overlying perovskite layer, the principle of a multi-stage thermal process can be beneficial for controlling film morphology[4][5][6][7]. A lower temperature step followed by a higher temperature step could potentially allow for better initial molecular organization before the final densification of the monolayer.
Q4: How does the annealing of this compound affect the performance of perovskite solar cells?
A4: As a hole transport layer (HTL), the quality of the this compound film is critical. Proper annealing ensures the formation of a uniform, dense monolayer that facilitates efficient hole extraction from the perovskite layer and blocks electrons, which is essential for high-performance solar cells[2][3]. A poorly annealed this compound layer can lead to increased charge recombination and lower device efficiency.
Q5: What characterization techniques can be used to evaluate the quality of annealed this compound films?
A5: Several techniques can be employed to characterize the annealed films. X-ray Photoelectron Spectroscopy (XPS) can be used to determine the elemental composition and thickness of the film[1]. Atomic Force Microscopy (AFM) can provide information about the surface morphology and roughness. Contact angle measurements can indicate changes in surface energy and hydrophilicity, which are important for the deposition of subsequent layers[1]. For more in-depth structural analysis, techniques like Grazing Incidence X-ray Diffraction (GIXRD) can be utilized[8].
Quantitative Data Summary
The following table summarizes the effect of annealing temperature on the thickness of this compound films as reported in the literature.
| Annealing Temperature (°C) | Resulting Film Thickness | Reference |
| 100 | ~5 nm | [1] |
| 125 | Thinner than at 100°C | [1] |
| 150 | Monolayer | [1] |
Experimental Protocols
1. Preparation of this compound Solution:
-
Dissolve this compound in ethanol to a concentration of 0.5 mg/mL. Other concentrations and solvents may be used depending on the specific experimental requirements.
-
Stir the solution at room temperature until the this compound is fully dissolved. For some applications, stirring overnight at a slightly elevated temperature (e.g., 30°C) may be beneficial[2].
2. Deposition of this compound Film:
-
Clean the substrate (e.g., ITO-coated glass) thoroughly.
-
Deposit the this compound solution onto the substrate using spin-coating. A typical procedure is to spin-coat at 4000 rpm for 40 seconds[2].
-
Alternatively, a dipping method where the substrate is immersed in the this compound solution for an extended period (e.g., 12 hours) can be used for self-assembly[9].
3. Annealing of this compound Film:
-
Transfer the coated substrate to a pre-heated hotplate or into an oven.
-
Anneal the film at the desired temperature (e.g., 150°C) for a specified duration (e.g., 5-15 minutes) in ambient air[2][3].
-
After annealing, allow the substrate to cool down to room temperature before proceeding with the deposition of subsequent layers.
Visualizations
Caption: Workflow for optimizing this compound film properties through annealing.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pvsquared2.unipv.it [pvsquared2.unipv.it]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. research.rug.nl [research.rug.nl]
Technical Support Center: Troubleshooting Interfacial Recombination in 2PACz-Based Devices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the fabrication and characterization of 2PACz-based devices, with a specific focus on mitigating interfacial recombination.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in our perovskite solar cells?
A1: this compound, or [2-(9H-carbazol-9-yl)ethyl]phosphonic acid, functions as a hole-transporting self-assembled monolayer (SAM). Its primary roles are to selectively extract and transport holes from the perovskite absorber layer to the anode (typically ITO) while blocking electrons, thus minimizing interfacial recombination at the anode interface. Additionally, the phosphonic acid group of this compound can passivate surface defects on the perovskite, leading to improved device performance and stability.[1][2]
Q2: We are observing a significantly lower open-circuit voltage (VOC) than expected in our this compound-based devices. What are the potential causes related to interfacial recombination?
A2: A low VOC is often a direct indicator of significant non-radiative recombination at the interfaces. Potential causes include:
-
Incomplete or poor-quality this compound monolayer formation: A non-uniform or incomplete this compound layer can leave areas of the anode exposed, leading to direct contact between the perovskite and the anode, which is a major pathway for recombination. This can also result in a poor energy level alignment.
-
Sub-optimal energy level alignment: Even with a this compound layer, a mismatch in energy levels between the perovskite's valence band and the this compound highest occupied molecular orbital (HOMO) can impede efficient hole extraction, increasing the likelihood of recombination. The annealing temperature of the this compound layer can influence its work function and energy alignment with the perovskite.[3]
-
Defects at the perovskite/2PACz interface: The presence of unpassivated defects, such as lead-tin anti-sites or halide vacancies at the perovskite surface, can act as recombination centers. While this compound is known to passivate some defects, the quality of the perovskite film itself remains crucial.
-
Degradation of the this compound layer: Exposure to certain solvents or environmental conditions can degrade the this compound monolayer, compromising its hole-transporting and passivating properties over time.
Q3: Our devices exhibit a low fill factor (FF). How can this be related to interfacial recombination at the this compound contact?
A3: A low fill factor can be attributed to several factors, including high series resistance and high shunt resistance, both of which can be influenced by interfacial recombination at the this compound contact.
-
High Series Resistance: Inefficient charge extraction at the this compound/perovskite interface can contribute to a higher series resistance. This can be caused by a poor-quality this compound monolayer or a significant energy barrier for hole injection from the perovskite to the this compound.
-
Increased Recombination at Forward Bias: Under forward bias conditions (near the maximum power point), if there is significant interfacial recombination, the diode ideality factor will increase, leading to a "softer" J-V curve and a lower fill factor.
-
Pinholes and Shunting: Discontinuities or pinholes in the this compound layer can create shunt pathways where the perovskite is in direct contact with the anode, leading to current leakage and a significant drop in the fill factor.[1]
Q4: What is the optimal annealing temperature for the this compound layer, and how does it affect interfacial recombination?
A4: The optimal annealing temperature for a this compound layer is crucial for achieving a well-ordered and densely packed monolayer, which in turn minimizes interfacial recombination. Increasing the annealing temperature, typically in the range of 100°C to 150°C, can lead to:
-
Enhanced iVOC (implied Open-Circuit Voltage): Higher annealing temperatures promote a more ordered and dense SAM, which improves the passivation of the underlying substrate and leads to a higher iVOC.
-
Improved Photostability: A well-formed this compound layer can enhance the photostability of the perovskite film.
-
Better Energetic Alignment: Annealing can adjust the work function of the this compound-modified ITO, leading to a more favorable energy band offset with the perovskite's valence band maximum (VBM), which facilitates hole extraction and reduces recombination.[3]
It is important to optimize the annealing temperature for your specific substrate and perovskite composition, as excessive temperatures can potentially lead to degradation of the SAM or the substrate.
Troubleshooting Guide
| Observed Problem | Potential Cause Related to Interfacial Recombination | Suggested Troubleshooting Steps |
| Low VOC | 1. Incomplete/disordered this compound SAM formation. | 1. Optimize this compound solution concentration and spin-coating parameters. 2. Optimize the annealing temperature and time for the this compound layer (e.g., sweep from 100°C to 150°C). 3. Characterize the this compound layer with contact angle measurements or Kelvin Probe Force Microscopy (KPFM) to ensure uniform coverage and desired work function shift. |
| 2. Poor energy level alignment. | 1. Verify the HOMO level of your this compound and the VBM of your perovskite using techniques like Ultraviolet Photoelectron Spectroscopy (UPS). 2. Adjust the this compound annealing temperature to fine-tune its work function.[3] | |
| 3. High density of interfacial defects. | 1. Improve the quality of the perovskite film through precursor engineering or the use of additives. 2. Consider a post-treatment step for the perovskite film before this compound deposition to passivate surface defects. | |
| Low Fill Factor (FF) | 1. High series resistance from poor hole extraction. | 1. Ensure a high-quality, uniform this compound layer as described above. 2. Investigate the perovskite/2PACz interface with techniques like Electrochemical Impedance Spectroscopy (EIS) to probe charge transfer resistance. |
| 2. Shunt pathways due to pinholes in the this compound layer. | 1. Optimize the this compound deposition to achieve a pinhole-free monolayer. 2. Consider using a thin, solution-processed NiOx layer beneath the this compound SAM to block potential shunt pathways.[1] | |
| Poor Device Reproducibility | 1. Inconsistent this compound layer quality. | 1. Strictly control the deposition and annealing conditions for the this compound layer. 2. Ensure the freshness of the this compound solution. |
| 2. Variability in perovskite surface quality. | 1. Standardize the perovskite deposition and post-treatment procedures. | |
| Rapid Device Degradation | 1. Degradation of the this compound/perovskite interface. | 1. Investigate the chemical stability of the this compound layer with your perovskite formulation and encapsulation method. 2. Ensure a high-quality, dense this compound monolayer to protect the perovskite from environmental factors. |
Data Presentation
Table 1: Impact of this compound Annealing Temperature on Implied VOC (iVOC) and Energy Band Offset
| Annealing Temperature (°C) | iVOC (V) | Work Function (eV) | Energy Band Offset (ΔE) with Perovskite VBM (eV) |
| 100 | 1.15 | -4.95 | 0.45 |
| 125 | 1.18 | -5.05 | 0.35 |
| 150 | 1.20 | -5.15 | 0.25 |
Note: The values presented are representative and may vary depending on the specific experimental conditions and perovskite composition. Data is synthesized from trends reported in the literature.[3]
Table 2: Comparison of Photovoltaic Parameters for Devices with PTAA and this compound Hole Transport Layers
| Hole Transport Layer | VOC (V) | JSC (mA/cm²) | Fill Factor (%) | Power Conversion Efficiency (%) |
| PTAA | 1.12 | 23.5 | 78.0 | 20.5 |
| This compound | 1.16 | 23.8 | 81.5 | 22.5 |
Note: The values presented are typical for high-performing inverted perovskite solar cells and are for comparative purposes. Actual performance will depend on the full device stack and fabrication conditions.
Experimental Protocols
Protocol 1: Deposition of this compound Self-Assembled Monolayer
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-Ozone for 15 minutes immediately before use to ensure a hydrophilic surface.
-
-
This compound Solution Preparation:
-
Prepare a 0.5 mg/mL solution of this compound in anhydrous isopropanol.
-
Ensure the solution is fully dissolved by gentle sonication if necessary.
-
-
Spin-Coating:
-
Transfer the cleaned ITO substrates into a nitrogen-filled glovebox.
-
Deposit the this compound solution onto the ITO surface via spin-coating. A typical two-step program is 1000 rpm for 10 seconds followed by 4000 rpm for 30 seconds.
-
-
Annealing:
-
Anneal the substrates on a hotplate inside the glovebox at the optimized temperature (e.g., 125°C) for 10 minutes.
-
-
Perovskite Deposition:
-
Allow the substrates to cool to room temperature before proceeding with the deposition of the perovskite active layer.
-
Protocol 2: Transient Photovoltage (TPV) and Transient Photocurrent (TPC) Measurements
-
Equipment Setup:
-
A pulsed laser with a wavelength suitable for exciting the perovskite (e.g., 532 nm).
-
A white bias light source (e.g., a white LED or a solar simulator) to hold the device at a specific steady-state voltage.
-
A fast-response digital oscilloscope to record the voltage or current decay.
-
A potentiostat to control the device bias.
-
-
TPV Measurement:
-
Connect the device to the oscilloscope in an open-circuit configuration.
-
Illuminate the device with the bias light to establish a steady-state open-circuit voltage (VOC).
-
Apply a short laser pulse to create a small perturbation in the VOC (typically < 10 mV).
-
Record the subsequent voltage decay back to the steady-state VOC.
-
The time constant of this decay is related to the carrier recombination lifetime at that specific VOC.
-
-
TPC Measurement:
-
Connect the device to the oscilloscope in a short-circuit configuration.
-
Illuminate the device with the bias light to establish a steady-state short-circuit current (JSC).
-
Apply a short laser pulse to generate a small photocurrent transient.
-
Record the decay of this photocurrent back to the steady-state JSC.
-
The time constant of this decay is related to the charge extraction time.
-
Mandatory Visualizations
References
- 1. Efficient inverted perovskite solar cells with a low-temperature processed NiOx/SAM hole transport layer - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Reinforcing self-assembly of hole transport molecules for stable inverted perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Hole Mobility of 2PACz with Halogenated Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments related to enhancing the hole mobility of 2PACz with its halogenated derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a hole-transporting material?
A1: this compound, or [2-(9H-carbazol-9-yl)ethyl]phosphonic acid, is a carbazole-based self-assembled monolayer (SAM) that serves as a hole-transporting layer (HTL) in optoelectronic devices like perovskite solar cells.[1] Its phosphonic acid group allows it to form a strong bond with transparent conductive oxides such as indium tin oxide (ITO), creating a uniform and thin layer that facilitates the efficient extraction and transport of holes.[1]
Q2: How does halogenation of this compound affect its hole mobility?
A2: Halogenation, the process of introducing halogen atoms (e.g., Bromine, Chlorine, Fluorine) to the carbazole core of this compound, can significantly influence its electronic properties and, consequently, its hole mobility. Halogen atoms are electron-withdrawing, which can lower the highest occupied molecular orbital (HOMO) energy level of the molecule. This modification of energy levels can lead to a better alignment with the valence band of the active layer (e.g., perovskite), reducing the energy barrier for hole injection and thereby enhancing hole mobility. While direct comparative studies with explicit mobility values are scarce, research on Br-2PACz in perovskite solar cells indicates that it facilitates faster hole extraction and leads to higher device efficiencies compared to the non-halogenated this compound, suggesting an improvement in hole transport properties.[2][3]
Q3: What are the common techniques to measure hole mobility in these materials?
A3: The most common techniques for measuring hole mobility in organic semiconductor thin films, including this compound and its derivatives, are:
-
Space-Charge Limited Current (SCLC): This steady-state method involves fabricating a hole-only device and analyzing its current-voltage (J-V) characteristics.[4]
-
Time-of-Flight (TOF): A transient technique where charge carriers are photogenerated by a laser pulse, and their transit time across the material under an applied electric field is measured.
-
Transient Electroluminescence (TEL): This method analyzes the delay time between applying a voltage pulse and the onset of electroluminescence to determine the charge carrier transit time.[5][6]
Q4: Are there commercially available halogenated derivatives of this compound?
A4: Yes, some halogenated derivatives, such as [2-(3,6-dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid (Br-2PACz), are commercially available from suppliers of materials for organic electronics.[3] Other derivatives may require custom synthesis.
Quantitative Data Summary
While the literature strongly suggests enhanced hole transport with halogenated this compound derivatives, specific comparative studies detailing quantitative hole mobility values are limited. The following table provides representative, illustrative data based on the qualitative improvements reported. These values should be considered as a guideline for expected trends rather than exact experimental results from a single source.
| Material | Derivative | Hole Mobility (μ) (cm²/Vs) | Measurement Technique |
| This compound | Non-halogenated | 1.2 x 10⁻⁴ | SCLC |
| Br-2PACz | Brominated | 2.5 x 10⁻⁴ | SCLC |
| Cl-2PACz | Chlorinated | 2.1 x 10⁻⁴ | SCLC |
| F-2PACz | Fluorinated | 1.8 x 10⁻⁴ | SCLC |
Note: The values presented are hypothetical and for illustrative purposes to demonstrate the expected trend of increased hole mobility with halogenation.
Experimental Protocols
Space-Charge Limited Current (SCLC) Measurement for a Hole-Only Device
Objective: To determine the hole mobility of a this compound derivative film.
Device Structure: ITO / this compound derivative / Hole-Transport Layer (e.g., PTAA) / Au
Methodology:
-
Substrate Preparation:
-
Clean an ITO-coated glass substrate sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each.
-
Dry the substrate with a nitrogen gun.
-
Treat the substrate with UV-ozone for 15 minutes to improve the surface wettability and work function.
-
-
This compound Derivative Deposition:
-
Prepare a dilute solution of the this compound derivative (e.g., 1 mg/mL in ethanol or a suitable solvent).
-
Spin-coat the solution onto the prepared ITO substrate. The spin speed and time should be optimized to achieve a uniform monolayer.
-
Anneal the substrate at a temperature appropriate for the specific derivative to promote self-assembly and remove residual solvent (e.g., 100-150°C for 10-15 minutes).
-
-
Hole-Transport Layer Deposition:
-
Deposit a thicker layer of a known hole-transport material (e.g., PTAA) on top of the this compound layer. This layer serves as the bulk transport medium for the SCLC measurement.
-
-
Top Electrode Deposition:
-
Thermally evaporate a high work function metal, such as Gold (Au) or Molybdenum Oxide/Gold (MoO₃/Au), as the top electrode through a shadow mask to define the active area of the device.
-
-
Measurement:
-
Measure the current density-voltage (J-V) characteristics of the fabricated hole-only device in the dark using a source-measure unit.
-
Plot the J-V curve on a log-log scale.
-
-
Data Analysis:
-
Identify the SCLC regime, which is characterized by a J ∝ V² relationship.
-
Fit this region to the Mott-Gurney law to extract the hole mobility (μ):
-
J = (9/8) * ε₀ * εᵣ * μ * (V²/d³)
-
Where:
-
J is the current density.
-
ε₀ is the permittivity of free space.
-
εᵣ is the relative permittivity of the material.
-
V is the applied voltage.
-
d is the thickness of the hole-transport layer.
-
-
-
Time-of-Flight (TOF) Measurement
Objective: To directly measure the transit time of holes across a film of the material.
Sample Structure: ITO / this compound derivative film (thick layer) / Semitransparent Top Electrode (e.g., Al)
Methodology:
-
Sample Preparation:
-
Prepare a relatively thick film (typically > 500 nm) of the this compound derivative on an ITO substrate.
-
Deposit a semitransparent top electrode (e.g., thin aluminum).
-
-
Experimental Setup:
-
Place the sample in a cryostat to control the temperature.
-
Apply a variable DC voltage across the sample.
-
Use a pulsed laser with a photon energy above the material's absorption edge to generate charge carriers near the transparent electrode.
-
-
Measurement:
-
A short laser pulse creates a sheet of electron-hole pairs.
-
Under the applied electric field, holes drift across the film towards the appropriate electrode.
-
The transient photocurrent is measured using a fast oscilloscope connected in series with the sample.
-
-
Data Analysis:
-
The transit time (tₜ) is determined from the kink in the transient photocurrent plot (linear-linear or log-log scale).
-
The hole mobility (μ) is calculated using the formula:
-
μ = d / (tₜ * E) = d² / (tₜ * V)
-
Where:
-
d is the film thickness.
-
E is the electric field (V/d).
-
V is the applied voltage.
-
-
-
Transient Electroluminescence (TEL) Measurement
Objective: To determine hole mobility from the delay in light emission.
Device Structure: ITO / this compound derivative / Emissive Layer / Electron-Transport Layer / Cathode
Methodology:
-
Device Fabrication:
-
Fabricate a multilayer OLED device with the this compound derivative as the hole-transport layer.
-
-
Experimental Setup:
-
Apply a square voltage pulse to the device using a pulse generator.
-
Detect the emitted light using a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode).
-
Record both the voltage pulse and the photodetector signal on a fast oscilloscope.
-
-
Measurement:
-
Measure the time delay (tₑₗ) between the leading edge of the voltage pulse and the onset of electroluminescence.
-
-
Data Analysis:
-
This delay time is interpreted as the transit time of the faster charge carriers (in this case, holes) across the organic layer.
-
The hole mobility (μ) is calculated using:
-
μ = d / (tₑₗ * E) = d² / (tₑₗ * V)
-
Where:
-
d is the thickness of the organic layer through which the holes travel.
-
E is the electric field.
-
V is the applied voltage.
-
-
-
Troubleshooting Guides
SCLC Measurement Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No clear J ∝ V² region | - Non-ohmic contacts (injection barrier).- High trap density.- Leakage current or shorts in the device. | - Ensure proper work function alignment of electrodes.- Use appropriate interlayers to reduce injection barriers.- Improve film quality to reduce traps.- Check for pinholes or fabrication defects. |
| Low current, noisy signal | - Poor contacts.- High series resistance.[7]- Insufficiently thick transport layer. | - Ensure good adhesion of electrodes.- Use a four-point probe measurement to minimize contact resistance effects.- Increase the thickness of the bulk transport layer. |
| J-V curve shows hysteresis | - Mobile ions within the material (especially relevant if tested with perovskites).- Slow trapping and de-trapping of charges. | - Use pulsed SCLC measurements to minimize ion migration.[8]- Vary the voltage sweep speed and direction to characterize the hysteresis. |
| Inconsistent results between samples | - Variation in film thickness.- Inconsistent SAM formation. | - Accurately measure the thickness of each device.- Strictly control the deposition parameters for the SAM (concentration, spin speed, annealing). |
TOF Measurement Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No discernible transit time (kink) | - High charge carrier trapping.- RC time constant of the measurement circuit is too large.[6] | - Improve material purity and film morphology.- Use a smaller device area or a lower series resistance to reduce the RC time constant. |
| Dispersive (non-sharp) transit | - Broad distribution of trap states.- Structural disorder in the film. | - Analyze the data using a model for dispersive transport (log-log plot).- Anneal the film to improve structural order. |
| Signal dominated by noise | - Low photogeneration efficiency.- High dark current. | - Increase laser pulse intensity (without damaging the sample).- Cool the sample to reduce dark current. |
TEL Measurement Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Delay time is too short to measure | - Very high mobility.- Thin transport layer. | - Use a thicker transport layer.- Ensure the measurement setup has a sufficiently high time resolution. |
| Complex transient decay profiles | - Recombination of trapped charges.- Triplet-triplet annihilation.[9]- Interfacial charge accumulation. | - Analyze the full decay curve to understand different recombination mechanisms.[9]- Use different pulse widths and frequencies to distinguish between different processes. |
| Inaccurate mobility due to film roughness | - Rough organic layer leads to localized high electric fields and preferential injection paths.[5][6] | - Optimize deposition to create smoother films.- Use a thicker organic layer to minimize the relative effect of roughness.[5][6] |
Visualizations
Caption: Impact of halogenation on the electronic properties and hole mobility of this compound.
Caption: Experimental workflow for SCLC hole mobility measurement.
Caption: Troubleshooting logic for common SCLC measurement issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Self-assembled monolayers as hole-transporting materials for inverted perovskite solar cells - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D3ME00144J [pubs.rsc.org]
- 3. ossila.com [ossila.com]
- 4. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 5. Calibrating the Hole Mobility Measurements Implemented by Transient Electroluminescence Technology [scite.ai]
- 6. Calibrating the Hole Mobility Measurements Implemented by Transient Electroluminescence Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contact resistance - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
minimizing non-radiative recombination at the 2PACz/perovskite interface
Welcome to the technical support center for researchers and scientists working with 2PACz as a hole transport layer (HTL) in perovskite-based devices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize non-radiative recombination at the this compound/perovskite interface and enhance device performance.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound at the perovskite interface?
A1: this compound, a carbazole-based self-assembled monolayer (SAM), serves as a hole-selective contact. Its primary functions are to efficiently extract and transport holes from the perovskite layer to the anode while blocking electrons, thus minimizing interfacial recombination. The phosphonic acid group in this compound allows it to form a strong bond with the indium tin oxide (ITO) electrode, creating a favorable energy level alignment for hole extraction.[1][2]
Q2: What are the common causes of non-radiative recombination at the this compound/perovskite interface?
A2: Non-radiative recombination at this interface is primarily caused by:
-
Interfacial defects: Uncoordinated Pb²⁺ ions and halide vacancies at the perovskite surface act as trap states for charge carriers.[3]
-
Poor energy level alignment: A significant energy offset between the perovskite's valence band maximum (VBM) and the highest occupied molecular orbital (HOMO) of this compound can impede efficient hole extraction.[1]
-
Incomplete or non-uniform this compound monolayer formation: This can lead to direct contact between the perovskite and the ITO, creating pathways for charge recombination.
-
Suboptimal perovskite crystallization: Poor morphology and small grain sizes in the perovskite film grown on this compound can increase the density of grain boundary defects.[3]
Q3: How does the annealing temperature of the this compound layer affect device performance?
A3: The annealing temperature of the this compound layer is a critical parameter that influences the monolayer's properties and the subsequent perovskite film quality. Increasing the annealing temperature can lead to better molecular ordering and a more favorable energy level alignment between this compound and the perovskite, which enhances the implied open-circuit voltage (iVOC) and photostability.[1] However, excessive temperatures can potentially damage the SAM.
Q4: Can derivatives of this compound improve performance?
A4: Yes, derivatives of this compound, such as MeO-2PACz and Br-2PACz, have been shown to enhance device performance. For instance, MeO-2PACz can interact with uncoordinated Pb²⁺ in the perovskite film, effectively passivating buried interface defects and improving crystallization quality.[3] Br-2PACz has been used in mixed tin/lead (Sn/Pb) perovskite solar cells to replace PEDOT:PSS, resulting in higher efficiency and stability, potentially by passivating halogen vacancies at the interface.[4][5]
Troubleshooting Guides
Issue 1: Low Open-Circuit Voltage (VOC)
A low VOC is often a direct indicator of significant non-radiative recombination at the this compound/perovskite interface.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Poor energy level alignment | Optimize the annealing temperature of the this compound layer to adjust its work function and achieve a better energy match with the perovskite's valence band.[1] Consider using this compound derivatives like MeO-2PACz, which can modify the interfacial energetics.[6] |
| High density of interfacial defects | Utilize this compound derivatives with functional groups (e.g., MeO-2PACz, Br-2PACz) that can passivate surface defects on the perovskite.[3][5] Introduce a passivation layer, such as phenethylammonium iodide (PEAI), between the perovskite and the electron transport layer to reduce surface recombination. |
| Incomplete this compound coverage | Optimize the this compound deposition method. Dip-coating has been shown to form a denser and more uniform monolayer compared to spin-coating.[4] Ensure the ITO substrate is thoroughly cleaned and pre-treated to promote uniform SAM formation. |
Troubleshooting Workflow for Low VOC
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Self-assembled monolayers as hole-transporting materials for inverted perovskite solar cells - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D3ME00144J [pubs.rsc.org]
- 5. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA01276J [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: 2PACz Solution for Advanced Photovoltaics
Welcome to the technical support center for 2PACz ((2-(9H-carbazol-9-yl)ethyl)phosphonic acid) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the preparation and application of this compound solutions in the fabrication of high-performance organic and perovskite solar cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a self-assembled monolayer (SAM) material. It consists of a carbazole body and a phosphonic acid anchoring group.[1] It is primarily used to form a hole-selective layer (HSL) on transparent conductive oxides like indium tin oxide (ITO).[1] this compound serves as a highly efficient alternative to PEDOT:PSS, offering superior performance, better energy level alignment, and reduced non-radiative recombination at the interface in inverted perovskite and organic solar cells.[1][2]
Q2: What are the common solvents and concentrations for preparing this compound solutions?
A2: this compound and its derivatives are typically dissolved in polar organic solvents. The most common choices include ethanol, methanol, isopropanol (IPA), and tetrahydrofuran (THF).[1][3] A typical starting concentration is 1 mM.[1] For specific derivatives like MeO-2PACz, a concentration of 1 mg/ml in a DMF/ethanol or DMF/IPA mixture is also reported.[4]
Q3: My this compound solution appears cloudy or has visible particles. What should I do?
A3: Cloudiness or particulates can indicate incomplete dissolution or aggregation. To address this, try sonicating the solution in an ultrasonic bath for 15-30 minutes, sometimes with gentle warming (30-40°C), until the solution becomes clear.[5] Always use high-purity, anhydrous solvents to prevent contamination and unwanted reactions.
Q4: How should this compound powder and solutions be stored?
A4: this compound powder should be stored in a controlled, inert environment, such as a nitrogen-filled glovebox, to prevent degradation from moisture and air.[5] Solutions are best prepared fresh before use. If short-term storage is necessary, keep the solution in a tightly sealed vial in a dark, cool, and dry place.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process, from solution preparation to device fabrication.
Issue 1: Poor Film Quality (Non-uniformity, Pinholes)
| Symptom | Potential Cause | Recommended Solution |
| Dewetting or beading of the solution on the substrate. | Poor Substrate Wettability: The surface energy of your substrate (e.g., ITO) is not compatible with the this compound solution. | 1. Ensure the substrate is meticulously cleaned. A common procedure involves sequential sonication in detergent, deionized water, acetone, and IPA. 2. Treat the substrate with UV-Ozone for 15 minutes just before spin-coating to increase surface energy and hydrophilicity.[6] |
| Hazy or streaky film after spin-coating. | Incorrect Spin-Coating Parameters: Spin speed, acceleration, or duration may not be optimized. | 1. Start with a typical spin-coating recipe: 3000-5000 rpm for 30 seconds.[1][2] 2. Experiment with a dynamic spin-coating step. For instance, after the initial coating and annealing of Br-2PACz, a rinse with pure ethanol (200 µl) while spinning at 3000 rpm can remove aggregates before a final anneal.[3] |
| Incomplete surface coverage. | Low Solution Concentration or Volume: Insufficient material is being deposited to form a complete monolayer. | 1. Ensure the concentration is appropriate (typically around 1 mM). 2. Use a sufficient volume of solution to cover the entire substrate surface during deposition (e.g., 100 µL).[1] 3. Consider a dipping/immersion method, where the substrate is left in a dilute this compound solution (e.g., 0.1 mmol/l) for several hours to ensure complete and uniform coverage.[5] |
Issue 2: Sub-optimal Device Performance or Low Reproducibility
| Symptom | Potential Cause | Recommended Solution |
| Low Power Conversion Efficiency (PCE). | This compound Degradation: The material may have degraded due to exposure to heat, light, or solvents.[7] | 1. Prepare fresh solutions for each experiment. 2. Minimize exposure of the this compound-coated substrate to harsh solvents. For instance, the amount of antisolvent used during perovskite deposition can damage the underlying this compound layer. 3. Ensure annealing temperatures and times are optimized and not excessive. A typical starting point is 100-150°C for 10-25 minutes.[1][2] |
| High device-to-device variation. | Sensitivity to Fabrication Conditions: The formation of the this compound monolayer is highly sensitive to process parameters.[2] | 1. Strictly control all experimental parameters: solution concentration, deposition time, spin speed, and annealing temperature/time.[2] 2. Automate processes where possible to minimize human error. 3. Characterize the this compound layer before depositing subsequent layers to ensure consistency. |
| Poor long-term device stability. | Incomplete or Disordered Monolayer: A poorly formed SAM can lead to interfacial degradation over time. | 1. Optimize the self-assembly process. For some derivatives, a longer interaction time (e.g., dipping for ~12 hours) may be required to form a densely packed, ordered monolayer.[8] 2. Ensure the phosphonic acid group forms a strong covalent bond with the ITO surface, which is crucial for stability. |
Experimental Protocols & Data
Standard Protocol for this compound Solution Preparation and Film Deposition
This protocol provides a general guideline. Optimization may be required for specific device architectures and this compound derivatives.
-
Solution Preparation:
-
Weigh this compound powder (MW: 275.24 g/mol ) in an inert atmosphere.
-
Dissolve in anhydrous ethanol to a final concentration of 1 mM.
-
If dissolution is slow, sonicate the vial for 15 minutes.
-
-
Substrate Cleaning & Preparation:
-
Clean ITO-coated glass substrates by sonicating sequentially in detergent, DI water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-Ozone for 15 minutes immediately before use.
-
-
Film Deposition (Spin-Coating):
-
Transfer the cleaned substrates to a nitrogen-filled glovebox.
-
Deposit 100 µL of the 1 mM this compound solution onto the center of the ITO substrate.[1]
-
Spin-coat at 3000 rpm for 30 seconds.[1]
-
Anneal the substrate on a hotplate at 100°C for 10 minutes.[1]
-
Allow the substrate to cool to room temperature before depositing the next layer.
-
Summary of Processing Parameters for this compound and Derivatives
| Material | Typical Concentration | Solvent(s) | Spin-Coating Parameters | Annealing | Reference |
| This compound | 1 mM | Ethanol, Methanol, THF, IPA, DMF | 3000-5000 rpm, 30s | 100-150°C, 10-25 min | [1][2] |
| MeO-2PACz | 1 mM or 1 mg/ml | IPA, DMF, Ethanol, THF | 3000 rpm, 50s | 100°C, 10 min | [4] |
| Br-2PACz | 1 mM | Ethanol, Methanol, THF, IPA, DMF | 3000 rpm, 30s | 100°C, 10 min | [3] |
| Cl-2PACz | 0.3 mg/ml | Anhydrous Ethanol | 3000 rpm, 30s | 50-100°C, 4 min | [9] |
Visual Guides
Experimental Workflow for Device Fabrication
This diagram outlines the key steps for fabricating a solar cell using a this compound hole-selective layer.
Caption: Standard workflow for solar cell fabrication using a this compound SAM.
Troubleshooting Logic for Poor Film Quality
This decision tree helps diagnose and solve common issues related to the quality of the deposited this compound film.
Caption: Decision tree for troubleshooting this compound film quality issues.
References
Technical Support Center: Overcoming Rough Surface Morphology with 2PACz Self-Assembled Monolayers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for effectively using [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz) self-assembled monolayers (SAMs) to overcome challenges associated with rough substrate surfaces.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the formation of this compound SAMs on rough surfaces, providing potential causes and actionable solutions.
Q1: I'm observing incomplete or non-uniform SAM coverage on my rough substrate. What could be the cause and how can I fix it?
A1: Incomplete SAM coverage is a frequent issue on substrates with significant surface roughness, leading to pinholes and direct contact between the subsequent layer and the substrate. This can result in device shunting and reduced performance.
Potential Causes:
-
SAM Aggregation: this compound molecules can form clusters or aggregates in solution, which then deposit unevenly on the surface.
-
Poor Surface Wettability: The precursor solution may not adequately wet the rough surface, leading to patchy coverage.
-
Insufficient Surface Activation: The substrate surface may lack a sufficient density of hydroxyl (-OH) groups, which are crucial for the phosphonic acid headgroup of this compound to bind effectively.
Troubleshooting Solutions:
-
Introduce a Planarizing Buffer Layer: Depositing a thin, uniform layer of a material like Nickel(II) oxide (NiO) before this compound deposition can create a smoother, more favorable surface for SAM formation. This has been shown to reduce the root-mean-square (RMS) roughness and improve the homogeneity of the SAM.[1][2]
-
Utilize a Co-adsorbent or Additive: Introducing a small molecule additive to the this compound solution can disrupt intermolecular aggregation and improve surface packing.
-
Boronic Acids: Additives like 4-methoxyphenylboronic acid (MeO-BOH) or 2-methoxypyridine-5-boronic acid (MeO-N-BOH) can suppress aggregation and lead to a more uniform SAM distribution.[3]
-
-
Employ a Mixed SAM System: Using a mixture of two different SAM molecules, such as this compound and MeO-2PACz, can help fill in areas that might be left uncovered by a single SAM, leading to more complete coverage.
-
Optimize Substrate Pre-treatment: Ensure the substrate is thoroughly cleaned and activated to promote uniform SAM formation.
Q2: My device performance is inconsistent, even after applying this compound. Could surface roughness be the culprit?
A2: Yes, underlying surface roughness can lead to significant variations in device performance. Inhomogeneous SAM coverage due to roughness can cause variability in charge extraction and recombination rates across the device.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent device performance.
Q3: How do I choose the best deposition method for this compound on a textured substrate?
A3: The choice of deposition method can significantly impact the conformality of the this compound SAM on a textured surface.
-
Dip Coating: This method is often suitable for large-area coating and textured substrates as it allows the SAM solution to be in contact with the entire surface for a defined period, promoting thorough coverage.[4][6]
-
Spin Coating: While a fast and common method, it may not always provide a dense SAM on rough surfaces.[6] Careful optimization of spin speed and duration is necessary.
-
Spray Coating: Techniques like ultrasonic spray coating can be effective for depositing SAMs and can be optimized with solvent rinsing protocols to overcome potential dewetting issues on hydrophobic SAMs.[7]
-
Thermal Evaporation: This vacuum-based technique offers precise control over thickness and can lead to highly uniform layers, making it a promising alternative to solution processing for achieving conformal coverage.[2]
Data Presentation
The following tables summarize quantitative data on the impact of different strategies to overcome rough surface morphology on SAM properties and device performance.
Table 1: Impact of NiO Buffer Layer on Surface Roughness and Device Performance
| Substrate Configuration | RMS Roughness (nm) | Average Power Conversion Efficiency (PCE) | Reference |
| ITO/MeO-2PACz | 2.2 | Variable, prone to lower Fill Factor | [1][2] |
| ITO/NiO/MeO-2PACz | 2.0 | 19.0% (with narrower distribution) | [2] |
Table 2: Effect of Boronic Acid Additives on SAM Surface Roughness and Perovskite Solar Cell (PSC) Performance
| SAM Configuration | RMS Roughness (nm) | Champion PCE | Reference |
| Me-4PACz (Control) | 5.14 | 22.39% | [3] |
| Me-4PACz + MeO-BOH | 4.70 | 23.39% | [3] |
| Me-4PACz + MeO-N-BOH | 4.31 | 24.75% | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Deposition of this compound SAM on a NiO Buffer Layer
This protocol is adapted for MeO-2PACz but can serve as a starting point for this compound, with optimization likely required.
1. Substrate Preparation:
- Clean ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrates with a nitrogen gun.
- Treat the substrates with UV-Ozone for 15 minutes immediately before NiO deposition.
2. NiO Deposition:
- Deposit a ~20 nm thick NiOx layer via radiofrequency (RF) sputtering or other suitable methods at room temperature.[1]
3. SAM Deposition:
- Prepare a 0.5 mmol/L solution of this compound in ethanol or isopropanol.[4]
- Transfer the NiO-coated substrate to a nitrogen-filled glovebox.
- Deposit the this compound solution onto the NiO layer.
- Method A: Spin Coating: Apply ~100 µL of the solution and spin-coat at 3000 rpm for 30 seconds.
- Method B: Dip Coating: Immerse the substrate in the this compound solution for 5 minutes.[4]
- Anneal the substrate at 100°C for 10 minutes on a hotplate to promote bonding and remove residual solvent.
Protocol 2: Co-adsorption of Me-4PACz with Boronic Acid Additives
This protocol describes the use of boronic acid additives to improve SAM uniformity.
1. Solution Preparation:
- Prepare a stock solution of Me-4PACz at a concentration of 0.5 mg/mL in ethanol.
- Prepare stock solutions of the boronic acid additives (MeO-BOH or MeO-N-BOH).
- Mix the Me-4PACz solution with the additive solution at a mass ratio of 5:1 (Me-4PACz:additive).
2. Substrate Preparation:
- Clean and activate ITO substrates as described in Protocol 1, Step 1.
3. SAM Deposition:
- Deposit approximately 40 µL of the mixed solution onto the ITO substrate.
- Spin-coat at 4000 rpm for 25 seconds.
- Anneal the substrate at 100°C for 10 minutes.
Mandatory Visualizations
Experimental Workflow for SAM Deposition on a Rough Surface
Caption: General experimental workflow for this compound SAM deposition.
Logical Relationship of Surface Properties and SAM Formation
Caption: Key factors influencing the quality of this compound SAMs.
References
- 1. Surface Passivation of Sputtered NiOx Using a SAM Interface Layer to Enhance the Performance of Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Self-Assembled Monolayer (SAM) Forming Agents for Enhancing Solar Cell Performance | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. research.tue.nl [research.tue.nl]
- 6. Self-assembled monolayers as hole-transporting materials for inverted perovskite solar cells - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D3ME00144J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Upscaling 2PACz Deposition
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2PACz deposition, with a focus on process improvements for upscaling.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the this compound deposition process, particularly when moving from lab-scale to larger-area fabrication.
Issue 1: Poor Film Uniformity and Coverage
Q: My this compound film shows non-uniform coverage (pinholes, aggregation) when scaling up the deposition area. What are the potential causes and solutions?
A: Non-uniform film coverage is a common challenge in upscaling this compound deposition. The primary causes often relate to the deposition technique and substrate preparation.
-
For Spin-Coating: While widely used for small-area devices, achieving uniformity over larger substrates is challenging.[1]
-
Troubleshooting:
-
Optimize spin speed and acceleration: Slower speeds or a multi-step spin-coating program can help spread the solution more evenly.
-
Increase solution volume: Ensure enough solution is dispensed to cover the entire substrate.
-
Surface treatment: Pre-treating the substrate (e.g., with UV-ozone) can improve the wettability for the this compound solution.
-
-
-
For Spray-Coating: This method is more scalable but requires careful optimization of spray parameters.
-
Troubleshooting:
-
Adjust nozzle-to-substrate distance and spray angle: These parameters control the deposition area and uniformity.
-
Optimize solution flow rate and atomization pressure: Fine-tuning these can prevent the formation of large droplets that lead to a non-uniform film.
-
Substrate temperature: Heating the substrate during deposition can aid in solvent evaporation and film formation.
-
-
-
For Thermal Evaporation: This vacuum-based technique offers excellent uniformity over large areas but can present other challenges.[1][2]
-
Troubleshooting:
-
Control deposition rate: A slow and stable deposition rate (e.g., 0.1 Å/s) is crucial for uniform film growth.[3]
-
Substrate rotation: Rotating the substrate during deposition helps to ensure even coverage.
-
Source-to-substrate distance: Optimizing this distance can improve material distribution.
-
-
Issue 2: Poor Perovskite Wettability on this compound Layer
Q: The perovskite precursor solution dewets from the this compound-coated substrate, leading to incomplete perovskite film formation. How can I improve the wettability?
A: Poor wettability of the perovskite ink on the hydrophobic carbazole-based self-assembled monolayer (SAM) is a known issue.[4]
-
Troubleshooting:
-
Surface Energy Modification:
-
Additive Engineering: Introducing a small amount of a more hydrophilic phosphonic acid, such as 6dPA, into the SAM precursor solution can significantly improve the surface energy and wettability for the perovskite solution.[4]
-
Plasma Treatment: A very brief, low-power oxygen plasma treatment of the this compound layer can increase its surface energy. Caution is advised to avoid damaging the monolayer.
-
-
Solvent System Optimization:
-
Adjusting the solvent composition of the perovskite precursor can improve its interaction with the this compound surface. Using co-solvents with different surface tensions can be beneficial.
-
-
Issue 3: Device Performance Instability and Hysteresis
Q: My devices with this compound show significant hysteresis and performance instability, especially after scaling up. What could be the cause?
A: Hysteresis and instability can stem from several factors at the this compound/perovskite interface and within the perovskite layer itself.
-
Troubleshooting:
-
Interfacial Defects:
-
Ensure complete and uniform SAM formation to passivate the substrate surface effectively. Incomplete coverage can lead to charge recombination at the interface.
-
Post-deposition annealing of the this compound layer at a moderate temperature (e.g., 100-150°C) can improve molecular ordering and bonding to the substrate.[5]
-
-
Perovskite Crystallization:
-
The quality of the perovskite layer grown on top of the this compound is critical. Issues with perovskite crystallization can be exacerbated by poor wettability.[6]
-
Employing anti-solvent dripping or gas quenching during perovskite spin-coating can promote more uniform nucleation and growth of high-quality perovskite crystals.
-
-
Solvent Residues:
-
Ensure complete removal of the solvent used for this compound deposition before depositing the perovskite layer. Residual solvents can interfere with perovskite crystallization. A vacuum annealing step can be effective.
-
-
Issue 4: Thermal Degradation during Evaporation
Q: I'm using thermal evaporation for upscaling, but I suspect the this compound material is decomposing, leading to poor device performance. How can I mitigate this?
A: Thermal degradation of organic materials like this compound during evaporation is a valid concern that can impair device performance.[3]
-
Troubleshooting:
-
Minimize Heat Exposure:
-
Optimize Film Thickness:
-
Source Purity:
-
Use high-purity this compound material to avoid the evaporation of volatile impurities that could be mistaken for material decomposition.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using upscalable deposition methods like spray-coating or thermal evaporation for this compound compared to spin-coating?
A1: While spin-coating is excellent for lab-scale research, spray-coating and thermal evaporation offer significant advantages for upscaling:
-
Scalability: Both methods can be adapted for large-area deposition, which is essential for manufacturing solar modules.[7]
-
Material Efficiency: Spray-coating can be more material-efficient than spin-coating, where a significant portion of the solution is spun off.
-
Solvent-Free Process (Thermal Evaporation): Thermal evaporation is a dry process, which eliminates solvent-related issues like contamination and compatibility with underlying layers.[2] This also allows for the fabrication of monolithic multi-layer devices more easily.[2]
-
Precise Thickness Control: Thermal evaporation allows for very precise control over the film thickness, which is crucial for optimizing device performance.[2]
Q2: How does the choice of solvent for this compound deposition affect film quality and device performance?
A2: The solvent system is critical, especially for solution-based methods. It affects the solubility of this compound, the wetting of the substrate, and the morphology of the resulting film. For instance, using a DMSO-free solvent system has been shown to produce hysteresis-free solar cells.[6] It is important to choose a solvent that dissolves this compound well but does not damage any underlying layers. The solvent's boiling point will also influence the drying dynamics and final film structure.
Q3: Can this compound be used on flexible substrates?
A3: Yes, this compound is suitable for use on flexible substrates. Its ability to form a self-assembled monolayer makes it compatible with various flexible substrates like PET. Solution-based deposition methods that do not require high temperatures are generally preferred for flexible device fabrication.
Q4: What is the typical thickness of a this compound layer, and how critical is it to control?
A4: this compound forms a self-assembled monolayer, so the ideal thickness is that of a single, densely packed layer of molecules, which is typically in the range of 1-3 nanometers.[3] Controlling this thickness is critical. An incomplete monolayer can lead to poor surface passivation and charge recombination, while excessively thick layers may increase series resistance or, in the case of thermal evaporation, indicate material decomposition.[3]
Data Summary
Table 1: Comparison of Device Performance with Different Hole Selective Layers
| Hole Selective Layer | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Short-Circuit Current Density (JSC) | Hysteresis | Reference |
| PEDOT:PSS | 8.7% | - | 18.7 mA/cm² | Inverted Hysteresis | [6] |
| MeO-2PACz | 5.8% | 638 mV | 13.7 mA/cm² | Hysteresis-free | [6] |
Table 2: Influence of MeO-2PACz Spin-Coating Speed on Surface Wettability
| Spin-Coating Speed (rpm) | Water Contact Angle (°) |
| 4000 | 53.59 |
| 5000 | 50.77 |
| 6000 | 47.07 |
| [Data extracted from a study on a DMSO-free solvent system, showing improved hydrophilicity at higher spin speeds.][6] |
Experimental Protocols
Protocol 1: Upscalable Spray-Coating of this compound
This protocol outlines a general procedure for depositing this compound onto a substrate using spray-coating, a method suitable for larger areas.
-
Solution Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., isopropanol, ethanol) at a concentration typically ranging from 0.1 to 1 mg/mL.
-
Ensure the this compound is fully dissolved by sonicating the solution for 15-30 minutes.
-
Filter the solution through a 0.2 µm syringe filter before use to remove any particulate matter.
-
-
Substrate Preparation:
-
Clean the substrate (e.g., ITO-coated glass) sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Dry the substrate with a nitrogen gun.
-
Treat the substrate with UV-ozone for 15 minutes immediately before deposition to ensure a hydrophilic and clean surface.
-
-
Spray-Coating Process:
-
Place the cleaned substrate on a hotplate set to a temperature between 80°C and 120°C to facilitate solvent evaporation.
-
Set up the spray coater with the desired nozzle and adjust the nozzle-to-substrate distance (typically 10-30 cm).
-
Optimize the solution flow rate and atomizing gas (e.g., nitrogen) pressure to achieve a fine, uniform mist.
-
Deposit the this compound solution by spraying in a raster or spiral pattern to ensure even coverage over the entire substrate. The number of spray cycles will determine the final film thickness and coverage.[7]
-
-
Post-Deposition Treatment:
-
After spraying, keep the substrate on the hotplate for an additional 10-15 minutes to ensure complete solvent removal.
-
Anneal the substrate at 100-150°C for 10-15 minutes in a nitrogen-filled glovebox or in ambient air to promote the formation of a well-ordered SAM.[5]
-
Protocol 2: Thermal Evaporation of this compound
This protocol describes the deposition of this compound using a vacuum thermal evaporation system, which provides excellent uniformity for upscaling.
-
System and Material Preparation:
-
Load high-purity this compound powder into a low-temperature evaporation (LTE) source or a standard thermal boat designed for organic materials.
-
Place cleaned substrates into the substrate holder in the vacuum chamber.
-
-
Deposition Process:
-
Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.
-
Slowly ramp up the current to the evaporation source to heat the this compound material.
-
Begin deposition onto the substrates once a stable, low deposition rate (e.g., 0.1-0.5 Å/s) is achieved, as monitored by a quartz crystal microbalance.[3]
-
If the system allows, rotate the substrate holder during deposition to maximize film uniformity.
-
Deposit a film with a target thickness of 2-5 nm.[3]
-
-
Post-Deposition:
-
After deposition, allow the source and substrates to cool down before venting the chamber.
-
The this compound-coated substrates are then ready for the subsequent perovskite deposition step. No further annealing is typically required for evaporated films.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. One-Step Solution Deposition of Tin-Perovskite onto a Self-Assembled Monolayer with a DMSO-Free Solvent System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2PACz Concentration for Enhanced Device Performance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when refining 2PACz concentration for optimal device performance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in devices?
A1: this compound, or (2-(9H-carbazol-9-yl)ethyl)phosphonic acid, is a self-assembled monolayer (SAM) material.[1][2] It is primarily used to form a hole selective layer (HSL) or hole transport layer (HTL) at the interface of device components, particularly on indium-tin-oxide (ITO) substrates.[1][2] Its main functions are to facilitate efficient hole extraction, reduce non-radiative recombination at the interface, and modify the work function of the substrate.[1] This ultimately improves the overall power conversion efficiency and stability of devices like perovskite solar cells (PSCs) and organic solar cells.[1][3]
Q2: What is a typical starting concentration for this compound solutions?
A2: A common starting concentration for this compound solutions is in the millimolar (mM) range. For instance, a 3 mM solution has been used for spin-coating applications.[2] Another study found more reproducible results with a 0.5 mmol/L concentration for dip-coating methods.[3] The optimal concentration can vary depending on the substrate, pre-treatment, and deposition method.[3]
Q3: How does the deposition method influence the optimal this compound concentration?
A3: The choice of deposition method, such as spin-coating, dip-coating, or thermal evaporation, significantly impacts the formation of the this compound monolayer and thus the ideal concentration.[3][4] Spin-coating may require a slightly higher concentration to ensure complete surface coverage during the rapid process.[2] Dip-coating allows for longer interaction times, and a lower concentration (e.g., 0.5 mmol/L) with a specific dipping time (e.g., 5 minutes) has been found to be effective.[3] Thermal evaporation is a solvent-free method where the amount of material deposited is controlled by thickness rather than solution concentration.[4]
Q4: Can additives be used to improve this compound layer formation and device performance?
A4: Yes, additives can be used to modify and improve the this compound self-assembled monolayer. For example, boronic acid additives have been shown to enhance surface wettability, reduce nanovoids, and improve the quality of the heterojunction at the bottom interface.[5] This can lead to significantly improved power conversion efficiency and operational stability of the device.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Device Efficiency | - Suboptimal this compound concentration leading to incomplete monolayer formation or multilayer aggregation.- Poor interfacial contact and charge extraction.[6] | - Titrate the this compound concentration (e.g., from 0.1 mM to 5 mM) to find the optimal point for your specific substrate and deposition method.- Characterize the surface coverage and morphology of the this compound layer using techniques like atomic force microscopy (AFM). |
| Poor Reproducibility | - High sensitivity of this compound monolayer formation to subtle variations in experimental conditions.[2]- Inconsistent substrate pre-treatment (e.g., cleaning, UV-Ozone activation).[3] | - Strictly control all experimental parameters, including solution preparation, deposition time, spin speed, and annealing temperature and duration.[2]- Standardize your substrate cleaning and activation protocol to ensure a consistent surface for SAM formation.[3] |
| Device Instability | - Degradation of the this compound layer or the interface over time, potentially accelerated by environmental factors.[7]- Hygroscopic nature of surrounding layers or incomplete passivation by the this compound monolayer. | - Investigate the effect of annealing temperature on the stability of the this compound layer; higher temperatures can sometimes lead to more robust films.[8]- Consider using additives or alternative SAMs (e.g., Br-2PACz) that have shown improved stability.[6][9] |
| High Leakage Current | - Incomplete or non-uniform this compound coverage leading to electrical shorts. | - Increase the this compound concentration or deposition time to ensure complete and uniform monolayer formation.- Optimize the annealing process to promote a more densely packed and ordered SAM.[8] |
Experimental Protocols
Protocol 1: Spin-Coating Deposition of this compound
-
Substrate Preparation:
-
Clean the ITO substrate sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Treat the cleaned substrate with UV-Ozone for 15-20 minutes to activate the surface.[3]
-
-
Solution Preparation:
-
Deposition:
-
Annealing:
Protocol 2: Dip-Coating Deposition of this compound
-
Substrate Preparation:
-
Follow the same substrate preparation steps as in Protocol 1.
-
-
Solution Preparation:
-
Prepare a 0.5 mmol/L solution of this compound in a suitable solvent.[3]
-
-
Deposition:
-
Immerse the activated substrate in the this compound solution for a specific duration (e.g., 5 minutes).[3] The optimal dipping time may vary.
-
-
Rinsing and Drying:
-
Gently rinse the substrate with the pure solvent to remove any physisorbed molecules.
-
Dry the substrate with a stream of inert gas (e.g., nitrogen).
-
-
Annealing:
-
Anneal the coated substrate under conditions similar to the spin-coating protocol.
-
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: this compound signaling pathway in a PSC.
Caption: Troubleshooting decision tree for this compound optimization.
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. Self-Assembled Monolayer (SAM) Forming Agents for Enhancing Solar Cell Performance | TCI AMERICA [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pros and cons of hole-selective self-assembled monolayers in inverted PSCs and TSCs: extensive case studies and data analysis - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2PACz and Br-2PACz as Hole Transport Layers
In the rapidly advancing field of organic electronics, particularly in the development of high-performance perovskite solar cells (PSCs), the selection of an appropriate hole transport layer (HTL) is critical for achieving high efficiency and stability. Among the various materials being explored, self-assembled monolayers (SAMs) have emerged as a promising class of HTLs. This guide provides a detailed comparison of two such carbazole-based SAMs: [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz) and its brominated derivative, [2-(3,6-dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid (Br-2PACz). This comparison is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and fabrication of organic electronic devices.
Performance Comparison
The introduction of bromine atoms onto the carbazole core of this compound has a significant impact on the electronic properties and the overall performance of the resulting HTL in inverted p-i-n PSCs. The electron-withdrawing nature of bromine leads to a deeper highest occupied molecular orbital (HOMO) energy level in Br-2PACz compared to this compound.[1] This modification of the energy level alignment at the HTL/perovskite interface plays a crucial role in charge extraction and recombination dynamics.
Experimental data consistently demonstrates that Br-2PACz outperforms its non-halogenated counterpart in terms of power conversion efficiency (PCE). In a study utilizing a Cs0.25FA0.75Sn0.5Pb0.5I3 perovskite active layer, devices with a Br-2PACz HTL achieved a PCE of 19.51%, a notable improvement over the 18.44% efficiency obtained with this compound.[2] This enhancement is attributed to improved hole extraction and reduced interfacial recombination.[2]
Below is a summary of the key performance parameters for PSCs employing this compound and Br-2PACz as HTLs, compiled from various studies.
| Hole Transport Layer | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm2] | Fill Factor (FF) [%] | Perovskite Composition | Reference |
| This compound | 18.44 | Not Reported | Not Reported | Not Reported | Cs0.25FA0.75Sn0.5Pb0.5I3 | [2] |
| Br-2PACz | 19.51 | Not Reported | Not Reported | Not Reported | Cs0.25FA0.75Sn0.5Pb0.5I3 | [2] |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | MAPbI3 | [1] |
| Br-2PACz | Not Reported | Not Reported | Not Reported | Not Reported | MAPbI3 | [1] |
Note: "Not Reported" indicates that the specific value was not provided in the cited source for that particular device configuration.
Beyond efficiency, the stability of the devices is also significantly improved with the use of Br-2PACz. In one study, devices with Br-2PACz maintained 80% of their initial efficiency after 176 days of storage in a nitrogen atmosphere.[2] The presence of bromine is believed to passivate iodine vacancies at the HTL/perovskite interface, which helps to suppress non-radiative recombination.[2][3]
Experimental Protocols
The successful implementation of this compound and Br-2PACz as HTLs relies on precise fabrication and characterization methods. The following sections detail the typical experimental protocols.
The synthesis of Br-2PACz is typically achieved with a higher yield (82%) compared to previously reported methods.[1] For this compound and its derivatives with electron-donating groups, a two-step synthetic route is often employed, which involves the initial halogenation of the carbazole followed by a nucleophilic substitution.[1]
The standard architecture for testing these HTLs is an inverted p-i-n perovskite solar cell, typically with the structure: ITO / HTL / Perovskite / Electron Transport Layer (ETL) / Metal Electrode.
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. The substrates are then treated with UV-ozone for a specific duration to enhance their wettability.
-
HTL Deposition: The this compound or Br-2PACz SAM is deposited onto the cleaned ITO substrate. A common method is spin-coating a dilute solution (e.g., 1 mM in ethanol) of the SAM material at a specific speed (e.g., 3000 rpm) for a set time (e.g., 30 seconds).[4] This is followed by an annealing step (e.g., 100 °C for 10 minutes).[4] An alternative liquid-phase immersion method involves dipping the substrate in the SAM solution for an extended period (e.g., 12 hours) to ensure the formation of a dense monolayer.
-
Perovskite Layer Deposition: The perovskite precursor solution is spin-coated on top of the HTL. The composition of the perovskite can vary, with Cs0.25FA0.75Sn0.5Pb0.5I3 and MAPbI3 being common examples.[1][2] The spin-coating process is followed by an annealing step to crystallize the perovskite film.
-
ETL and Electrode Deposition: An electron transport layer, such as C60 (buckminsterfullerene), is then deposited by thermal evaporation, followed by a buffer layer like bathocuproine (BCP). Finally, a metal electrode (e.g., silver or gold) is thermally evaporated to complete the device.
-
Device Performance: The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated sunlight (e.g., AM 1.5G, 100 mW/cm2) to determine the PCE, Voc, Jsc, and FF.
-
Energy Level Measurement: Ultraviolet photoelectron spectroscopy (UPS) is used to determine the HOMO energy levels of the SAMs.[1]
-
Film Properties: The thickness and quality of the SAMs can be investigated using techniques like X-ray photoelectron spectroscopy (XPS) and ellipsometry.[2] The crystallinity and morphology of the perovskite layer deposited on the HTLs are often characterized by X-ray diffraction (XRD) and scanning electron microscopy (SEM).
-
Charge Carrier Dynamics: Time-resolved photoluminescence (TRPL) measurements can be performed on HTL/perovskite samples to study charge carrier lifetime and interfacial recombination.[2]
Visualizing the Framework
To better understand the context in which this compound and Br-2PACz are utilized, the following diagrams illustrate the device architecture and the molecular structures of these HTLs.
References
- 1. Molecular tailoring of this compound SAMs via substituent design enables efficient inverted p–i–n perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA01276J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
A Comparative Performance Analysis of 2PACz and PEDOT:PSS in Organic Solar Cells
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of organic photovoltaics, the choice of the hole transport layer (HTL) is critical for achieving high power conversion efficiencies (PCE) and long-term device stability. For years, poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) has been the go-to HTL material due to its high conductivity and ease of processing. However, its acidic and hygroscopic nature often leads to device degradation. Recently, self-assembled monolayers (SAMs) based on carbazole derivatives, such as [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz), have emerged as a promising alternative, offering improved stability and efficiency. This guide provides a detailed comparison of the performance of this compound and PEDOT:PSS in organic solar cells, supported by experimental data.
Executive Summary
This compound-based self-assembled monolayers are increasingly outperforming the traditional PEDOT:PSS as a hole transport layer in organic solar cells. Experimental evidence demonstrates that derivatives of this compound can significantly enhance power conversion efficiency, with one study showing an increase from 17.11% with PEDOT:PSS to 19.14% with a this compound derivative in a PM6:Y6 based solar cell.[1] This improvement is largely attributed to better energy-level alignment and a reduction in non-radiative recombination at the interface between the HTL and the active layer.[1] Furthermore, this compound-based devices exhibit superior stability under various stress conditions, including ambient air, high temperatures, and continuous illumination.
Data Presentation: Performance Metrics
The following tables summarize the key performance parameters of organic solar cells fabricated with PEDOT:PSS and this compound-based HTLs.
Table 1: Photovoltaic Performance Comparison
| HTL Material | Active Layer | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) |
| PEDOT:PSS | PM6:Y6 | - | - | - | 17.11 |
| MeOF-4PACz (a this compound derivative) | PM6:Y6 | - | - | - | 19.14 |
| PEDOT:PSS | PM6:BTP-eC9 | 0.839 | 27.53 | 78.39 | 18.11 |
| MeOF-4PACz (a this compound derivative) | PM6:BTP-eC9 | 0.851 | 28.83 | 79.78 | 19.48 |
Data sourced from a comparative study on a this compound derivative.[1]
Table 2: Device Stability Comparison Under Stress Conditions
| HTL Material | Stress Condition | Initial PCE | PCE after Stress | Retention (%) |
| PEDOT:PSS | Ambient Air (10 hours) | 100% | ~50% | ~50 |
| This compound | Ambient Air (10 hours) | 100% | >95% | >95 |
| Br-2PACz | Ambient Air (10 hours) | 100% | >95% | >95 |
| PEDOT:PSS | High Temperature (85°C, N2) | 100% | - | - |
| This compound | High Temperature (85°C, N2) | 100% | - | - |
| Br-2PACz | High Temperature (85°C, N2) | 100% | - | - |
| PEDOT:PSS | AM 1.5G Illumination (72 hours) | 100% | 79% | 79 |
| This compound | AM 1.5G Illumination (72 hours) | 100% | 89% | 89 |
| Br-2PACz | AM 1.5G Illumination (72 hours) | 100% | 92% | 92 |
Data is for perovskite solar cells but indicates the general stability trend of the HTLs.[2]
Experimental Protocols
Detailed methodologies for the fabrication and characterization of organic solar cells with both PEDOT:PSS and this compound HTLs are provided below.
Device Fabrication
1. Substrate Preparation:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then treated with UV-ozone for 15 minutes to improve the surface wettability.
2. Hole Transport Layer Deposition:
-
For PEDOT:PSS based devices: A filtered aqueous solution of PEDOT:PSS (e.g., Clevios P VP AI 4083) is spin-coated onto the UV-ozone treated ITO substrates at 3000-5000 rpm for 30-60 seconds. The films are then annealed at 120-150°C for 10-15 minutes in air.
-
For this compound based devices: A solution of this compound in a suitable solvent (e.g., ethanol or isopropanol at a concentration of 0.5-1 mg/mL) is spin-coated onto the UV-ozone treated ITO substrates at 3000-5000 rpm for 30 seconds. The substrates are then annealed at 100-150°C for 10 minutes. This process forms a self-assembled monolayer on the ITO surface.
3. Active Layer Deposition:
-
A solution of the photoactive blend (e.g., PM6:Y6 in chloroform) is spin-coated onto the HTL-coated substrates in a nitrogen-filled glovebox. The spin-coating speed and time are optimized to achieve the desired film thickness.
-
The films are then annealed at an optimized temperature (e.g., 100-120°C) to improve the morphology of the active layer.
4. Electron Transport Layer and Cathode Deposition:
-
An electron transport layer (ETL), such as a solution of PFN-Br in methanol, is spin-coated on top of the active layer.
-
Finally, a metal cathode (e.g., aluminum or silver) is deposited by thermal evaporation under high vacuum (<10-6 Torr) through a shadow mask to define the device area.
Device Characterization
-
Current Density-Voltage (J-V) Measurements: The J-V characteristics of the fabricated solar cells are measured using a solar simulator under AM 1.5G illumination at 100 mW/cm2. A source meter is used to apply a voltage bias and measure the resulting current.
-
External Quantum Efficiency (EQE) Measurements: EQE spectra are measured to determine the percentage of incident photons at each wavelength that are converted to charge carriers.
-
Stability Testing: The long-term stability of the devices is evaluated by monitoring the evolution of their photovoltaic parameters over time under different stress conditions, such as storage in ambient air, continuous illumination, and elevated temperatures in an inert atmosphere.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for device fabrication and the logical relationship of performance improvement with this compound.
Caption: Experimental workflow for fabricating organic solar cells.
References
Validating the Efficiency of 2PACz-Based Perovskite Solar Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2PACz-based perovskite solar cells against other alternatives, supported by experimental data. It delves into the performance metrics, experimental protocols, and the underlying mechanisms that position this compound as a promising material in the advancement of perovskite photovoltaic technology.
The use of self-assembled monolayers (SAMs) as hole transport layers (HTLs) has marked a significant advancement in the field of perovskite solar cells (PSCs), particularly in the inverted p-i-n architecture. Among these, [2-(3,6-dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid (this compound) and its methoxy-substituted derivative, [2-(3,6-dimethoxy-9H-carbazol-9-yl)ethyl]phosphonic acid (MeO-2PACz), have emerged as leading candidates, demonstrating high power conversion efficiencies (PCEs) and improved device stability.
Performance Comparison of this compound-Based Perovskite Solar Cells
Quantitative analysis of this compound and MeO-2PACz-based devices reveals their competitive performance against the more traditional polymer-based HTL, PTAA. The data presented below is a summary from multiple research findings.
| Hole Transport Layer | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm2] | Fill Factor (FF) [%] |
| This compound (Solution-Processed) | 18.5 - 19.6 | 1.190 - 1.195 | 19.7 - 20.6 | 78.9 - 79.9 |
| This compound (Evaporated) | 18.9 - 19.5 | 1.205 - 1.214 | 20.0 - 20.1 | 78.5 - 80.1 |
| MeO-2PACz | up to 22 | ~1.1 | ~21 | up to 83.9 |
| PTAA | ~25.25 (in tandem cells) | - | - | - |
| Me-4PACz | up to 29.15 (in tandem cells) | - | - | up to 84 |
Note: The performance of perovskite solar cells can vary based on the specific perovskite composition, device architecture, and fabrication conditions. The data above represents a range of reported values.
The use of MeO-2PACz has been shown to improve the coverage of the SAM layer, optimize energy level alignment, and passivate defects at the perovskite interface, leading to champion device efficiencies approaching 22% with a high fill factor of 83.9%[1]. In monolithic perovskite/silicon tandem solar cells, the application of SAMs like Me-4PACz has resulted in certified PCEs of 29.15%, showcasing the potential of these materials in next-generation photovoltaics[2].
Experimental Protocols
The following are detailed methodologies for the fabrication and characterization of this compound-based inverted p-i-n perovskite solar cells.
Device Fabrication Protocol
A common device architecture for a this compound-based perovskite solar cell is glass/ITO/HTL/Perovskite/ETL/Buffer Layer/Metal Contact.
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by sonication in a detergent solution, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for 15 minutes to improve the wettability of the surface.
-
Hole Transport Layer (HTL) Deposition: A solution of this compound or MeO-2PACz in a suitable solvent (e.g., isopropanol) is spin-coated onto the cleaned ITO substrate. This is followed by annealing at a moderate temperature (e.g., 100 °C) to form the self-assembled monolayer.
-
Perovskite Layer Deposition: A precursor solution for the perovskite absorber layer (e.g., a mixed-cation, mixed-halide formulation) is spin-coated on top of the HTL in a nitrogen-filled glovebox. An anti-solvent is often dripped onto the spinning substrate to induce rapid crystallization, followed by thermal annealing to form a high-quality perovskite film.
-
Electron Transport Layer (ETL) Deposition: A layer of a fullerene derivative, such as phenyl-C61-butyric acid methyl ester (PCBM), is deposited via spin-coating from a chlorobenzene solution.
-
Buffer Layer Deposition: A thin buffer layer, like bathocuproine (BCP), is thermally evaporated on top of the ETL to act as a hole-blocking layer and improve electron collection.
-
Metal Contact Deposition: Finally, a metal contact, typically silver (Ag) or gold (Au), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
Characterization Methods
-
Current-Voltage (J-V) Measurement: The primary performance of the solar cells is characterized using a solar simulator under standard test conditions (AM 1.5G, 100 mW/cm²). A Keithley source meter is used to apply a voltage sweep and measure the resulting current to determine PCE, Voc, Jsc, and FF.
-
External Quantum Efficiency (EQE) Measurement: EQE is measured to determine the ratio of collected charge carriers to incident photons at each wavelength. This provides insight into the light harvesting and charge collection efficiency of the device.
-
Stability Testing: Long-term stability is assessed by monitoring the device performance over time under continuous illumination (maximum power point tracking) or in controlled environmental conditions (e.g., ambient air with specific relative humidity).
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer and recombination processes occurring at the interfaces within the solar cell.
-
Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) Spectroscopy: These techniques are employed to study the charge carrier dynamics and recombination kinetics within the perovskite film.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the fabrication workflow and a conceptual representation of the charge transport pathway in a this compound-based perovskite solar cell.
References
Characterization of 2PACz Films: A Comparative Guide Using XPS and Ellipsometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced materials for optoelectronic applications, including perovskite solar cells and organic light-emitting diodes (OLEDs), the hole transport layer (HTL) plays a pivotal role in device efficiency and stability. Among the various materials being explored, self-assembled monolayers (SAMs) have emerged as a promising class of HTLs. This guide provides a detailed comparison of the characterization of (2-(9H-carbazol-9-yl)ethyl)phosphonic acid (2PACz) films and its common alternatives using X-ray Photoelectron Spectroscopy (XPS) and Spectroscopic Ellipsometry.
Performance Comparison of this compound and its Alternatives
This compound is a carbazole-based SAM that forms a monolayer on conductive substrates like indium tin oxide (ITO), facilitating efficient hole extraction.[1] Its performance is often benchmarked against its derivatives, primarily MeO-2PACz and Me-4PACz, which feature methoxy and methyl functional groups, respectively. These modifications influence the material's electronic properties, hydrophilicity, and ultimately, the performance of the final device.
| Parameter | This compound | MeO-2PACz | Me-4PACz | Key Performance Impact |
| Power Conversion Efficiency (PCE) in Perovskite Solar Cells | Up to 22.02%[2] | Up to 23.31%[3] | High efficiencies reported, often used in high-performance tandem cells | Variations in PCE highlight the significant impact of molecular modifications on device performance. |
| Work Function (on ITO) | ~5.2-5.7 eV | ~5.1-5.5 eV | Data not readily available | The work function of the HTL is critical for energy level alignment with the perovskite layer, affecting charge transfer efficiency. |
| Hydrophilicity (Water Contact Angle) | ~72°[4] | ~55°[4] | ~83° (more hydrophobic)[4] | Wettability of the SAM surface affects the quality and uniformity of the subsequently deposited perovskite film. |
| Monolayer Thickness | ~1 nm[1] | ~1 nm[1] | ~1 nm | The ability to form a uniform, thin monolayer is a key advantage of SAMs, minimizing parasitic absorption. |
Experimental Data from Characterization Techniques
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Table 2: XPS Core Level Binding Energies (in eV) for this compound and MeO-2PACz on ITO Substrates
| Core Level | This compound | MeO-2PACz |
| C 1s | ~284.0 (C-C, C-H), ~284.7 (C-N), ~285.8 (Carbazole C)[5] | ~286.0 (C-O-C)[5] |
| N 1s | ~399.1 eV[6] | ~399.5 eV |
| O 1s | Data not consistently reported | Multiple peaks related to ITO and C-O-C |
| P 2p | ~132.9 eV[7] | ~133.0 eV |
| In 3d5/2 (from ITO) | ~444.5 eV | ~444.5 eV |
| Sn 3d5/2 (from ITO) | ~486.5 eV | ~486.5 eV |
Note: Binding energies can vary slightly depending on the specific experimental setup and calibration.
Elemental Composition (Theoretical)
Based on its chemical formula (C₁₄H₁₄NO₃P), the theoretical elemental composition of this compound is approximately:
-
Carbon (C): 61.09%
-
Hydrogen (H): 5.13%
-
Nitrogen (N): 5.09%
Experimentally determined atomic concentrations from XPS can be compared to these theoretical values to assess film purity and stoichiometry.
Spectroscopic Ellipsometry
Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a thin film. This allows for the determination of film thickness, refractive index (n), and extinction coefficient (k).
-
Data Unavailability: To date, specific spectroscopic ellipsometry data (n and k spectra) for this compound, MeO-2PACz, or Me-4PACz films has not been widely published in the scientific literature. This represents a significant knowledge gap in the full optical characterization of these important materials. The determination of these optical constants is crucial for modeling light absorption and optimizing the optical performance of solar cell devices.
Experimental Protocols
Detailed, step-by-step experimental protocols are essential for reproducible research. Below are generalized protocols for the characterization of this compound films based on common practices found in the literature.
XPS Analysis of this compound Films
Objective: To determine the elemental composition and chemical states of a this compound self-assembled monolayer on an ITO substrate.
Materials and Equipment:
-
ITO-coated glass substrates
-
This compound powder
-
Anhydrous ethanol
-
Ultrasonic bath
-
UV-Ozone cleaner
-
X-ray photoelectron spectrometer with a monochromatic Al Kα X-ray source (1486.6 eV)
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO substrates in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol) for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the cleaned substrates with UV-Ozone for 15 minutes to remove organic contaminants and activate the surface with hydroxyl groups.
-
-
This compound Solution Preparation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Briefly sonicate the solution to ensure complete dissolution.
-
-
SAM Deposition (Spin-Coating Method):
-
Transfer the activated ITO substrate to a spin coater.
-
Dispense the this compound solution onto the substrate.
-
Spin-coat at 3000 rpm for 30 seconds.
-
Anneal the substrate at 100°C for 10 minutes.
-
-
XPS Measurement:
-
Introduce the this compound-coated ITO substrate into the XPS analysis chamber.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Perform high-resolution scans of the C 1s, N 1s, O 1s, P 2p, In 3d, and Sn 3d core levels.
-
Typical XPS Parameters:
-
X-ray Source: Monochromatic Al Kα (1486.6 eV).
-
Analysis Area: ~400 µm diameter.
-
Pass Energy: 20-40 eV for high-resolution scans.
-
Step Size: 0.1 eV.
-
-
Data Analysis:
-
Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.
-
Fit the high-resolution spectra using appropriate peak models (e.g., Gaussian-Lorentzian) to determine the binding energies and atomic concentrations of the different chemical species.
-
-
Spectroscopic Ellipsometry of this compound Films
Objective: To determine the thickness and optical constants (n and k) of a this compound film.
Materials and Equipment:
-
This compound-coated substrate (prepared as for XPS)
-
Spectroscopic ellipsometer
Procedure:
-
Sample Preparation: Use a this compound film deposited on a reflective substrate (e.g., silicon or ITO-coated glass).
-
Measurement Setup:
-
Mount the sample on the ellipsometer stage.
-
Align the instrument's light source and detector.
-
-
Data Acquisition:
-
Measure the ellipsometric parameters (Ψ and Δ) over a desired wavelength range (e.g., 300-1100 nm) at one or multiple angles of incidence (e.g., 55°, 65°, 75°).
-
-
Data Analysis and Modeling:
-
Model Construction: Create an optical model that represents the sample structure. For a this compound film on ITO, a typical model would consist of:
-
Substrate (e.g., Glass)
-
ITO layer (with known thickness and optical constants)
-
This compound layer
-
Surface roughness layer (optional)
-
-
Dispersion Model: Select an appropriate dispersion model to describe the optical properties of the this compound layer. For organic materials, a Tauc-Lorentz or Cody-Lorentz oscillator model is often used.
-
Fitting: Use regression analysis to fit the model-generated Ψ and Δ values to the experimental data by varying the unknown parameters (e.g., this compound thickness, and the parameters of the dispersion model). The goal is to minimize the Mean Squared Error (MSE) between the experimental and calculated data.
-
Extraction of Optical Constants: Once a good fit is achieved, the thickness of the this compound film and its refractive index (n) and extinction coefficient (k) as a function of wavelength can be extracted from the model.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the characterization processes.
References
- 1. Self-assembled monolayers as hole-transporting materials for inverted perovskite solar cells - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D3ME00144J [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Measuring the Thickness and Uniformity of 2PACz Monolayers
For researchers, scientists, and drug development professionals working with [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz) self-assembled monolayers (SAMs), accurate characterization of their thickness and uniformity is paramount for ensuring device performance and reproducibility. This guide provides a comparative overview of common analytical techniques, presenting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
This compound and its derivatives are widely utilized as hole transport layers in inverted perovskite solar cells due to their ability to form uniform monolayers with low parasitic absorption.[1][2] The precise thickness and homogeneity of these layers are critical factors that influence charge extraction, defect passivation, and overall device efficiency.[3][4] This guide will delve into four prominent techniques for characterizing these crucial parameters: Spectroscopic Ellipsometry (SE), Atomic Force Microscopy (AFM), X-ray Reflectivity (XRR), and Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D).
Comparative Analysis of Measurement Techniques
The selection of a characterization technique depends on various factors, including the required precision, the nature of the substrate, and the need for in situ monitoring. The following table summarizes the key performance indicators of the four techniques discussed.
| Technique | Typical Thickness Range | Resolution | Throughput | Destructive? | Key Information Provided |
| Spectroscopic Ellipsometry (SE) | 1 Å - several μm[5] | ~ 1 Å[5] | High | No | Thickness, Optical Constants (n, k), Roughness[6] |
| Atomic Force Microscopy (AFM) | 0.1 nm - several μm | ~ 0.1 nm (vertical)[7] | Low to Medium | No (imaging), Yes (scratching) | Topography, Roughness, Step Height (Thickness)[8] |
| X-ray Reflectivity (XRR) | 1 nm - 250 nm[9] | ~ 1 Å[10] | Low to Medium | No | Thickness, Density, Roughness[11][12] |
| Quartz Crystal Microbalance (QCM-D) | Sub-Å to ~1 μm | Sub-Å | High (real-time) | No | Mass, Thickness, Viscoelastic Properties[13][14] |
In-Depth Experimental Protocols
Spectroscopic Ellipsometry (SE)
Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface to determine the thickness and optical constants of thin films.[5][15] It is highly sensitive to sub-nanometer thicknesses, making it ideal for monolayer characterization.[6]
Experimental Protocol:
-
Substrate Characterization: Before monolayer deposition, perform an SE measurement on the bare substrate (e.g., ITO-coated glass) to determine its optical constants. This will serve as the reference model.
-
Sample Preparation: Deposit the this compound monolayer onto the characterized substrate using the desired method (e.g., spin-coating, spray-coating, or thermal evaporation).[1][2]
-
Measurement:
-
Mount the sample on the ellipsometer stage.
-
Perform measurements at multiple angles of incidence (e.g., 40° to 85° in 5° steps) to enhance sensitivity, especially for ultrathin layers.[16]
-
Acquire data over a broad spectral range (e.g., UV-Vis-NIR).
-
-
Data Modeling:
-
Develop an optical model consisting of the substrate, the this compound layer, and an optional surface roughness layer.
-
For the this compound layer, use a dispersion model such as the Cauchy or Tauc-Lorentz model to describe its refractive index (n) and extinction coefficient (k) as a function of wavelength.[16][17]
-
Fit the model-generated data to the experimental data by varying the thickness and model parameters until a good fit (low Mean Squared Error) is achieved. The resulting thickness value is often the "optical thickness," which is the product of the refractive index and the physical thickness.[16]
-
Workflow for Spectroscopic Ellipsometry:
Spectroscopic Ellipsometry (SE) Workflow
Atomic Force Microscopy (AFM)
AFM is a high-resolution scanning probe microscopy technique that provides topographical information about a surface. For thickness measurements, a step or edge must be created in the monolayer to measure the height difference between the monolayer and the substrate.
Experimental Protocol:
-
Sample Preparation: Deposit the this compound monolayer on a smooth substrate.
-
Creating a Step Edge:
-
Carefully scratch the monolayer with a sharp object (e.g., a razor blade or a pipette tip) to expose the underlying substrate.
-
Alternatively, for a more controlled approach, AFM-based scratching can be employed where the AFM tip itself is used to remove a portion of the film.[8]
-
-
AFM Imaging:
-
Operate the AFM in tapping mode to minimize sample damage.
-
Scan the area that includes the step edge.
-
-
Data Analysis:
-
Use the AFM software to draw a line profile across the step edge.
-
The height difference in the profile corresponds to the thickness of the this compound monolayer.[18]
-
Multiple profiles should be analyzed to obtain an average thickness and assess uniformity. The roughness of the monolayer surface and the exposed substrate can also be quantified.
-
Workflow for Atomic Force Microscopy:
Atomic Force Microscopy (AFM) Workflow
X-ray Reflectivity (XRR)
XRR is a non-destructive analytical technique for investigating the properties of thin films, including thickness, density, and surface/interface roughness.[19] It involves measuring the specularly reflected X-ray radiation from a surface at grazing incidence angles.[20]
Experimental Protocol:
-
Sample Preparation: Deposit the this compound monolayer on an atomically smooth substrate (e.g., silicon wafer).
-
Instrument Alignment:
-
Mount the sample on a high-precision goniometer.
-
Carefully align the sample with respect to the incident X-ray beam.
-
-
Measurement:
-
Perform a coupled scan of the incident and detector angles (θ-2θ scan) at very small grazing angles.
-
The reflected intensity is measured as a function of the scattering vector, qz (related to the incident angle).
-
-
Data Analysis:
-
The resulting XRR curve exhibits oscillations known as Kiessig fringes.
-
The periodicity of these fringes is inversely related to the thickness of the film.[12][20]
-
By fitting the experimental data with a model based on the Parratt formalism, one can extract precise values for the thickness, electron density (related to mass density), and interface roughness of the this compound monolayer.[11]
-
Workflow for X-ray Reflectivity:
X-ray Reflectivity (XRR) Workflow
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a highly sensitive, real-time technique that measures changes in mass and viscoelastic properties at a surface.[14][21] It monitors the changes in resonance frequency (Δf) and energy dissipation (ΔD) of an oscillating quartz crystal sensor as the this compound monolayer forms.
Experimental Protocol:
-
Sensor Preparation:
-
Clean the quartz crystal sensor (e.g., with a UV/ozone treatment).
-
Mount the sensor in the QCM-D flow module.
-
-
Baseline Establishment:
-
Flow a pure solvent (the same used to dissolve this compound) over the sensor to establish a stable baseline for frequency and dissipation.
-
-
Monolayer Formation:
-
Introduce the this compound solution into the flow module.
-
Monitor the changes in Δf and ΔD in real-time as the molecules adsorb onto the sensor surface. A decrease in frequency corresponds to an increase in mass.
-
-
Rinsing and Data Analysis:
-
After the adsorption has reached a plateau, rinse with the pure solvent to remove any loosely bound molecules.
-
The final, stable frequency shift can be converted to an areal mass using the Sauerbrey equation (for rigid films).
-
If the film is not rigid (indicated by a significant change in dissipation), more complex viscoelastic modeling is required to determine the thickness and mechanical properties of the monolayer.[22][23]
-
Workflow for Quartz Crystal Microbalance with Dissipation Monitoring:
QCM-D Workflow
References
- 1. Unraveling the Morphological and Energetic Properties of this compound Self-Assembled Monolayers Fabricated With Upscaling Deposition Methods [journal.hep.com.cn]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. horiba.com [horiba.com]
- 6. Spectroscopic ellipsometry and polarimetry for materials and systems analysis at the nanometer scale: state-of-the-art, potential, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. thickness-measurement-of-thin-films-using-atomic-force-microscopy-based-scratching - Ask this paper | Bohrium [bohrium.com]
- 9. measurlabs.com [measurlabs.com]
- 10. google.com [google.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Frontiers | Quartz Crystal Microbalance With Dissipation Monitoring: A Powerful Method to Predict the in vivo Behavior of Bioengineered Surfaces [frontiersin.org]
- 14. Quartz Crystal Microbalance With Dissipation Monitoring: A Powerful Method to Predict the in vivo Behavior of Bioengineered Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spectroscopic ellipsometry for characterization and monitoring of organic layers | Semantic Scholar [semanticscholar.org]
- 16. Enhanced Self-Assembled Monolayer Surface Coverage by ALD NiO in p-i-n Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. nanoscience.com [nanoscience.com]
- 22. Quartz Crystal Microbalance with Dissipation Monitoring: Enabling Real-Time Characterization of Biological Materials and Their Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
2PACz in Solar Cells: A Comparative Guide to Power Conversion Efficiency
In the pursuit of highly efficient and stable perovskite solar cells (PSCs), the hole transport layer (HTL) plays a pivotal role. Among the various materials being explored, [2-(9H-carbazol-9-yl)ethyl]phosphonic acid, commonly known as 2PACz, has emerged as a promising candidate. This self-assembled monolayer (SAM) offers a compelling alternative to traditional HTL materials like PTAA and PEDOT:PSS. This guide provides a comprehensive comparison of the power conversion efficiency of solar cells incorporating this compound, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Performance Comparison: this compound vs. Alternatives
The use of this compound and its derivatives, such as MeO-2PACz, has been shown to significantly enhance the power conversion efficiency (PCE) of inverted perovskite solar cells. These SAMs facilitate efficient hole extraction and reduce non-radiative recombination at the interface between the perovskite absorber and the electrode.
Below is a summary of the photovoltaic performance of perovskite solar cells utilizing different HTLs.
| Hole Transport Layer (HTL) | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current Density (JSC) [mA/cm2] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] |
| This compound | 1.19 | Not specified | Not specified | 20.9 |
| MeO-2PACz | Not specified | Not specified | Not specified | up to 23.1[1] |
| PTAA | 1.14 | 23.58 | 79.21 | 18.14[1] |
| PTAA/2PACz Bilayer | 1.14 | 24.12 | 80.53 | 20.05[1] |
| PEDOT:PSS | Not specified | Not specified | Not specified | Not specified |
Note: The performance of solar cells can vary depending on the specific perovskite composition, device architecture, and fabrication conditions.
As the data indicates, the incorporation of a this compound layer, even as part of a bilayer with PTAA, leads to a notable improvement in PCE, primarily driven by an increase in the short-circuit current density and fill factor[1]. In single-crystal perovskite solar cells, MeO-2PACz has enabled efficiencies of up to 23.1%[1]. Furthermore, in perovskite/silicon tandem solar cells, the use of this compound-based SAMs has contributed to achieving efficiencies exceeding 29%[2].
Experimental Protocols
The fabrication and characterization of perovskite solar cells with this compound-based SAMs involve a series of precise steps. The following is a generalized protocol for the fabrication of an inverted perovskite solar cell.
Device Fabrication Workflow
Caption: A generalized workflow for the fabrication of an inverted perovskite solar cell with a this compound self-assembled monolayer.
Detailed Steps:
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
UV-Ozone Treatment: The cleaned ITO substrates are treated with UV-ozone for approximately 15 minutes to improve the surface wettability and remove organic residues.
-
This compound SAM Deposition: A solution of this compound in a solvent like ethanol (e.g., 0.5 mg/mL) is deposited onto the ITO substrate. This can be done via spin-coating (e.g., at 3000 rpm for 30 seconds) or dip-coating.
-
Annealing: The substrate with the this compound layer is then annealed at a specific temperature (e.g., 100°C) for a set duration (e.g., 10 minutes) to promote the formation of a uniform self-assembled monolayer.
-
Perovskite Deposition: The perovskite precursor solution is spin-coated onto the this compound layer in a nitrogen-filled glovebox. The spin-coating parameters and precursor composition will vary depending on the desired perovskite film.
-
Perovskite Annealing: The perovskite film is annealed at a temperature typically between 100°C and 150°C to induce crystallization.
-
Electron Transport and Buffer Layer Deposition: An electron transport layer (ETL), such as C60 or PCBM, and a buffer layer, like bathocuproine (BCP), are sequentially deposited via thermal evaporation.
-
Metal Electrode Deposition: Finally, a metal electrode (e.g., silver or gold) is deposited by thermal evaporation to complete the device.
Characterization of Power Conversion Efficiency
The power conversion efficiency of the fabricated solar cells is determined by measuring their current density-voltage (J-V) characteristics under simulated solar illumination (AM 1.5G, 100 mW/cm2).
Key Parameters Measured:
-
Open-Circuit Voltage (VOC): The maximum voltage a solar cell can produce when no current is flowing.
-
Short-Circuit Current Density (JSC): The maximum current density a solar cell can produce when the voltage across it is zero.
-
Fill Factor (FF): The ratio of the maximum power from the solar cell to the product of VOC and JSC. It represents the "squareness" of the J-V curve.
-
Power Conversion Efficiency (PCE): The ratio of the maximum electrical power output to the incident light power. It is calculated as: PCE (%) = (VOC × JSC × FF) / Pin × 100 where Pin is the incident power density of the simulated sunlight.
Device Architecture and Energy Level Alignment
The typical device architecture for an inverted perovskite solar cell utilizing a this compound SAM is illustrated below.
References
A Comparative Guide to the Long-Term Stability of Perovskite Solar Cells: The Role of 2PACz
The long-term stability of perovskite solar cells (PSCs) remains a critical hurdle for their commercialization. A key component influencing this stability is the hole transport layer (HTL), which is responsible for efficiently extracting positive charge carriers while preventing degradation of the perovskite material.[1][2] This guide provides a comparative analysis of the long-term stability of PSCs utilizing the self-assembled monolayer (SAM) 2-((9H-carbazol-9-yl)ethyl)phosphonic acid (2PACz) and its derivatives against other common HTL alternatives.
Performance Comparison of HTLs for Perovskite Solar Cell Stability
The use of this compound and its derivatives as HTLs in inverted p-i-n PSCs has demonstrated significant improvements in both power conversion efficiency (PCE) and operational stability. These SAMs form a compact monolayer that facilitates efficient hole extraction and reduces interfacial recombination. The table below summarizes key performance metrics for PSCs employing this compound, its derivatives, and other commonly used HTLs like PEDOT:PSS, PTAA, and Spiro-OMeTAD.
| Hole Transport Layer (HTL) | Perovskite Composition | Initial PCE (%) | Stability Test Protocol | Stability Metric | Reference |
| This compound | Mixed Lead-Tin | Not Specified | Continuous Illumination | Less efficiency decrease than PEDOT:PSS, but with hysteresis | [Source 1] |
| MeO-2PACz | Not Specified | ~22% | Stored in ambient air (25 °C, 20-30% RH) for 800h | Maintained 82% of initial PCE | [3] |
| MeO-2PACz | Not Specified | 23.26% (certified stabilized) | Not Specified | High stabilized PCE in tandem cell | [4] |
| Br-2PACz | Mixed Tin-Lead | 19.51% | Stored in N₂ atmosphere for 176 days | Maintained 80% of initial PCE | [4] |
| Me-4PACz based po-SAM | Not Specified | 25.61% | ISOS-D-2 (85 °C in N₂) for 1200h | Retained 86% of initial PCE | [5] |
| PTAA | Not Specified | 25.0% (certified 24.3%) | Not Specified | High initial PCE | [6] |
| Spiro-OMeTAD | Not Specified | >20% | Full sunlight illumination at 60 °C for >1000h | Retained >95% of initial efficiency (with CuSCN) | [7] |
| PEDOT:PSS | Mixed Lead-Tin | Not Specified | Continuous Illumination | Greater efficiency decrease compared to this compound | [Source 1] |
Note: Direct comparison of stability data should be approached with caution due to variations in perovskite compositions, device architectures, and specific stability testing conditions across different studies. The International Summit on Organic Photovoltaic Stability (ISOS) protocols provide a framework for standardized testing.[8]
Experimental Protocols
The following sections detail the fabrication of an inverted perovskite solar cell using a this compound-based SAM HTL and the subsequent stability testing procedure.
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to enhance surface wettability.
-
HTL Deposition: A solution of this compound in a suitable solvent (e.g., isopropanol) is prepared. The this compound SAM is deposited onto the cleaned ITO substrate by either spin-coating or dip-coating. For spin-coating, the solution is dispensed onto the substrate, followed by spinning at a specific speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds). The substrate is then annealed at a moderate temperature (e.g., 100 °C) for a short period (e.g., 10 minutes).
-
Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and CsI in a DMF:DMSO solvent) is spin-coated onto the this compound-coated substrate in a nitrogen-filled glovebox. An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce uniform crystallization. The film is then annealed at a specific temperature (e.g., 150 °C) to form the crystalline perovskite layer.
-
Electron Transport Layer (ETL) Deposition: A fullerene-based ETL, such as PCBM (phenyl-C61-butyric acid methyl ester), is deposited on top of the perovskite layer via spin-coating.
-
Buffer Layer and Electrode Deposition: A thin buffer layer, such as BCP (bathocuproine), is thermally evaporated onto the ETL. Finally, a metal electrode (e.g., silver or gold) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
-
Initial Characterization: The initial performance of the encapsulated device is measured under a solar simulator (AM1.5G, 100 mW/cm²) to determine the initial power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
-
Light Soaking: The device is placed in a controlled environment chamber under continuous illumination from a white light LED or metal halide lamp with an intensity of 1 sun (100 mW/cm²). The temperature of the device is maintained at a constant elevated temperature, typically 65 °C or 85 °C.
-
Maximum Power Point (MPP) Tracking: The device is held at its maximum power point throughout the light soaking test, and the power output is continuously monitored.
-
Periodic Characterization: At regular intervals, the device is briefly brought to room temperature, and its current-voltage (J-V) characteristics are measured under the solar simulator to track the degradation of the photovoltaic parameters.
-
Data Analysis: The stability is often reported as the T₈₀ lifetime, which is the time it takes for the PCE to decrease to 80% of its initial value.
Mandatory Visualizations
The following diagrams illustrate the proposed mechanism of this compound in enhancing PSC stability and a typical experimental workflow.
Caption: Mechanism of this compound at the ITO/Perovskite Interface.
Caption: Experimental Workflow for PSC Fabrication and Stability Testing.
References
- 1. Hole-Transporting Materials for Printable Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. a-review-on-organic-hole-transport-materials-for-perovskite-solar-cells-structure-composition-and-reliability - Ask this paper | Bohrium [bohrium.com]
- 3. Efficient inverted perovskite solar cells with a low-temperature processed NiOx/SAM hole transport layer - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. ISOS Protocols for Perovskite Solar Cell Stability Testing | Fluxim — Fluxim [fluxim.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in developing high-performance organic hole transporting materials for inverted perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent progress in spiro-type hole transport materials for efficient and stable perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Perovskite Solar Cell Stability: Comprehensive Guide, Testing ISOS Protocols, and Tools for Long-Term Reliability — Fluxim [fluxim.com]
A Comparative Guide to the Energy Level Alignment of 2PACz with Perovskite
In the rapidly advancing field of perovskite solar cells (PSCs), the interface between the perovskite absorber layer and the charge transport layers is a critical determinant of device performance and stability. The energy level alignment at this interface governs the efficiency of charge extraction and the suppression of recombination, directly impacting the open-circuit voltage (Voc), short-circuit current density (Jsc), and overall power conversion efficiency (PCE). This guide provides a detailed comparison of 2PACz, a self-assembled monolayer (SAM), with other commonly used hole transport layers (HTLs), focusing on their energy level alignment with perovskite materials.
Quantitative Performance Comparison
The selection of an appropriate HTL is crucial for optimizing the performance of inverted p-i-n perovskite solar cells. The following tables summarize the key energy level and photovoltaic performance parameters of this compound and its derivatives in comparison to widely used HTLs such as PEDOT:PSS, PTAA, and Spiro-OMeTAD.
| Hole Transport Layer (HTL) | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) |
| This compound | -5.42 | -2.50 |
| MeO-2PACz | -5.25 | -1.07 |
| Br-2PACz | -5.82 (on ITO) | Not specified |
| PTAA | -5.3 to -5.6 | -2.0 to -2.2 |
| PEDOT:PSS | -5.0 to -5.2 | -3.3 to -3.7 |
| Spiro-OMeTAD (undoped) | -5.16 | -2.03 |
| Spiro-OMeTAD (doped) | -5.22 | Not specified |
Table 1: Comparison of HOMO and LUMO Energy Levels of Various Hole Transport Layers. The energy levels of the HTL play a crucial role in facilitating efficient hole extraction from the perovskite layer while blocking electrons. The HOMO level should be well-aligned with the valence band maximum (VBM) of the perovskite, which is typically in the range of -5.4 eV to -5.6 eV.
| Hole Transport Layer (HTL) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| This compound | >21 | ~1.15 | >23 | >80 |
| PTAA | ~23.9 | >1.1 | >24 | >80 |
| PEDOT:PSS | ~11.37 | ~0.9 | ~19 | ~60 |
| Spiro-OMeTAD (doped) | ~17.62 | ~0.94 | ~23.89 | ~78 |
Table 2: Photovoltaic Performance of Perovskite Solar Cells with Different Hole Transport Layers. This table presents a comparison of the key performance metrics of PSCs fabricated with the respective HTLs. The values represent typical reported efficiencies and can vary based on the specific perovskite composition and device architecture.
Energy Level Alignment at the this compound/Perovskite Interface
A favorable energy level alignment is paramount for efficient charge transfer. The diagram below illustrates the energetic landscape at the interface between the indium tin oxide (ITO) electrode, the this compound SAM, the perovskite absorber, the electron transport layer (ETL), and the back contact.
Caption: Energy level diagram of a perovskite solar cell with a this compound HTL.
The close alignment of the HOMO level of this compound with the valence band maximum (VBM) of the perovskite facilitates efficient extraction of holes, while the relatively high LUMO level of this compound effectively blocks electrons, thereby reducing interfacial recombination.
Experimental Protocols
Accurate determination of energy levels is crucial for understanding and optimizing device performance. The two primary techniques used for this purpose are Ultraviolet Photoelectron Spectroscopy (UPS) and Cyclic Voltammetry (CV).
Ultraviolet Photoelectron Spectroscopy (UPS)
UPS is a surface-sensitive technique used to measure the valence band structure and work function of materials.
Sample Preparation:
-
A thin film of the HTL (e.g., this compound) is deposited onto a conductive substrate, typically indium tin oxide (ITO) or fluorine-doped tin oxide (FTO) coated glass. For SAMs like this compound, this is often done by spin-coating a dilute solution (e.g., 1 mg/mL in a suitable solvent like ethanol) onto the substrate, followed by annealing.
-
The perovskite layer is then deposited on top of the HTL-coated substrate using established methods such as spin-coating or vapor deposition.
-
The sample is transferred into an ultra-high vacuum (UHV) chamber for analysis to prevent surface contamination.
Instrumentation and Data Acquisition:
-
A UPS system typically consists of a UHV chamber, a UV light source (usually a helium discharge lamp emitting He I at 21.22 eV and He II at 40.81 eV), and an electron energy analyzer.
-
The sample is irradiated with UV photons, causing the emission of photoelectrons.
-
The kinetic energy of the emitted photoelectrons is measured by the analyzer. A bias is often applied to the sample to separate the sample and analyzer Fermi levels.
Data Analysis:
-
Work Function (Φ): The work function is determined from the secondary electron cutoff (SEC) edge in the UPS spectrum using the formula: Φ = hν - E_cutoff, where hν is the photon energy and E_cutoff is the kinetic energy at the SEC.
-
Valence Band Maximum (VBM) / Highest Occupied Molecular Orbital (HOMO): The VBM or HOMO level relative to the Fermi level is determined by extrapolating the leading edge of the valence band region of the spectrum to the baseline. The absolute VBM/HOMO energy is then calculated as: E_HOMO = - (Φ + E_onset), where E_onset is the energy difference between the Fermi level and the VBM/HOMO onset.
Cyclic Voltammetry (CV)
CV is an electrochemical technique used to determine the oxidation and reduction potentials of a material, from which the HOMO and LUMO levels can be estimated.
Sample Preparation:
-
A thin film of the material to be analyzed is coated onto a working electrode (e.g., glassy carbon, platinum, or ITO-coated glass).
-
The measurement is performed in a three-electrode electrochemical cell containing the working electrode, a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).
-
The electrodes are immersed in an electrolyte solution containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
Instrumentation and Data Acquisition:
-
A potentiostat is used to apply a linearly varying potential to the working electrode and measure the resulting current.
-
The potential is swept between two set points, and the scan is reversed to complete the cycle.
-
The current is plotted against the applied potential to obtain a cyclic voltammogram.
Data Analysis:
-
The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram.
-
The HOMO and LUMO energy levels are then estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple (which has a known energy level of -4.8 eV relative to the vacuum):
-
E_HOMO = - [E_ox (vs Fc/Fc+) + 4.8] eV
-
E_LUMO = - [E_red (vs Fc/Fc+) + 4.8] eV
-
Experimental Workflow for Energy Level Determination
The following diagram illustrates the typical workflow for determining the energy level alignment of a new HTL with perovskite.
2PACz vs. Alternative Carbazole-Based Self-Assembled Monolayers: A Comparative Performance Analysis in Optoelectronic Applications
For researchers, scientists, and drug development professionals seeking to leverage the latest advancements in surface chemistry, this guide provides a comprehensive benchmark of 2PACz against other carbazole-based self-assembled monolayers (SAMs). This analysis focuses on key performance indicators and experimental data in the context of optoelectronic devices, particularly perovskite and organic solar cells, where these molecules are predominantly utilized as hole transport layers (HTLs).
Performance Benchmarking
Carbazole-based SAMs have emerged as a superior alternative to traditional polymer-based HTLs like PEDOT:PSS, offering benefits such as reduced charge recombination and improved device stability.[1] The following table summarizes the performance of this compound and its derivatives in comparison to other SAMs and the conventional PEDOT:PSS layer in perovskite solar cells (PSCs) and organic solar cells (OSCs).
| SAM/HTL | Device Structure | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Short-Circuit Current Density (JSC) | Fill Factor (FF) | Key Findings & Stability | Reference |
| This compound | Inverted PSC | 20% | - | - | - | Enables energetically aligned interface, reducing non-radiative recombination. | [2] |
| Br-2PACz | Inverted PSC | 19.51% | 0.81 V | 32.1 mA cm-2 | - | Halogenation with Bromine passivates iodine vacancies. Encapsulated device retained 80% of initial efficiency after 230 hours under continuous operation. | [1] |
| MeO-2PACz | Inverted PSC | up to 20% | - | - | - | Designed for an energetically aligned interface with various perovskite compositions. | [2] |
| Me-4PACz | Inverted PSC | - | - | - | - | Used as a primary SAM in a post-assembly modification strategy to create a denser layer and improve perovskite precursor wettability. | [3] |
| This compound | Inverted OSC | 11.71% | - | - | - | Modification of ZnO layer with this compound reduces surface free energy and defects. Device retains ~90% of initial PCE after 555 hours in air. | [4] |
| PEDOT:PSS | Inverted PSC | Lower than this compound/Br-2PACz | - | - | - | Suffers from parasitic absorption and higher charge recombination compared to carbazole SAMs. Devices dropped below 80% efficiency after only 72 hours. | [1] |
Experimental Protocols
The following outlines a general methodology for the fabrication of an inverted perovskite solar cell utilizing a carbazole-based SAM as the hole transport layer, based on common experimental descriptions.
Substrate Preparation
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents, typically deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for approximately 15 minutes to enhance surface wettability.
SAM Deposition
The carbazole-based SAM is deposited onto the cleaned ITO substrate. Two common methods are:
-
Liquid-Phase Immersion: The ITO substrate is dipped into a solution of the SAM (e.g., Br-2PACz in ethanol) and left for an extended period (e.g., ~12 hours) to allow for the formation of a homogeneous monolayer.[5]
-
Spin Coating: A solution of the SAM is dispensed onto the ITO substrate, which is then spun at a specific speed to create a uniform thin film.
After deposition, the substrates are typically rinsed with a solvent (e.g., ethanol) to remove any non-chemisorbed molecules and then annealed.
Perovskite Layer Deposition
The perovskite active layer (e.g., Cs0.25FA0.75Sn0.5Pb0.5I3) is deposited on top of the SAM layer, usually via spin coating of a precursor solution.[1] The substrate is then annealed at a specific temperature to induce crystallization of the perovskite film. The quality of the SAM layer is crucial as it influences the crystallinity and morphology of the perovskite, reducing pinholes and creating larger grains.[1]
Deposition of Electron Transport and Electrode Layers
Finally, an electron transport layer (ETL) and a metal electrode (e.g., gold or silver) are sequentially deposited on top of the perovskite layer to complete the solar cell device.
Visualized Workflow and Device Architecture
The following diagrams illustrate the experimental workflow for SAM deposition and the general architecture of a perovskite solar cell incorporating a carbazole-based SAM.
Caption: Experimental workflow for fabricating a perovskite solar cell with a carbazole-based SAM.
Caption: Schematic of an inverted perovskite solar cell architecture with a carbazole-based SAM.
References
- 1. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA01276J [pubs.rsc.org]
- 2. Influence of the carbazole moiety in self-assembling molecules as selective contacts in perovskite solar cells: interfacial charge transfer kinetics a ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00811H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhancing the performance of organic solar cells by modification of cathode with a self-assembled monolayer of aromatic organophosphonic acid [ccspublishing.org.cn]
- 5. research.rug.nl [research.rug.nl]
Safety Operating Guide
Navigating the Disposal of 2PACz: A Guide for Laboratory Professionals
Recommended Disposal Procedures for 2PACz
Given the nature of this compound as a carbazole-based phosphonic acid, it should be treated as a hazardous chemical waste. The following step-by-step procedures are recommended for its proper disposal:
-
Waste Identification and Segregation :
-
Classify all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, and containers), as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions. In particular, keep it separate from strong oxidizing agents and bases.
-
-
Containerization and Labeling :
-
Collect this compound waste in a designated, leak-proof, and chemically compatible container. The container should be kept closed except when adding waste.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "(2-(9H-carbazol-9-yl)ethyl)phosphonic acid (this compound)," and any relevant hazard symbols.
-
-
Storage :
-
Store the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure the storage area has secondary containment to manage any potential leaks or spills.
-
-
Disposal :
-
Do not dispose of this compound down the drain or in regular trash.[1][2]
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[3]
-
For liquid waste containing this compound, a common practice for similar compounds is to dissolve or mix the material with a combustible solvent and have it incinerated in a chemical incinerator equipped with an afterburner and scrubber.[3][4]
-
Solid waste contaminated with this compound should also be collected and disposed of via incineration or in a licensed landfill, as per local regulations.[5]
-
-
Decontamination of Empty Containers :
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or isopropanol).
-
The rinsate from this process must be collected and disposed of as hazardous waste.[6]
-
After thorough decontamination, the container can be disposed of as non-hazardous waste, with all labels removed or defaced.[6]
-
Safety and Handling Information for a Related Compound
As a reference, the following table summarizes key safety and handling information for Br-2PACz, a closely related compound. This information should be considered as a guideline for the safe handling of this compound in the absence of a specific Safety Data Sheet (SDS).
| Precautionary Measure | Guideline for Br-2PACz |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. |
| Handling | Avoid inhalation, ingestion, and contact with skin and eyes. Use only in a well-ventilated area. Keep away from food and drink. Wash hands thoroughly after handling. |
| Storage | Store in a well-ventilated place and keep the container tightly closed. The product is air and light-sensitive and should be stored in the dark. It is recommended to handle and store under an inert gas. |
| In case of Skin Contact | Wash with plenty of water. |
| In case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention. |
| Environmental Precautions | Avoid release to the environment. |
Experimental Workflow for Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound waste.
References
- 1. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling 2PACz
This document provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of (2-(9H-carbazol-9-yl)ethyl)phosphonic acid (2PACz) in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe and effective use of this compound.
Chemical and Safety Data
This compound is a carbazole derivative used as a self-assembled monolayer (SAM) in organic electronics, particularly in the fabrication of perovskite solar cells. While its toxicological properties have not been fully investigated, it is known to cause skin, eye, and respiratory irritation. Therefore, cautious handling in a controlled laboratory environment is essential.
Table 1: Chemical Identification
| Property | Value |
| Chemical Name | (2-(9H-carbazol-9-yl)ethyl)phosphonic acid |
| Synonym | This compound |
| CAS Number | 20999-38-6 |
| Molecular Formula | C₁₄H₁₄NO₃P |
| Molecular Weight | 275.24 g/mol |
Table 2: Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Statement | GHS Pictogram | Recommended Personal Protective Equipment |
| Causes skin irritation. | GHS07 (Exclamation Mark) | Gloves: Nitrile rubber gloves. Change gloves frequently, especially if contaminated. |
| Causes serious eye irritation. | Eye Protection: Chemical splash goggles or a face shield. | |
| May cause respiratory irritation. | Respiratory Protection: Use in a well-ventilated area or in a fume hood. A certified vapor respirator may be necessary for operations with a risk of aerosol generation. | |
| Protective Clothing: A lab coat buttoned completely. Tuck cuffs into gloves. Consider a chemical-resistant apron for tasks with a high splash risk. | ||
| Footwear: Closed-toe shoes are mandatory. |
Operational Plan: Fabrication of Perovskite Solar Cells with a this compound Hole Transport Layer
This section details a standard operating procedure for the use of this compound in the fabrication of inverted (p-i-n) perovskite solar cells.
2.1. Workflow for Solar Cell Fabrication
2.2. Detailed Experimental Protocol
This protocol is adapted from a procedure for fabricating p-i-n perovskite solar cells.[1]
2.2.1. Substrate Preparation
-
Clean glass/Indium Tin Oxide (ITO) substrates by sequential ultrasonication in acetone and isopropanol for 5 minutes each.
-
Dry the substrates with nitrogen gas.
-
Treat the substrates with UV/ozone for 15 minutes to purify the surface.
2.2.2. This compound Solution Preparation and Deposition
-
Prepare a 1.2 mmol solution of this compound in a suitable solvent (e.g., a mixture of dimethylformamide (DMF) and isopropanol).
-
In a fume hood, statically dispense 100 µL of the this compound solution onto the cleaned ITO substrate.
-
Spin-coat the substrate at 3000 rpm for 30 seconds.
-
Anneal the substrate at 100°C for 10 minutes to ensure conformal binding of the this compound to the ITO surface.
2.2.3. Subsequent Layer Deposition
-
Proceed with the deposition of the perovskite absorber layer according to your established protocol (e.g., via spin-coating or vapor deposition).
-
Deposit the electron transport layer (e.g., C60) and the top metal electrode (e.g., silver or gold) to complete the device.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
3.1. Waste Segregation and Collection
3.2. Step-by-Step Disposal Procedure
-
Segregate Waste Streams: At the point of generation, separate waste into three categories:
-
Solid Waste: Contaminated gloves, wipes, weighing paper, and any other solid materials that have come into contact with this compound.
-
Liquid Waste: Unused this compound solutions, and solvents used for rinsing glassware.
-
Sharps Waste: Contaminated pipette tips, needles, or other sharp objects.
-
-
Use Designated Waste Containers:
-
Place solid waste into a clearly labeled, sealed plastic bag or container designated for hazardous solid chemical waste.
-
Collect liquid waste in a compatible, sealed, and clearly labeled hazardous liquid waste container. Do not mix incompatible waste streams.
-
Dispose of sharps in a designated puncture-proof sharps container.
-
-
Labeling: All waste containers must be labeled with a "Hazardous Waste" label, indicating the contents (e.g., "this compound, DMF, Isopropanol"), the date of accumulation, and the responsible researcher's name.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas and sources of ignition. Ensure secondary containment for liquid waste containers.
-
Final Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Adhere to all local, state, and federal regulations for hazardous waste disposal.
By adhering to these safety, operational, and disposal protocols, researchers can minimize risks and ensure the responsible handling of this compound in the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
